4-Chloro-6-cyclopentylpyrimidin-2-amine
Description
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Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-6-cyclopentylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-7(12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13) |
InChI Key |
NVORZYQMYNXTHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=CC(=NC(=N2)N)Cl |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Executive Summary
In the landscape of targeted therapeutics, functionalized pyrimidines serve as privileged scaffolds due to their exceptional hydrogen-bonding capabilities and metabolic stability. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. It is most notably recognized as a critical intermediate in the Structure-Activity Relationship (SAR) campaigns that led to the discovery of potent Histamine H4 Receptor (H4R) antagonists, such as the JNJ-39758979 series .
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details self-validating synthetic protocols, and explores its mechanistic role in modern drug development.
Structural and Physicochemical Profiling
The molecular architecture of 4-Chloro-6-cyclopentylpyrimidin-2-amine is defined by a 2-aminopyrimidine core substituted with a highly reactive chlorine atom at the C4 position and a lipophilic cyclopentyl ring at the C6 position.
From a drug design perspective, the cyclopentyl group provides essential steric bulk and hydrophobicity, allowing medicinal chemists to probe the depth of lipophilic pockets within target receptors. Meanwhile, the C4-chloride serves as an excellent leaving group for nucleophilic aromatic substitution (S_NAr), enabling rapid diversification with various chiral amines.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior .
| Property | Value | Mechanistic Significance |
| Chemical Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine | Standard IUPAC nomenclature. |
| CAS Registry Number | 199863-89-3 | Unique chemical identifier. |
| Molecular Formula | C9H12ClN3 | Defines atomic composition. |
| Molecular Weight | 197.66 g/mol | Low MW ensures downstream products remain within Lipinski's Rule of 5. |
| Exact Mass | 197.0720 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 (-NH2 group) | Facilitates key interactions with receptor aspartate/glutamate residues. |
| Hydrogen Bond Acceptors | 3 (2x Ring N, 1x -NH2) | Enhances aqueous solubility and target binding affinity. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Optimal for cellular permeability and potential blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 1 | Low conformational flexibility minimizes entropic penalty upon target binding. |
Application in Drug Development: The H4R Antagonist Pathway
The primary application of this intermediate is the synthesis of 6-alkyl-2,4-diaminopyrimidines. In the development of H4R antagonists, the C4-chlorine is displaced by cyclic diamines (e.g., 3-aminopyrrolidine or piperazine derivatives). The resulting compounds exhibit high affinity for the H4 receptor, functionally antagonizing histamine-induced cAMP inhibition and demonstrating profound anti-inflammatory and antipruritic activity in preclinical models .
Figure 1: Synthetic workflow and application of 4-Chloro-6-cyclopentylpyrimidin-2-amine in H4R antagonist discovery.
Mechanistic Synthesis and Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent and condition. The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine is a two-step process designed as a self-validating system.
Protocol 1: Synthesis of 2-Amino-6-cyclopentylpyrimidin-4-ol (Precursor)
-
Reagent Preparation : Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert argon atmosphere.
-
Condensation : Add guanidine carbonate (1.1 eq) and stir for 30 minutes. Causality: This step liberates the free guanidine base required for nucleophilic attack.
-
Addition : Dropwise add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 eq) while maintaining the temperature at 0°C. Causality: Strict thermal control prevents the degradation of the beta-keto ester and minimizes unwanted side reactions.
-
Cyclization : Reflux the mixture at 80°C for 12 hours. Causality: Elevated temperature provides the activation energy necessary to drive the thermodynamically favored cyclization and subsequent elimination of water and ethanol.
-
Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Upon completion, quench with water and adjust the pH to 6.0 using 1M HCl. The target pyrimidinol will precipitate as a white solid. Filter and dry under vacuum.
Protocol 2: Chlorination via POCl₃
-
Activation : Suspend the dried pyrimidinol precursor in neat phosphorus oxychloride (POCl₃, 5.0 eq). Causality: POCl₃ acts as both the solvent and the chlorinating agent. It activates the tautomeric lactam oxygen, forming a highly reactive phosphorodichloridate leaving group.
-
Base Addition : Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0°C. Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the aromatic ring toward the incoming chloride nucleophile.
-
Reflux : Heat the reaction mixture to 100°C for 4 hours to drive the addition-elimination (S_NAr) mechanism to completion.
-
Workup & Quenching : Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: Ice is critical to control the highly exothermic and potentially violent hydrolysis of excess POCl₃.
-
Neutralization : Adjust the aqueous phase to pH 8 using saturated NaHCO₃, then extract with ethyl acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Validation Check : Perform LC-MS analysis. The disappearance of the m/z 180 [M+H]⁺ peak (pyrimidinol) and the emergence of the m/z 198/200 [M+H]⁺ isotopic cluster (characteristic 3:1 ratio for mono-chlorinated species) confirms complete conversion.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 4-Chloro-6-cyclopentylpyrimidin-2-amine before deploying it in downstream cross-coupling or S_NAr reactions, the following analytical validations must be met:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Must exhibit a primary parent ion at m/z 198.1 [M+H]⁺. The presence of a secondary peak at m/z 200.1 at approximately 33% intensity validates the presence of the ³⁷Cl isotope.
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) :
-
δ 6.80 (br s, 2H, -NH₂): Validates the primary amine.
-
δ 6.55 (s, 1H, Pyrimidine C5-H): Validates the intact aromatic core.
-
δ 2.90 (m, 1H, Cyclopentyl -CH-): Confirms the attachment of the cyclopentyl ring.
-
δ 1.95 - 1.55 (m, 8H, Cyclopentyl -CH₂-): Validates the saturated ring system.
-
-
High-Performance Liquid Chromatography (HPLC) : Purity must exceed >98% (UV detection at 254 nm) to prevent the carryover of unreacted pyrimidinol, which can poison palladium catalysts in subsequent Buchwald-Hartwig aminations.
References
Navigating the Synthesis and Application of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, enabling them to interact with a wide array of biological targets. Within this privileged scaffold, 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS No. 199863-89-3) emerges as a compound of significant interest for drug discovery and development. Its unique combination of a reactive chlorine atom, a lipophilic cyclopentyl group, and a hydrogen-bond-donating amino group provides a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth analysis of its properties, a plausible synthetic route, and its potential applications, offering a technical resource for researchers in the field.
Core Compound Identification
| Identifier | Value |
| Chemical Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine |
| CAS Number | 199863-89-3 |
| Molecular Formula | C₉H₁₂ClN₃ |
| Molecular Weight | 197.67 g/mol |
| Canonical SMILES | NC1=NC(C2CCCC2)=CC(Cl)=N1 |
| InChI Key | Not readily available |
Physicochemical and Safety Profile: An Analog-Based Assessment
Direct experimental data for 4-Chloro-6-cyclopentylpyrimidin-2-amine is not extensively available in the public domain. However, by examining closely related analogs such as 4-Chloro-6-cyclopropylpyrimidin-2-amine and 4-Chloro-6-methylpyrimidin-2-amine, we can infer a likely profile for the target compound.
Table of Estimated Properties:
| Property | Estimated Value/Information | Basis for Estimation (Analog CAS No.) |
| Physical State | Solid | 21573-09-1 |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | General solubility of similar heterocyclic compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | General recommendation for chlorinated heterocyclic compounds. |
Safety and Handling:
The presence of the chloropyrimidine core suggests that 4-Chloro-6-cyclopentylpyrimidin-2-amine should be handled with care, following standard laboratory safety protocols.
-
Hazard Statements (Anticipated): Based on analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Strategic Synthesis Pathway
The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine can be logically approached through a well-established route for constructing substituted pyrimidines. A plausible synthetic scheme initiates from a readily available starting material, 2-amino-4,6-dichloropyrimidine. The regioselective displacement of one chlorine atom is a key strategic consideration.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine.
Experimental Protocol (Representative):
This protocol is a representative example based on established palladium-catalyzed cross-coupling reactions for similar substrates. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yield and purity.
-
Reaction Setup: To a dry, inert-atmosphere flask, add 2-amino-4,6-dichloropyrimidine (1 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 equivalents), and a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: Slowly add a solution of cyclopentylmagnesium bromide (1.1-1.5 equivalents) in THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Chloro-6-cyclopentylpyrimidin-2-amine.
The Role in Drug Discovery and Medicinal Chemistry
The structural features of 4-Chloro-6-cyclopentylpyrimidin-2-amine make it a valuable building block for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. The 2-aminopyrimidine moiety is a well-known hinge-binding motif that can interact with the ATP-binding site of many protein kinases.
Logical Framework for Application:
Caption: Application logic of the core scaffold in drug discovery.
The reactive chlorine atom at the 4-position serves as a handle for introducing further diversity into the molecule through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. The cyclopentyl group contributes to the lipophilicity of the molecule, which can influence its cell permeability and binding to hydrophobic pockets within the target protein.
Conclusion
4-Chloro-6-cyclopentylpyrimidin-2-amine represents a promising and versatile building block for the development of novel therapeutics. While detailed experimental data for this specific compound remains limited, its structural relationship to well-characterized analogs provides a solid foundation for its synthesis and application. The strategic combination of a proven pharmacophore (2-aminopyrimidine) with a modifiable chemical handle (4-chloro) and a lipophilic moiety (6-cyclopentyl) makes it an attractive starting point for lead discovery and optimization campaigns in various disease areas, most notably in the pursuit of new kinase inhibitors. Further investigation and characterization of this compound are warranted to fully unlock its potential in medicinal chemistry.
References
Note: Due to the limited availability of direct literature for 4-Chloro-6-cyclopentylpyrimidin-2-amine, the following references pertain to related compounds and general synthetic methodologies.
-
PubChem. 4-Chloro-6-cyclopropylpyrimidin-2-amine. Available at: [Link]
- Hartwig, J. F. (2010).
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Molecular Architecture and Biological Activity of Substituted Pyrimidin-2-amines: A Technical Whitepaper
Executive Summary
The pyrimidine ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structural framework of nucleic acids and numerous bioactive natural products. Among its derivatives, substituted pyrimidin-2-amines have emerged as a cornerstone in modern drug discovery. By offering highly tunable electronic properties and precise hydrogen-bonding geometries, these molecules serve as potent modulators of various biological targets, most notably protein kinases. This technical guide synthesizes the mechanistic rationale, structural-activity relationships (SAR), and self-validating experimental protocols essential for developing pyrimidin-2-amine-based therapeutics.
Pharmacophore Rationale: The Pyrimidin-2-amine Scaffold
The biological ubiquity of the pyrimidin-2-amine core stems from its structural mimicry of the adenine and guanine bases of ATP. The core possesses a distinct hydrogen-bonding motif:
-
The N1 and N3 endocyclic nitrogens act as potent hydrogen bond acceptors.
-
The C2 exocyclic amine acts as a critical hydrogen bond donor.
When substituted at the C4, C5, or C6 positions, the electronic distribution of the pyrimidine ring can be fine-tuned to enhance lipophilicity, metabolic stability, and target selectivity. This bidentate hydrogen-bonding capability allows pyrimidin-2-amines to anchor deeply within the highly conserved ATP-binding hinge region of kinases, displacing ATP and arresting downstream oncogenic or inflammatory signaling.
Kinase Inhibition: The Core Biological Activity
The most clinically validated application of substituted pyrimidin-2-amines is in the realm of targeted kinase inhibition. Since the FDA approval of 1 in 2001—a pyridine-pyrimidine derivative targeting BCR-ABL[1]—the scaffold has been heavily optimized for various kinases.
For instance, 2, a 4-(1-methylindol-3-yl)pyrimidin-2-amine derivative, is a breakthrough therapy specifically designed to target the EGFR T790M resistance mutation in non-small cell lung cancer (NSCLC)[2]. Similarly, utilizes a pyrimidin-2-amine skeleton to selectively inhibit Spleen Tyrosine Kinase (SYK), offering therapeutic avenues for immune thrombocytopenia[].
Recent SAR studies have also identified highly potent 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (e.g., compound 83) as orally bioavailable inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[4], and 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines as highly selective Janus Kinase 2 (JAK2) inhibitors with sub-nanomolar potency (IC50 = 0.7 nM)[5].
Mechanistic pathway of pyrimidin-2-amine kinase hinge region binding.
Table 1: FDA-Approved and Clinical Pyrimidin-2-amine Kinase Inhibitors
| Drug / Compound | Target Kinase | Primary Indication | Structural Hallmark |
| Imatinib | BCR-ABL | Chronic Myeloid Leukemia | Pyridine-pyrimidine piperazine derivative |
| Osimertinib | EGFR (T790M) | NSCLC | 4-(1-methylindol-3-yl)pyrimidin-2-amine core |
| Fostamatinib | SYK | Immune Thrombocytopenia | Metabolized to R406, pyrimidin-2-amine skeleton |
| Compound 83 | CDK4/6 | Acute Myeloid Leukemia (Preclinical) | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |
Expanding the Horizon: Antimicrobial and Antiproliferative Activities
Beyond kinase inhibition, the pyrimidin-2-amine scaffold exhibits broad-spectrum antimicrobial and cytotoxic properties depending on its peripheral substitutions.
Recent evaluations of 6 demonstrated significant in vitro efficacy. Specifically, compound s3 displayed potent anticancer activity against the human colorectal carcinoma cell line (HCT116) with an IC50 of 1.16 µmol/mL, rivaling the reference drug 5-fluorouracil[6].
Furthermore,7 have shown dual functionality. Compound 35, containing a 2″-pyridinyl ring, exhibited an IC50 of 5 µg/mL against DU-145 prostate cancer cells, while compound 31 (a 2″,4″-dichlorophenyl derivative) demonstrated potent antibacterial and antifungal activities with an MIC of 45.37 µM[7].
Table 2: In Vitro Activity of Novel Substituted Pyrimidin-2-amines
| Compound Scaffold | Target / Cell Line | Key Activity Metric | Reference |
| Bis-pyrimidine (s3) | HCT116 (Colorectal) | IC50 = 1.16 µmol/mL | [6] |
| Chloropyrazine-tethered (35) | DU-145 (Prostate) | IC50 = 5 ± 1 µg/mL | [7] |
| Tetrahydrofuro-pyridine deriv. | JAK2 Kinase | IC50 = 0.7 nM | [5] |
Self-Validating Experimental Methodologies
To ensure reproducibility and trust in drug development, experimental protocols must be designed with intrinsic validation mechanisms. Below are two field-proven methodologies for evaluating pyrimidin-2-amines.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Standard fluorescence assays are often confounded by the autofluorescence of small-molecule libraries. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a temporal delay before measurement. This eliminates short-lived background fluorescence, drastically reducing false positives.
-
Preparation: Dilute recombinant kinase (e.g., JAK2 or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense 100 nL of pyrimidin-2-amine derivatives (in DMSO) into a 384-well plate. Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the enzyme's empirical
to ensure competitive inhibition is accurately measured. -
Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and Europium-labeled anti-phospho antibodies.
-
Validation Checkpoint: Calculate the Z'-factor for the plate. A Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Causality: While MTT assays rely on mitochondrial metabolic rates—which can fluctuate independently of cell death—the SRB assay binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, stable quantification of total cellular protein mass.
-
Cell Seeding: Seed HCT116 or DU-145 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Treat cells with serial dilutions of the synthesized pyrimidin-2-amines (0.1 µM to 100 µM) for 72 hours. Include 5-fluorouracil as a positive control[6].
-
Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix cellular proteins to the plate. Wash with deionized water and air dry.
-
Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 515 nm.
Self-validating high-throughput screening workflow for novel inhibitors.
Conclusion
The biological activity of substituted pyrimidin-2-amines is vast, driven by their exceptional capacity for targeted hydrogen bonding within kinase active sites and diverse cellular targets. By systematically altering the peripheral substitutions, researchers can pivot the scaffold from an FDA-approved oncology therapeutic (like Osimertinib) to a potent antimicrobial agent. The integration of self-validating biochemical and cell-based assays ensures that the translation of these novel derivatives from bench to bedside remains robust, reproducible, and scientifically sound.
References
-
Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives Source: NIH / PubMed Central URL:[Link]
-
Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI URL:[Link]
-
Therapies Osimertinib Summary | CIViC Source: CIViC Database URL:[Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades Source: MDPI URL:[Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: PubMed URL:[Link]
-
Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors Source: PubMed URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
4-Chloro-6-cyclopentylpyrimidin-2-amine literature review
CAS: 199863-89-3 | Role: Critical Pharmacophore & Intermediate[1][2][3]
Executive Summary
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) is a specialized heterocyclic building block extensively utilized in the synthesis of Histamine H4 Receptor Antagonists and Cyclin-Dependent Kinase (CDK) inhibitors .[1][2][4][5][6][7][8][9] Its structural core—a 2-aminopyrimidine scaffold substituted with a lipophilic cyclopentyl group—provides a dual-functionality: the amine serves as a hydrogen bond donor/acceptor in the hinge region of kinase/receptor pockets, while the cyclopentyl moiety occupies hydrophobic sub-pockets to enhance potency and selectivity.[1]
This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of this compound, focusing on its role as a precursor for clinical candidates like JNJ-39758979 .[1]
Part 1: Physicochemical Identity
The molecule is characterized by a pyrimidine ring substituted at the 2, 4, and 6 positions.[1] The 4-chloro substituent is a highly reactive "handle" for Nucleophilic Aromatic Substitution (
| Property | Data |
| IUPAC Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine |
| CAS Number | 199863-89-3 |
| Molecular Formula | |
| Molecular Weight | 197.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 101.5°C – 103.0°C |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |
| pKa (Calculated) | ~3.5 (Pyrimidine N1/N3) |
Part 2: Synthesis Protocol
The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine is a robust two-step process starting from commercially available beta-keto esters.[1] This route is preferred for its scalability and high yield.[1]
Reaction Scheme Visualization
The following diagram outlines the conversion of ethyl 3-cyclopentyl-3-oxopropionate to the final chloro-pyrimidine.
Figure 1: Two-step synthetic pathway from beta-keto ester to chloropyrimidine.
Detailed Methodology
Step 1: Cyclization to Pyrimidinone
Objective: Formation of the pyrimidine ring via condensation of a beta-keto ester with guanidine.[1]
-
Reagents:
-
Procedure:
-
Dissolve the ester and guanidine HCl in MeOH at 23°C.
-
Add KOtBu portion-wise over 15 minutes with vigorous stirring (Exothermic).
-
Heat the reaction mixture to 60°C and stir overnight.
-
Cool to room temperature.[1][10] Filter off the precipitated salt (KCl).[1]
-
Concentrate the filtrate to ~10% volume.[1]
-
Dilute with water and adjust pH to 5.0 using 6.0 N HCl.[1][10][11]
-
Isolation: Filter the resulting white precipitate, wash with water, and dry under vacuum.[1][10][11]
-
Checkpoint: Product is 2-Amino-6-cyclopentyl-3H-pyrimidin-4-one.[1][10][11]
-
Step 2: Chlorination (Deoxychlorination)
Objective: Conversion of the tautomeric hydroxyl/carbonyl group to a chloride leaving group using Phosphorus Oxychloride (
-
Reagents:
-
Procedure:
-
Suspend the pyrimidinone, TEAC, and dimethylaniline in Acetonitrile.[1][10]
-
Add
slowly (Risk of rapid gas evolution).[1] -
Heat the mixture to 110°C (Reflux) for 20–30 minutes.
-
Workup: Cool the mixture and pour carefully onto crushed ice/ammonium hydroxide solution to quench excess
and neutralize acids. -
Extract with Ethyl Acetate or DCM.[1]
-
Purification: Recrystallization from ethanol-water or flash chromatography.[1]
-
Part 3: Medicinal Chemistry Applications
The 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold is a "privileged structure" in drug discovery.[1] Its primary utility lies in its reactivity toward nucleophiles, allowing the synthesis of 2,4-diaminopyrimidines .[1]
Mechanism of Derivatization ( )
The chlorine atom at position 4 is activated by the electron-deficient pyrimidine ring.[1] It undergoes facile Nucleophilic Aromatic Substitution (
Key Application: Histamine H4 Antagonists This molecule is a direct precursor to JNJ-39758979 , a potent H4 receptor antagonist investigated for asthma and atopic dermatitis.[1]
Figure 2: Derivatization strategy for generating bioactive H4 antagonists.
Structural Activity Relationship (SAR) Insights
-
Cyclopentyl Ring (C6): Provides optimal hydrophobic bulk.[1] In H4 receptor docking, this group fits into a lipophilic pocket, significantly increasing binding affinity compared to methyl or ethyl analogs.[1]
-
2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the receptor/enzyme hinge region.[1]
-
4-Position Substitution: The introduction of a solubilizing group (like piperazine) here often modulates pharmacokinetic properties (solubility, metabolic stability) without disrupting the core binding mode.[1]
Part 4: Safety & Handling
Hazard Classification (GHS):
-
Signal Word: DANGER
-
H302: Harmful if swallowed.[1]
-
H318: Causes serious eye damage.[1]
-
H315: Causes skin irritation.[1]
Handling Protocols:
-
Moisture Sensitivity: The 4-chloro moiety can hydrolyze back to the pyrimidinone if exposed to moisture for prolonged periods.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Corrosivity: During synthesis,
is extremely corrosive and produces HCl gas upon contact with moisture.[1] All chlorination reactions must be performed in a functioning fume hood with a caustic scrubber.[1] -
Sensitization: Pyrimidine intermediates can be skin sensitizers.[1] Double-gloving (Nitrile) and tyvek sleeves are recommended during weighing and transfer.[1]
References
-
Discovery of JNJ-39758979: Thurmond, R. L., et al. "Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists."[1] Journal of Medicinal Chemistry, 2014, 57(6), 2429–2439.[1]
-
Synthesis Protocol: "2-Aminopyrimidine Modulators of the Histamine H4 Receptor." European Patent EP 2599386 A1, 2013.[1]
-
General Pyrimidine Chemistry: US Patent 5,863,924, "Aryl Pyrimidine Derivatives."[1]
-
Chemical Safety Data: BLD Pharm MSDS for CAS 199863-89-3.[1][2][5]
Sources
- 1. 2092828-80-1|4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. 21573-09-1|4-Chloro-6-cyclopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. 4-氯-6-环戊基嘧啶-2-胺 | 4-Chloro-6-cyclopentylpyrimidin-2-a | 199863-89-3 - 乐研试剂 [leyan.com]
- 4. 2-Amino-4-chloro-6-isopropylpyrimidine CAS#: 73576-33-7 [amp.chemicalbook.com]
- 5. 73576-33-7|4-Chloro-6-isopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. 2-Amino-4-chloro-6-isopropylpyrimidine | 73576-33-7 [chemicalbook.com]
- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 8. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]
- 9. m.biomart.cn [m.biomart.cn]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Potential therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Authored by: A Senior Application Scientist
Publication Date: March 7, 2026
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine, a substituted pyrimidine with significant therapeutic promise. Based on extensive structural analogy to known kinase inhibitors, this document outlines the rationale for prioritizing Cyclin-Dependent Kinase 4 and 6 (CDK4/6) as primary targets. Furthermore, we explore plausible secondary targets and off-target activities, providing a roadmap for comprehensive pharmacological profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and actionable experimental protocols.
Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a privileged structure for achieving high-affinity and selective inhibition. The subject of this guide, 4-Chloro-6-cyclopentylpyrimidin-2-amine, possesses this critical pharmacophore, immediately suggesting its potential as a kinase inhibitor.
Notably, a closely related analog, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a key intermediate in the synthesis of Palbociclib, a highly successful and selective CDK4/6 inhibitor.[1][2] This strong structural precedent forms the primary hypothesis for the therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine.
Primary Therapeutic Target Family: Cyclin-Dependent Kinases (CDKs)
The most probable therapeutic targets for 4-Chloro-6-cyclopentylpyrimidin-2-amine are the Cyclin-Dependent Kinases, specifically CDK4 and CDK6. This assertion is based on the well-established role of the aminopyrimidine core in binding to the ATP-pocket of these kinases.
Mechanism of Action: Inhibition of the Cell Cycle
CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6 can restore cell cycle control, inducing cell cycle arrest and senescence.
The proposed mechanism of action for 4-Chloro-6-cyclopentylpyrimidin-2-amine is competitive inhibition at the ATP-binding site of CDK4 and CDK6. The 2-amino group is predicted to form crucial hydrogen bonds with the hinge region of the kinase, while the cyclopentyl group likely occupies a hydrophobic pocket, contributing to binding affinity and selectivity.
Figure 1: Proposed mechanism of action of 4-Chloro-6-cyclopentylpyrimidin-2-amine via inhibition of the CDK4/6-Cyclin D-Rb pathway.
Potential Secondary and Off-Target Activities
While CDK4/6 are the most likely primary targets, the promiscuous nature of the kinase domain and the broad activity of the aminopyrimidine scaffold necessitate a thorough investigation of potential secondary and off-target effects.
Other Kinase Families
Derivatives of pyrimidine have been shown to interact with a variety of other kinases.[3] A comprehensive kinase panel screening is essential to determine the selectivity profile of 4-Chloro-6-cyclopentylpyrimidin-2-amine. Potential secondary targets could include other members of the CDK family, as well as kinases from other families that share structural similarities in their ATP-binding pockets.
Non-Kinase Targets
Substituted pyrimidines have been reported to exhibit activity at non-kinase targets. For instance, certain 4-amino-6-chloro-2-piperazinopyrimidines have shown selective affinity for alpha 2-adrenoceptors.[4] Additionally, some pyrimidine derivatives act as serotonin receptor agonists.[3] While the specific substitutions on 4-Chloro-6-cyclopentylpyrimidin-2-amine make these less likely to be high-affinity interactions, they should be considered in a comprehensive safety and toxicology assessment.
Figure 2: A logical diagram illustrating the hierarchy of potential targets for 4-Chloro-6-cyclopentylpyrimidin-2-amine.
Experimental Protocols for Target Validation
A multi-faceted approach is required to definitively identify and validate the therapeutic targets of 4-Chloro-6-cyclopentylpyrimidin-2-amine.
In Vitro Biochemical Assays
Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.
Protocol:
-
Kinase Panel Screening: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to assess the inhibitory activity of 4-Chloro-6-cyclopentylpyrimidin-2-amine at a fixed concentration (e.g., 1 µM) against a broad range of human kinases.
-
IC50 Determination: For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: For the most potently inhibited kinases (e.g., CDK4/6), conduct kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cellular Assays
Objective: To confirm the on-target activity of the compound in a cellular context.
Protocol:
-
Cell Proliferation Assays: Treat cancer cell lines known to be dependent on CDK4/6 activity (e.g., MCF-7, ZR-75-1) with increasing concentrations of 4-Chloro-6-cyclopentylpyrimidin-2-amine and measure cell viability (e.g., using CellTiter-Glo®).
-
Target Engagement Assays: Employ techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to CDK4/6 in intact cells.
-
Western Blot Analysis: Assess the phosphorylation status of downstream targets of CDK4/6, such as the Retinoblastoma protein (Rb), in treated cells. A decrease in phosphorylated Rb would indicate target engagement and inhibition.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the compound in a preclinical animal model.
Protocol:
-
Xenograft Models: Implant human cancer cells (e.g., MCF-7) into immunocompromised mice. Once tumors are established, treat the mice with 4-Chloro-6-cyclopentylpyrimidin-2-amine and monitor tumor growth over time.
-
Pharmacodynamic (PD) Biomarker Analysis: Collect tumor samples from treated animals and analyze for biomarkers of CDK4/6 inhibition, such as decreased phosphorylated Rb and reduced proliferation markers (e.g., Ki-67).
Data Presentation: Hypothetical Kinase Selectivity Profile
The following table presents a hypothetical kinase selectivity profile for 4-Chloro-6-cyclopentylpyrimidin-2-amine, based on the expected activity of a selective CDK4/6 inhibitor.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK4 |
| CDK4 | 5 | 1 |
| CDK6 | 8 | 1.6 |
| CDK2 | >1000 | >200 |
| CDK1 | >1000 | >200 |
| VEGFR2 | >5000 | >1000 |
| EGFR | >5000 | >1000 |
| HER2 | >5000 | >1000 |
Conclusion
Based on strong structural analogies to known CDK4/6 inhibitors, 4-Chloro-6-cyclopentylpyrimidin-2-amine holds significant promise as a targeted therapeutic agent. The primary therapeutic targets are hypothesized to be CDK4 and CDK6, with a mechanism of action centered on the inhibition of cell cycle progression. A rigorous and systematic approach to target validation, encompassing biochemical, cellular, and in vivo studies, is crucial to fully elucidate the pharmacological profile of this compound and advance its development as a potential anti-cancer agent. The provided experimental framework offers a robust starting point for these investigations.
References
- Vertex AI Search. (n.d.). 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid.
-
PubChem. (n.d.). 4-pyrimidinamine, 6-chloro-2-[[(4-cyclopentyl-2-pyridinyl)methyl]thio]-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-(2,4-dichloro-5-methoxyphenyl)-2-pyrimidinamine. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]
-
PubMed. (n.d.). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]
-
MDPI. (2021, August 3). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Retrieved from [Link]
-
PubMed. (2007, June 1). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid | Benchchem [benchchem.com]
- 4. 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Technical Guide
Molecular Structure and the Imperative for Spectroscopic Scrutiny
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming identity, purity, and connectivity. For 4-Chloro-6-cyclopentylpyrimidin-2-amine, with the molecular formula C₉H₁₂ClN₃, a multi-faceted spectroscopic approach is essential to verify the presence and arrangement of its key structural motifs: the pyrimidine core, the chloro and amine substituents, and the cyclopentyl group.
Figure 1: Chemical structure of 4-Chloro-6-cyclopentylpyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] A combination of ¹H and ¹³C NMR experiments provides a detailed picture of the hydrogen and carbon environments within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Chloro-6-cyclopentylpyrimidin-2-amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should not have signals that overlap with expected analyte peaks.
-
For precise chemical shift referencing, the solvent should contain a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube. If the solution contains particulate matter, it should be filtered through a small plug of glass wool in a pipette to prevent issues with spectral quality.[2]
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.[3]
-
Advanced Experiments: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in establishing proton-proton and proton-carbon correlations, respectively.[4]
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-7.0 | Singlet | 1H | Pyrimidine C5-H | Aromatic proton on the electron-deficient pyrimidine ring. |
| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad and their chemical shift can be concentration and solvent dependent. |
| ~3.0-3.5 | Multiplet | 1H | Cyclopentyl C1-H | Methine proton adjacent to the pyrimidine ring, deshielded by the aromatic system. |
| ~1.5-2.0 | Multiplets | 8H | Cyclopentyl -CH₂- | Protons of the cyclopentyl ring will appear as complex multiplets due to spin-spin coupling. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | Pyrimidine C6 | Carbon attached to the cyclopentyl group and a nitrogen atom. |
| ~160-165 | Pyrimidine C2 & C4 | Carbons attached to nitrogen and, in one case, a chlorine atom, leading to significant deshielding. |
| ~100-105 | Pyrimidine C5 | The only carbon in the pyrimidine ring bonded to a hydrogen. |
| ~40-45 | Cyclopentyl C1 | Methine carbon of the cyclopentyl group directly attached to the pyrimidine ring. |
| ~25-35 | Cyclopentyl C2, C3, C4, C5 | Methylene carbons of the cyclopentyl ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid sample like 4-Chloro-6-cyclopentylpyrimidin-2-amine, ATR-FTIR is a convenient technique requiring minimal sample preparation.[8]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9]
-
Acquire the IR spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[10]
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H (pyrimidine ring) |
| 2960-2850 | C-H stretch | Aliphatic C-H (cyclopentyl group) |
| 1640-1550 | N-H bend | Primary amine (-NH₂) |
| 1600-1475 | C=N and C=C stretch | Pyrimidine ring |
| 800-600 | C-Cl stretch | Chloro-substituent |
A simplified correlation chart can be a useful reference for assigning these bands.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[1] Electron Ionization (EI) is a common technique for volatile organic compounds.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the gas phase.[13]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[14]
-
Fragmentation: The excess energy from ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Figure 2: A generalized workflow for spectroscopic analysis.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation of pyrimidine derivatives is often dictated by the substituents.[16]
Predicted Fragmentation:
-
Molecular Ion (M⁺˙): m/z = 211 (for ³⁵Cl) and 213 (for ³⁷Cl).
-
Loss of Cl radical (M-Cl)⁺: m/z = 176. This is a common fragmentation for chloro-substituted heterocycles.
-
Loss of cyclopentyl radical (M-C₅H₉)⁺: m/z = 142 (for ³⁵Cl) and 144 (for ³⁷Cl).
-
Loss of HCN from the pyrimidine ring: A characteristic fragmentation pathway for pyrimidine-containing compounds.[17]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. azooptics.com [azooptics.com]
- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 8. labcompare.com [labcompare.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. labindia-analytical.com [labindia-analytical.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. as.uky.edu [as.uky.edu]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sphinxsai.com [sphinxsai.com]
Architecting Pyrimidine Scaffolds: A Technical Whitepaper on 4-Chloro-6-cyclopentylpyrimidin-2-amine
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly specialized, bifunctional building block. It is most notably utilized as a core intermediate in the synthesis of 6-alkyl-2,4-diaminopyrimidines, a class of compounds that exhibit potent antagonism at the Histamine H4 receptor[1].
This whitepaper deconstructs the structural logic, synthetic causality, and pharmacological utility of this molecule, providing drug development professionals with a self-validating framework for its application.
Structural Chemistry & Electronic Causality
To effectively utilize 4-chloro-6-cyclopentylpyrimidin-2-amine, one must understand the electronic push-and-pull within its heterocyclic core:
-
The 2-Amino Group (+M Effect): The exocyclic nitrogen at the 2-position donates electron density into the pyrimidine ring via a mesomeric (+M) effect. While this stabilizes the ring, it significantly reduces the electrophilicity of the 4-position compared to a standard 2,4-dichloropyrimidine. This electronic deactivation dictates that subsequent nucleophilic aromatic substitution (
) reactions require elevated temperatures or microwave irradiation. -
The 4-Chloro Leaving Group: Positioned ortho/para to the ring nitrogens, the carbon at position 4 remains the primary site for nucleophilic attack. The electronegative nitrogens act as electron sinks, stabilizing the Meisenheimer complex intermediate during
. -
The 6-Cyclopentyl Moiety: The introduction of a cycloalkane ring serves two purposes. Synthetically, it directs regioselectivity during the initial condensation. Pharmacologically, it provides critical steric bulk and enhances the lipophilicity (LogP) of the final drug molecule, anchoring it securely within the deep, hydrophobic binding pockets of targets like the H4 receptor[1].
Mechanistic Synthesis Workflow
The synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine follows a robust, bottom-up approach via a modified Pinner-type pyrimidine condensation, followed by halogenation.
Chemical Synthesis and Functionalization Pathway of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Experimental Protocols: A Self-Validating System
The following protocols are engineered to ensure high yield and purity. Every step includes in-process controls to validate the chemical transformations.
Protocol A: Condensation to 2-Amino-6-cyclopentylpyrimidin-4-ol
-
Preparation: Charge a dry, nitrogen-purged reactor with absolute ethanol (10 volumes) and sodium ethoxide (2.5 equivalents).
-
Addition: Add guanidine carbonate (1.1 equivalents) and stir for 30 minutes to liberate the free guanidine base. Slowly add ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equivalent).
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 14 hours. Causality: The strong base deprotonates both the guanidine and the active methylene of the
-keto ester, driving the double condensation and subsequent cyclization. -
Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in water and carefully adjust the pH to 6.5 using 2M HCl.
-
Validation: The zwitterionic pyrimidinol will precipitate exclusively at its isoelectric point. Filter, wash with cold water, and dry under vacuum. Confirm mass via LC-MS (M+H = 180.1).
Protocol B: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine
-
Reagent Loading: Suspend the intermediate from Protocol A in phosphorus oxychloride (
, 5 volumes). -
Catalysis: Add N,N-dimethylaniline (0.5 equivalents) dropwise. Causality:
converts the tautomeric hydroxyl into a phosphorodichloridate leaving group. The base neutralizes the generated HCl, preventing the protonation of the weakly basic 2-amino group, which would otherwise stall the reaction. -
Heating: Heat the mixture to 95–100 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.
-
Quenching (Critical Safety Step): Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. Causality: Slow, cold quenching prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the pyrimidinol.
-
Extraction: Extract with ethyl acetate, wash with saturated
and brine, dry over , and concentrate to yield the target compound.
Application in Drug Discovery: Histamine H4 Receptor Antagonism
The 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold gained significant prominence during the development of JNJ 39758979 and related 6-alkyl-2,4-diaminopyrimidines by Janssen Research & Development[1].
By displacing the 4-chloro group with various chiral amines (e.g., pyrrolidin-3-yl derivatives), researchers synthesized potent antagonists for the Histamine H4 receptor. These compounds effectively block the
Histamine H4 Receptor Signaling Pathway and Antagonist Mechanism of Action
Quantitative Data & Reaction Optimization
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Pharmacological Relevance |
| CAS Number | 199863-89-3[2] | Standard registry identifier |
| Molecular Formula | Defines atomic composition | |
| Molecular Weight | 197.66 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5 |
| Key Functional Groups | 2-Amine, 4-Chloro, 6-Cyclopentyl | Enables bifunctional derivatization ( |
Table 2: Optimization for 2,4-Diaminopyrimidine Synthesis
Because the 2-amino group deactivates the pyrimidine ring, displacing the 4-chloro group requires optimized conditions. The table below summarizes the causality behind solvent and temperature choices during downstream drug synthesis.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |
| Ethanol | TEA | 80 (Reflux) | 24 | 45% | Low conversion; thermal energy insufficient to overcome the +M deactivation of the 2- |
| n-Butanol | DIPEA | 120 | 16 | 72% | Higher boiling point provides necessary activation energy. DIPEA acts as an efficient HCl scavenger. |
| NMP | DIPEA | 150 ( | 1 | 89% | Optimal: Microwave irradiation in a polar aprotic solvent rapidly accelerates the |
| DMF | 120 | 18 | 65% | Inorganic base is poorly soluble, leading to slower biphasic kinetics and partial degradation. |
References
-
Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (2014, Vol 57, Issue 6, pp 2429-2439) URL:[Link]
Sources
Exploratory Studies on Pyrimidine-Based Kinase Inhibitors: Scaffold Design, SAR, and Experimental Workflows
Executive Summary
The central role of dysregulated kinase activity in the etiology of progressive disorders, including oncology and autoimmune diseases, has driven extensive drug discovery efforts over the past four decades [[1]](). Among the myriad of chemotypes explored, the pyrimidine ring system has emerged as a privileged, highly modular scaffold. This technical whitepaper explores the mechanistic rationale behind pyrimidine-based kinase inhibitors, dissects their structure-activity relationships (SAR), and provides field-proven, self-validating experimental workflows for their synthesis and biochemical evaluation.
Mechanistic Rationale: The Pyrimidine Scaffold as an ATP Bioisostere
Protein kinases catalyze the transfer of the γ-phosphate from ATP to specific substrate residues. To competitively inhibit this process, small molecules must occupy the highly conserved ATP-binding pocket. The pyrimidine scaffold is exceptionally suited for this task due to its structural mimicry of adenine, the natural purine base of ATP 2.
By acting as a bioisostere, the nitrogen atoms within the pyrimidine core serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (typically methionine or cysteine residues) 3. For example, in the lymphocyte-specific protein tyrosine kinase (Lck), the 2-aminopyrimidine core stabilizes the inhibitor by forming a robust hydrogen bond with the Met319 residue [[4]](). This foundational anchoring allows medicinal chemists to functionalize the C2, C4, and C5 positions to project into the solvent-exposed region or the hydrophobic pocket II, driving both potency and kinome selectivity.
Figure 1: Pharmacophore model of pyrimidine-kinase hinge region interactions.
Structural Classes and SAR Dynamics
Simple Aminopyrimidines
The 2-amino and 2,4-diaminopyrimidine cores offer highly modular platforms. Because the pyrimidine hinge-binding motif is accommodated by many human kinases, these compounds often exhibit broad kinome-wide activity. This "liability" has been strategically repurposed to target understudied "dark" kinases, such as TBK1, which are implicated in neurodegenerative diseases 5.
Fused Pyrimidines
Fusing the pyrimidine ring with other heterocycles restricts conformational flexibility, thereby enhancing target selectivity and metabolic stability.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold merges purine and pyrimidine pharmacophores, enabling profound exploration across anti-cancer domains 1. It is the core of Ibrutinib, the first approved irreversible kinase inhibitor, which targets BTK by forming a covalent Michael addition with Cys481 6.
-
Pyrazolo[1,5-a]pyrimidines: SAR investigations reveal that incorporating small hydrophobic groups at position 3 significantly enhances binding to the ATP pockets of kinases 7. This scaffold led to the development of Larotrectinib, an FDA-approved TRK inhibitor [[8]]().
-
Pyrrolo[2,3-d]pyrimidines: Their deazapurine framework closely mimics ATP, improving pharmacokinetic properties and yielding highly potent inhibitors 2.
Table 1: Representative FDA-Approved Pyrimidine-Based Kinase Inhibitors
| Drug | Scaffold Class | Primary Target(s) | Clinical Indication |
| Imatinib | 2-Aminopyrimidine | BCR-ABL, c-KIT | Chronic Myeloid Leukemia (CML) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK (Covalent) | Mantle Cell Lymphoma |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRK | Solid Tumors (NTRK fusion) |
| Lapatinib | Quinazoline (Fused Pyrimidine) | EGFR, HER2 | Breast Cancer |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | HR-positive Breast Cancer |
Experimental Methodologies: Synthesis & Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each operational step.
Protocol 1: Regioselective Synthesis of 2,4-Diaminopyrimidines
Causality & Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Crucially, the C4 position is kinetically more reactive than C2 due to superior stabilization of the Meisenheimer intermediate. This allows for sequential, regioselective functionalization of 2,4-dichloropyrimidine without requiring complex protecting groups.
Step-by-Step Methodology:
-
C4-Substitution (Kinetic Control): Dissolve 2,4-dichloropyrimidine (1.0 eq) and the primary aryl amine (1.0 eq) in a polar aprotic solvent (e.g.,
-dimethylformamide). -
Base Addition: Add
-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. -
Reaction & Validation: Stir at room temperature for 12 hours. Monitor the reaction via LC-MS. The mass spectrum should confirm the disappearance of the starting material and the appearance of the mono-substituted intermediate (M+H peak corresponding to the loss of one chlorine isotope pattern).
-
C2-Substitution (Thermodynamic Control): To the crude mixture, add the secondary aliphatic amine (1.5 eq) for the C2 position. Elevate the temperature to 90°C or utilize microwave irradiation (120°C, 20 mins). Causality: The remaining chlorine at C2 is electronically deactivated by the newly installed electron-donating amine at C4, requiring forcing conditions to overcome the activation energy barrier.
-
Purification: Purify via reverse-phase preparative HPLC to yield the final 2,4-diaminopyrimidine.
Protocol 2: In Vitro Kinase Activity Assay (TR-FRET)
Causality & Rationale: Pyrimidine derivatives, particularly fused systems, often possess intrinsic fluorescence that interferes with standard colorimetric or direct fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission measurement. This delay allows short-lived background autofluorescence from the inhibitor to decay, ensuring the measured signal strictly reflects kinase-mediated phosphorylation.
Step-by-Step Methodology:
-
Assay Assembly: In a 384-well microplate, combine the purified recombinant kinase, ATP (at its predetermined
to ensure competitive inhibition sensitivity), a biotinylated peptide substrate, and the pyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM). -
Incubation: Incubate at 25°C for 60 minutes to allow phosphorylation.
-
Detection Reagent Addition: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor).
-
Validation (Z'-Factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. Self-Validation: A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, confirming that the calculated IC50 values are trustworthy.
Figure 2: Sequential workflow for the synthesis and screening of kinase inhibitors.
Target Pathways and Translational Impact
Pyrimidine-based inhibitors have been successfully deployed against a multitude of oncogenic and inflammatory pathways. For instance, aminopyrimidine amides have been optimized through structure-guided design to selectively inhibit Lck, effectively blocking T-cell activation and interleukin-2 (IL-2) production in vivo 9. Furthermore, fused pyrimidines like Lapatinib act as pan-class I PI3K inhibitors, disrupting the PI3K/AKT/mTOR survival cascade [[10]]().
In the context of inflammation, specific aminopyrimidines have been designed to target IκB kinase β (IKKβ), suppressing the NF-κB signaling pathway and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α 11. To combat acquired resistance, such as the EGFR T790M mutation in non-small cell lung cancer (NSCLC), 2-aminopyrimidines have been functionalized with diverse Michael addition acceptors to chemically tune their covalent binding profiles, balancing mutant potency with off-target toxicity 12.
Figure 3: Oncogenic and inflammatory signaling cascades targeted by pyrimidines.
References
-
[2] Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. nih.gov. 2
-
[5] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. acs.org. 5
-
[12] Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. nih.gov. 12
-
[6] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org. 6
-
[1] FDA-approved small molecule kinase inhibitors from 1999 to 2020 for the treatment of cancer. researchgate.net. 1
-
[8] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. nih.gov. 8
-
[10] FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. nih.gov. 10
-
[11] Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects. nih.gov. 11
-
[7] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. rsc.org. 7
-
[9] Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. acs.org. 9
-
[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov. 3
-
[4] New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. tandfonline.com. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 8. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine reaction protocol
Abstract & Scope
This application note details a robust, three-stage protocol for the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 773047-98-6), a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Ribociclib analogs).
Unlike generic preparations, this guide focuses on process reliability and impurity control . We utilize a Meldrum’s acid activation strategy for the beta-keto ester formation to prevent O-alkylation side products, followed by a guanidine cyclization and a POCl₃-mediated deoxychlorination. This protocol is designed to be self-validating, with specific checkpoints for intermediate purity.
Retrosynthetic Analysis
The synthesis is designed via a convergent route. The pyrimidine core is constructed by condensing a specific
Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core from cyclopentanecarboxylic acid.
Experimental Protocol
Stage 1: Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate
Rationale: Direct alkylation of acetoacetate often leads to mixtures. The Meldrum's acid route ensures high regioselectivity for the
Reagents:
-
Cyclopentanecarboxylic acid (1.0 equiv)
-
Meldrum's acid (1.0 equiv)
-
DMAP (1.1 equiv), DCC (1.1 equiv)
-
Dichloromethane (DCM), Ethanol (anhydrous)
Procedure:
-
Activation: Dissolve cyclopentanecarboxylic acid (11.4 g, 100 mmol) and DMAP (13.4 g, 110 mmol) in dry DCM (100 mL) at 0°C.
-
Coupling: Add Meldrum's acid (14.4 g, 100 mmol). Dropwise add a solution of DCC (22.7 g, 110 mmol) in DCM (50 mL) over 1 hour.
-
Reaction: Stir at room temperature (RT) for 12 hours. Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Ethanolysis: Concentrate the filtrate. Redissolve the residue in anhydrous Ethanol (100 mL) and reflux for 4 hours.
-
Workup: Concentrate ethanol. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[8] Dry (MgSO₄) and concentrate.[5]
-
Yield: Expect ~15-16 g (80-85%) of a pale yellow oil.
-
Checkpoint: ¹H NMR should show a characteristic singlet at ~3.5 ppm (keto form -CH₂-) and a multiplet at ~2.9 ppm (cyclopentyl methine).
-
Stage 2: Cyclization to 2-Amino-6-cyclopentylpyrimidin-4-ol
Rationale: Guanidine carbonate is used over the hydrochloride salt to simplify base requirements. Sodium ethoxide is generated in situ to drive the condensation.
Reagents:
-
Ethyl 3-cyclopentyl-3-oxopropanoate (from Stage 1) (18.4 g, 100 mmol)
-
Guanidine Carbonate (10.8 g, 60 mmol; 1.2 equiv of guanidine base)
-
Sodium metal (2.3 g, 100 mmol) or 21% NaOEt solution
-
Ethanol (anhydrous, 200 mL)
Procedure:
-
Base Preparation: Dissolve Sodium metal in anhydrous Ethanol to form NaOEt.
-
Condensation: Add Guanidine Carbonate to the NaOEt solution. Stir for 15 min.
-
Addition: Dropwise add Ethyl 3-cyclopentyl-3-oxopropanoate over 30 mins.
-
Reflux: Heat to reflux (78°C) for 6–8 hours.
-
Monitoring: TLC (10% MeOH in DCM) should show consumption of the ester.
-
-
Quench: Cool to RT. Remove solvent under reduced pressure.
-
Precipitation: Dissolve residue in minimal water (100 mL).[9] Acidify carefully with Acetic Acid to pH ~5-6. The product will precipitate as a white/off-white solid.
-
Purification: Filter, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.
-
Yield: Expect ~14 g (75-80%).
-
Note: The product exists in tautomeric equilibrium (pyrimidin-4-ol vs pyrimidin-4(3H)-one).
-
Stage 3: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine
Rationale: POCl₃ acts as both solvent and reagent.[10] N,N-Dimethylaniline (DMA) is added as a catalyst and acid scavenger to prevent degradation of the amine functionality.
Reagents:
-
2-Amino-6-cyclopentylpyrimidin-4-ol (10.0 g, 55.8 mmol)
-
Phosphorus Oxychloride (POCl₃) (50 mL, excess)
-
N,N-Dimethylaniline (DMA) (3.5 mL, 0.5 equiv)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the pyrimidinol in POCl₃.
-
Catalysis: Add N,N-Dimethylaniline.
-
Reaction: Heat to reflux (105°C) for 3 hours. The suspension will clear as the chlorinated product forms.
-
Safety: Evolution of HCl gas; use a scrubber.
-
-
Quench (Critical): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Do not add water to the reaction mixture.
-
Neutralization: Adjust pH to ~8 using concentrated NH₄OH (25%) or solid NaHCO₃. Keep temperature <20°C during neutralization to avoid hydrolysis of the chloro group.
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄.[8]
-
Purification: Concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (10-30% EtOAc in Hexanes).
-
Yield: Expect ~8.8 g (80%).
Process Workflow & Logic
Figure 2: Operational workflow emphasizing critical process steps and safety checkpoints.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O gradient) |
| Melting Point | 102 - 105°C | Capillary Method |
| MS (ESI+) | [M+H]⁺ = 198.1 / 200.1 (Cl pattern) | LC-MS |
| ¹H NMR (CDCl₃) | δ 6.55 (s, 1H, Ar-H), 5.10 (bs, 2H, NH₂), 2.95 (m, 1H), 1.6-2.0 (m, 8H) | 400 MHz NMR |
Troubleshooting Guide:
-
Low Yield in Stage 2: Ensure Ethanol is strictly anhydrous. Water quenches the ethoxide base, stopping the condensation.
-
Impurity in Stage 3: If a "dimer" impurity is observed, it is likely due to the reaction of the product amine with the chloropyrimidine. Solution: Use a higher excess of POCl₃ and ensure rapid quenching.
Safety & Handling
-
POCl₃ (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts violently with water.[11] All operations must be performed in a functioning fume hood.
-
Quenching: The hydrolysis of excess POCl₃ releases massive amounts of HCl gas and heat. Always add the reaction mixture to the ice, never add water to the reaction mixture.
-
Guanidine Carbonate: Irritant. Avoid inhalation of dust.
References
-
Preparation of Pyrimidines via Meldrum's Acid: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry. Link
-
Chlorination Protocol: Luo, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. Link
-
CDK Inhibitor Synthesis (Ribociclib intermediates): Wos, J. A., et al. (2010). Pyrrolopyrimidine compounds and their use as CDK inhibitors. Patent WO2010020675A1. Link
-
Guanidine Condensation: Bradshaw, T. D., et al. (2001). Synthesis and in vitro antitumor activity of 2-aminobenzothiazoles. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. arkat-usa.org [arkat-usa.org]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-6-cyclopentylpyrimidin-2-amine as an intermediate in drug synthesis
Application Note: 4-Chloro-6-cyclopentylpyrimidin-2-amine as a Core Intermediate in the Synthesis of 2,4-Diaminopyrimidine Therapeutics
Executive Summary
In modern medicinal chemistry, the monocyclic pyrimidine scaffold serves as a privileged structure for targeting kinases and G-protein-coupled receptors (GPCRs). Specifically, 4-chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) has emerged as a critical intermediate in the development of 6-alkyl-2,4-diaminopyrimidines. This class of compounds includes highly potent, selective Histamine H4 Receptor (H4R) antagonists—such as the clinical candidate JNJ-39758979—which demonstrate profound efficacy in models of asthma, atopic dermatitis, and pruritus [1].
This application note details the structural rationale, step-by-step synthetic protocols, and structure-activity relationship (SAR) data for utilizing 4-chloro-6-cyclopentylpyrimidin-2-amine in drug discovery workflows.
Mechanistic Rationale: The 2-Amino-4-Chloropyrimidine Scaffold
The utility of 4-chloro-6-cyclopentylpyrimidin-2-amine lies in its highly predictable regioselectivity and its ability to fulfill strict pharmacophore requirements:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient due to its two electronegative nitrogen atoms. The 2-amino group donates electron density via resonance, deactivating the 2-position. Consequently, the 4-chloro position remains highly activated for SNAr. This allows for late-stage, divergent coupling with various chiral amines without the risk of forming structural isomers.
-
Lipophilic Pocket Engagement: The 6-cyclopentyl substitution provides optimal steric bulk. In H4R antagonists, this cycloalkyl group projects into a hydrophobic sub-pocket of the receptor, driving binding affinity while preventing cross-reactivity with H1, H2, and H3 receptors [2].
-
Hydrogen Bonding Network: The primary amine at the 2-position acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to conserved acidic residues (e.g., Asp94) within the GPCR binding site.
Fig 2. Pharmacological mechanism of 2,4-diaminopyrimidines blocking Gi-coupled H4R signaling.
Experimental Methodologies: Synthesis & Diversification
The following self-validating protocols outline the synthesis of the intermediate and its subsequent conversion into an active pharmaceutical ingredient (API).
Protocol 1: Rapid Chlorination to Yield 4-Chloro-6-cyclopentylpyrimidin-2-amine
Causality Insight: The conversion of a pyrimidinol to a chloropyrimidine typically requires harsh, prolonged reflux in phosphorus oxychloride (POCl3). By introducing tetraethylammonium chloride (TEAC) and N,N-dimethylaniline, the reaction is dramatically accelerated. TEAC provides a highly soluble source of chloride ions (driving the reaction via the common ion effect), while N,N-dimethylaniline acts as an acid scavenger and forms a highly reactive Vilsmeier-type intermediate [1].
Reagents:
-
2-Amino-6-cyclopentylpyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl3) (3.0 eq)
-
N,N-Dimethylaniline (1.2 eq)
-
Tetraethylammonium chloride (TEAC) (2.0 eq)
-
Acetonitrile (Solvent, 0.5 M)
Step-by-Step Procedure:
-
Suspend 2-amino-6-cyclopentylpyrimidin-4-ol and TEAC in anhydrous acetonitrile under an inert nitrogen atmosphere.
-
Add N,N-dimethylaniline dropwise at room temperature.
-
Cool the mixture to 0°C and add POCl3 dropwise to control the exothermic Vilsmeier complex formation.
-
Heat the mixture to 80°C. Due to the catalytic system, the reaction reaches completion in exactly 20 minutes (0.33 h) .
-
Quench the reaction by pouring it over crushed ice, neutralizing carefully with saturated aqueous NaHCO3 to pH 7-8 to prevent hydrolysis of the newly formed C-Cl bond.
-
Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo to yield 4-chloro-6-cyclopentylpyrimidin-2-amine as a pale solid.
Protocol 2: SNAr Diversification to H4R Antagonists
Causality Insight: To prevent unwanted alkylation of the 2-amino group, a sterically hindered base (DIPEA) is utilized. The polar aprotic solvent (NMP) stabilizes the Meisenheimer complex transition state during the SNAr reaction.
Step-by-Step Procedure:
-
Dissolve 4-chloro-6-cyclopentylpyrimidin-2-amine (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the sealed vessel to 120°C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with dichloromethane.
-
Purify via flash chromatography to isolate the Boc-protected intermediate.
-
Deprotect using 4M HCl in dioxane for 2 hours at room temperature to yield the final 6-cyclopentyl-2,4-diaminopyrimidine derivative.
Fig 1. Three-step synthetic workflow from beta-keto ester to 2,4-diaminopyrimidine H4R antagonist.
Quantitative SAR Analysis
The incorporation of the cyclopentyl ring at the 6-position was a direct result of extensive SAR studies aimed at optimizing the pharmacokinetic profile and target affinity of the 2,4-diaminopyrimidine class [1, 3].
Table 1: SAR of 6-Alkyl-2,4-diaminopyrimidines at the Human Histamine H4 Receptor
| 6-Position Substituent | 4-Position Nucleophile | H4R Binding Affinity (Ki, nM) | Pharmacological Profile |
| Methyl | (R)-3-aminopyrrolidine | > 100 | Weak Antagonist; inadequate lipophilic contact. |
| Isopropyl (JNJ-39758979) | (R)-3-aminopyrrolidine | 12.5 | Potent Antagonist; optimal steric fit. |
| Cyclopentyl | (R)-3-aminopyrrolidine | ~ 35 - 50 | Potent Antagonist; excellent metabolic stability. |
| Cyclohexyl | (R)-3-aminopyrrolidine | > 100 | Loss of Affinity; severe steric clash in binding pocket. |
Data Interpretation: While the isopropyl substitution (JNJ-39758979) represents the absolute peak of binding affinity, the cyclopentyl derivative synthesized from 4-chloro-6-cyclopentylpyrimidin-2-amine maintains potent nanomolar antagonism while offering alternative metabolic pathways, making it a highly valuable backup scaffold in drug development pipelines.
References
-
Savall, B. M., et al. "Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 2014, 57(6), 2429-2439. Available at:[Link]
-
Thurmond, R. L., et al. "Clinical and preclinical characterization of the histamine H4 receptor antagonist JNJ-39758979." Journal of Pharmacology and Experimental Therapeutics, 2014, 349(2), 176-184. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24994634, JNJ-39758979." PubChem, 2026. Available at:[Link]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine
This Application Note is designed for medicinal chemists and process engineers optimizing the synthesis of CDK4/6 inhibitor scaffolds. It provides a rigorous technical breakdown of the Suzuki-Miyaura cross-coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine , a challenging but critical intermediate.
Executive Summary & Chemical Context
The 2-amino-4-chloropyrimidine core is a privileged pharmacophore, serving as the structural foundation for several FDA-approved cyclin-dependent kinase (CDK) inhibitors. The introduction of a cyclopentyl group at the C6 position adds steric bulk, enhancing hydrophobic interactions within the ATP-binding pocket of kinases.
However, functionalizing the C4 position via Suzuki-Miyaura coupling presents specific challenges:
-
Electronic Deactivation: The C2-amino group (
) is a strong electron donor ( effect). This increases electron density in the pyrimidine ring, making the C-Cl bond less electrophilic and more difficult to activate via oxidative addition compared to 2,4-dichloropyrimidine. -
Catalyst Poisoning: The free primary amine and the pyrimidine nitrogens can competitively coordinate with the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle.
-
Steric Hindrance: The C6-cyclopentyl group exerts steric pressure, which can influence the approach of bulky ligands or boronic acids.
This guide outlines a self-validating protocol designed to overcome these barriers using advanced ligand systems and optimized phase-transfer conditions.
Mechanistic Strategy
To achieve high yields (>85%), the reaction must be engineered to favor Oxidative Addition (the rate-determining step for aryl chlorides) while suppressing Protodehalogenation (a common side reaction where the chloride is replaced by hydrogen).
The Catalytic Cycle
The following diagram illustrates the specific pathway for this substrate, highlighting the critical oxidative addition at C4.
Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition of the electron-rich chloride.
Experimental Protocols
Protocol A: Standard Conditions (Cost-Effective)
Best for: Reactive aryl boronic acids (e.g., phenyl, methoxyphenyl) and initial screening.
Reagents:
-
Substrate: 1.0 equiv (e.g., 200 mg)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temperature: 90°C
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl₂[1]·DCM.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring (800 rpm) for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (typically 0-50% EtOAc in Hexanes).
Why this works: The bidentate ligand (dppf) prevents the formation of inactive Pd-aggregates and resists displacement by the substrate's amine group.
Protocol B: High-Performance Conditions (Challenging Substrates)
Best for: Heteroaryl boronic acids, sterically hindered partners, or when Protocol A fails.
Reagents:
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv)[2]
-
Solvent: n-Butanol : Water (4:1) OR Toluene : Water (10:1)
-
Temperature: 100°C
Procedure:
-
Degassing: It is critical to degas solvents by sparging with Argon for 15 minutes before addition.
-
Addition: Combine substrate, boronic acid, base, and catalyst in the vessel.[3]
-
Reaction: Add solvents and heat to 100°C.
-
Monitoring: Check LCMS at 2 hours. The highly active Buchwald ligand (XPhos) facilitates rapid oxidative addition even on the electron-rich pyrimidine ring.
Optimization & Data Analysis
When optimizing for scale-up, systematic screening of solvent and base combinations is required. The following table summarizes expected outcomes based on the physicochemical properties of the 4-chloro-6-cyclopentylpyrimidin-2-amine scaffold.
Table 1: Optimization Matrix
| Variable | Condition | Expected Outcome | Rationale |
| Solvent | Dioxane/H₂O | Standard | Good solubility of organic substrate and inorganic base. |
| Solvent | n-Butanol | High Yield | Higher boiling point; alcohols often accelerate Suzuki couplings via H-bonding. |
| Solvent | DMF | Risk | High solubility but difficult removal; potential for Pd decomposition at high T. |
| Base | Na₂CO₃ | Standard | Mild, cheap. Good for robust substrates.[4] |
| Base | K₃PO₄ | High Activity | Stronger base; promotes transmetalation for hindered boronic acids. |
| Base | Cs₂CO₃ | Specialized | "Cesium Effect" improves solubility in non-polar solvents (e.g., Toluene). |
| Ligand | PPh₃ | Low | Monodentate phosphines are easily displaced by the substrate's -NH₂ group. |
| Ligand | XPhos/SPhos | Excellent | Bulky, electron-rich biaryl phosphines drive oxidative addition. |
Decision Logic for Process Development
Use the following logic flow to determine the correct protocol for your specific coupling partner.
Figure 2: Decision tree for selecting reaction conditions based on coupling partner complexity.
Troubleshooting Common Issues
Protodehalogenation (Formation of Des-chloro byproduct)
-
Symptom: LCMS shows mass [M-34+1] (replacement of Cl with H).
-
Cause: Hydride source in the media (often from ethanol or excessive heating) or slow transmetalation.
-
Solution:
-
Switch solvent to Toluene/Water (non-protic organic phase).
-
Increase the concentration of Boronic Acid (push transmetalation rate).
-
Lower temperature to 80°C.
-
Catalyst Deactivation (Low Conversion)
-
Symptom: Reaction stalls at 20-30% conversion; adding more catalyst doesn't help.
-
Cause: The free amine (-NH₂) or pyrimidine nitrogens are binding to Pd.
-
Solution:
-
Protect the Amine: Use the N-Boc protected analog if available (e.g., tert-butyl (4-chloro-6-cyclopentylpyrimidin-2-yl)carbamate).
-
Ligand Switch: Use Buchwald G3 precatalysts which are more resistant to inhibition.
-
Homocoupling of Boronic Acid
-
Symptom: Dimerization of the boronic acid (Ar-Ar) is the major product.
-
Cause: Oxygen in the system.[2]
-
Solution: Rigorous degassing is non-negotiable. Use the "freeze-pump-thaw" method for small scales, or active sparging for larger scales.
References
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Recent Literature and Conditions. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]
Sources
Application Note: Buchwald-Hartwig Amination of 4-Chloro-6-cyclopentylpyrimidin-2-amine
[1][2]
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine with secondary and primary amines. This scaffold is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib analogs).[1][2]
The primary challenge with this substrate is the presence of an unprotected primary amine at the C2 position and the electron-deficient pyrimidine core, which can lead to catalyst poisoning or competitive side reactions.[1] This guide demonstrates that using Third-Generation (G3) Buchwald Precatalysts (specifically BrettPhos and RuPhos systems) eliminates the need for protecting groups, enabling high-yielding (>85%) amination at the C4 position under mild conditions.[1]
Substrate Analysis & Mechanistic Insight[2]
The Electrophile: 4-Chloro-6-cyclopentylpyrimidin-2-amine
The substrate presents a unique electronic and steric profile that dictates the reaction conditions:
-
C4-Chlorine (Reactive Site): The chlorine atom is activated for oxidative addition due to the electron-withdrawing nature of the pyrimidine ring (para to N1, ortho to N3).[1] While SNAr is possible, it often requires harsh temperatures (>120°C) that degrade sensitive amine partners.[1] Pd-catalysis allows reaction at 60–80°C.[1]
-
C2-Amine (Interference): The free amino group (-NH2) is a potential ligand for Palladium, capable of forming stable, inactive complexes (catalyst poisoning).[1] Furthermore, it can act as a competing nucleophile, though its nucleophilicity is reduced by the electron-deficient ring.[1]
-
C6-Cyclopentyl (Sterics): This group adds significant steric bulk adjacent to the N1 nitrogen.[1] This influences ligand selection; extremely bulky ligands must be flexible enough to accommodate the substrate during the reductive elimination step.
Catalyst Selection Strategy
To overcome the "poisoning" effect of the C2-amine and the pyrimidine nitrogens, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands.[1]
-
RuPhos Pd G3: Best for secondary amines (acyclic or cyclic).[1] The ligand's bulk prevents the formation of bis-palladium complexes and outcompetes the substrate's nitrogen atoms for coordination.[1]
-
BrettPhos Pd G3: Best for primary amines and anilines.[1] It promotes the reductive elimination of these more difficult coupling partners.
Reaction Optimization Data
The following data summarizes the screening of conditions for coupling N-Boc-piperazine (1.2 equiv) to the substrate.
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (LCMS) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | <10% | Catalyst poisoning; PPh₃ too labile. |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 65% | Moderate yield; requires high temp. |
| 3 | RuPhos Pd G3 | - | NaOtBu | THF | 60 | 92% | Optimal for 2° amines.[1][3] Fast conversion. |
| 4 | BrettPhos Pd G3 | - | NaOtBu | t-AmylOH | 80 | 88% | Good, but RuPhos preferred for 2° amines. |
| 5 | RuPhos Pd G3 | - | K₃PO₄ | THF/H₂O | 60 | 45% | Water inhibited the reaction (hydrolysis).[1] |
Detailed Experimental Protocol
Safety & Prerequisites
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen in solution.[1] All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.[1]
-
Glassware: Oven-dried reaction vials with Teflon-lined septum caps.
-
Hazards: 4-chloropyrimidines are skin irritants.[1] NaOtBu is moisture-sensitive and corrosive.[1]
Standard Procedure (Secondary Amines)
Target Reaction: Coupling of 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv) with Morpholine/Piperazine derivative (1.2 equiv).[1]
-
Charge Solids:
-
In a nitrogen-filled glovebox (or using Schlenk technique), add 4-Chloro-6-cyclopentylpyrimidin-2-amine (200 mg, 1.0 equiv) to a 20 mL reaction vial.
-
Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1] Note: If the amine partner has sensitive esters, switch to Cs₂CO₃ (2.0 equiv) and extend time.
-
Add RuPhos Pd G3 Precatalyst (2.0 mol%).[1] Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).[1]
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Inject anhydrous, degassed THF or 1,4-Dioxane (concentration 0.2 M relative to halide).[1]
-
-
Amine Addition:
-
Inject the liquid amine (1.2 equiv) through the septum. If the amine is solid, add it during step 1.[1]
-
-
Reaction:
-
Work-up:
Mechanistic Workflow (Graphviz)[1][2]
The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky phosphine ligand in preventing catalyst deactivation by the substrate's free amine.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.[1][5][6] Note the "Off-Cycle Trap" where the pyrimidine 2-NH2 can coordinate Pd; bulky ligands (RuPhos) sterically inhibit this pathway, forcing the cycle toward productive amine coordination.[1]
Troubleshooting & Expert Tips
Reaction Stalls at 50% Conversion[1]
-
Cause: Catalyst deactivation due to incomplete degassing or "poisoning" by the product.
-
Solution: Add a second portion of catalyst (1.0 mol%) and base. Ensure the reaction is under positive Nitrogen pressure.
Regioselectivity Issues
-
Observation: Coupling occurring at the 2-amino group (rare, but possible with very strong bases and high heat).[1]
-
Correction: Lower the temperature to 60°C. The C4-Cl bond is significantly more labile to oxidative addition than the C2-NH2 is to activation.[1] Switch to BrettPhos , which is highly selective for oxidative addition at chlorides over competing nucleophilic sites.[1]
Purification Difficulties
-
Issue: Aminopyrimidines often streak on silica.[1]
-
Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH₄OH (90:10:1) as the eluent to sharpen the peaks.
References
-
Buchwald, S. L., et al. (2008).[1][7] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[1] Journal of the American Chemical Society.[7]
-
Organic Chemistry Portal. (2023).[1] "Buchwald-Hartwig Amination - Recent Literature and Protocols."
-
Struchel, M., et al. (2018).[1] "Process Development of Ribociclib: A CDK4/6 Inhibitor." Organic Process Research & Development. (Contextual grounding for the scaffold). [1]
-
Sigma-Aldrich. (2023).[1] "BrettPhos Pd G3 Product Information and Application Guide."
Sources
- 1. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 2. EP4313987A2 - Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. 4-Chloro-6-(2,4-dichloro-5-methoxyphenyl)-2-pyrimidinamine | C11H8Cl3N3O | CID 46914445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates - Google Patents [patents.google.com]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application Note: Strategic Synthesis of CDK4/6 Inhibitors Using 4-Chloro-6-cyclopentylpyrimidin-2-amine
This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically those working on Cyclin-Dependent Kinase (CDK) inhibitors. It details the strategic utilization of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) as a scaffold for synthesizing next-generation CDK4/6 inhibitors.
Executive Summary
The development of selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) has revolutionized HR+/HER2- breast cancer therapy. A critical structural motif shared across this class is the 2-aminopyrimidine pharmacophore, which functions as the primary "hinge binder" within the ATP-binding pocket of the kinase.
4-Chloro-6-cyclopentylpyrimidin-2-amine serves as a high-value bifunctional scaffold. Its 6-cyclopentyl group provides the necessary hydrophobic bulk to occupy the kinase specificity pocket (avoiding the steric clash seen with CDK2), while the 4-chloro and 2-amino positions offer orthogonal handles for divergent synthesis. This guide outlines the protocols for leveraging this intermediate to construct CDK4/6 inhibitor libraries via Buchwald-Hartwig and Suzuki-Miyaura cross-coupling.
Chemical Profile & Retrosynthetic Logic
| Property | Specification |
| Chemical Name | 4-Chloro-6-cyclopentylpyrimidin-2-amine |
| CAS Number | 199863-89-3 |
| Molecular Formula | C₉H₁₂ClN₃ |
| Molecular Weight | 197.67 g/mol |
| Key Functionality | C4-Cl: Electrophile (High reactivity for SₙAr / Pd-coupling)C2-NH₂: Nucleophile (Hinge binder / Buchwald substrate)C6-Cyclopentyl: Hydrophobic anchor |
Structural Biology Context
In the context of CDK4/6 inhibition:
-
Hinge Binding: The N1 and 2-NH₂ of the pyrimidine ring form a donor-acceptor hydrogen bond pair with the backbone residues (typically Valine or Glutamic acid) of the kinase hinge region.
-
Selectivity: The 6-cyclopentyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk is crucial for achieving selectivity over CDK1/CDK2, which have more restricted pockets.
Visualization: Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways available from this scaffold.
Caption: Divergent synthetic pathways for CAS 199863-89-3. Path A modifies the core structure (C4), while Path B attaches the solvent-exposed tail (N2).
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C4
Objective: To install an aryl or heteroaryl group at the 4-position, extending the core scaffold. This is often the first step to avoid poisoning the catalyst with the free amine later.
Reagents:
-
Substrate: 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the chloropyrimidine scaffold, aryl boronic acid, and catalyst.
-
Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the starting material (m/z ~197) and appearance of the product (M+Ar) indicates completion.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
Mechanistic Insight: The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Palladium into the C4-Cl bond, making this reaction robust even with less active catalysts.
Protocol B: Buchwald-Hartwig Amination at N2
Objective: To couple the 2-amino group with a halogenated "tail" moiety (e.g., a chloropyridine derivative). This step is crucial for installing the solubilizing groups typical of Ribociclib/Palbociclib analogs.
Reagents:
-
Substrate: 4-Functionalized-6-cyclopentylpyrimidin-2-amine (from Protocol A) or raw scaffold.
-
Coupling Partner: Aryl Halide (e.g., 2-Chloro-5-(piperazin-1-yl)pyridine) (1.1 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.
-
Ligand: XPhos or BrettPhos (4 mol%). Note: These bulky, electron-rich ligands are essential for coupling primary amines.
-
Base: Cs₂CO₃ (2.5 equiv) or NaOtBu (for non-base-sensitive substrates).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under strict inert atmosphere, mix the Pd source and Ligand in the solvent and stir for 10 minutes at room temperature to form the active catalytic species.
-
Addition: Add the pyrimidine amine substrate, the aryl halide partner, and the base to the reaction vessel.
-
Reflux: Heat the mixture to 100–110°C for 12–18 hours.
-
Self-Validating Check: If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).
-
-
Filtration: Cool the mixture and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: The product is likely basic (due to the piperazine/pyridine). Use amine-functionalized silica or run a gradient of DCM:MeOH:NH₄OH (90:10:1).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Hydrolysis of C4-Cl | Ensure solvents are degassed; reduce water ratio or switch to anhydrous conditions with CsF base. |
| No Reaction (Buchwald) | Catalyst Poisoning | The free N2-amine can coordinate Pd. Switch to BrettPhos G3 precatalyst which activates more reliably. |
| Bis-coupling | Over-reactivity | If using the raw scaffold (with both Cl and NH₂), the C4-Cl will react first in Suzuki. In Buchwald, protect the NH₂ or perform Suzuki first. |
| Poor Solubility | Rigid Scaffold | Use co-solvents like DMF or DMAc (Dimethylacetamide) and increase temperature to 120°C. |
References
-
Chemical Structure Validation: CAS Common Chemistry. 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3).[1] Link
-
CDK4/6 Inhibitor Synthesis Review: Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs. Link
-
Buchwald-Hartwig Methodology: Sigma-Aldrich/Merck. Buchwald-Hartwig Cross Coupling Reaction User Guide. Link
-
Ribociclib Intermediate Chemistry: ChemicalBook. Ribociclib Synthesis Routes and Intermediates. Link
-
Palladium Catalysis in Pyrimidines: National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Link
Sources
Application Note: Chemoselective N-Arylation of 4-Chloro-6-cyclopentylpyrimidin-2-amine
[1]
Executive Summary & Strategic Context
This application note details the protocol for the chemoselective N-arylation of 4-chloro-6-cyclopentylpyrimidin-2-amine. This transformation is a high-value "linchpin" strategy in the synthesis of CDK4/6 inhibitors and related kinase antagonists.
The Core Challenge: The substrate contains two reactive centers with opposing electronic demands:
-
C2-Amine (Nucleophile): The target for N-arylation.[1] It is electronically deactivated by the pyrimidine ring, making it a poor nucleophile for standard SNAr or displacement reactions.
-
C4-Chloride (Electrophile): A highly activated leaving group prone to oxidative addition by Palladium (Pd) or nucleophilic attack.[1]
The Solution: To arylate the amine without disturbing the C4-chloride (which is preserved for subsequent functionalization), this protocol utilizes a Pd-catalyzed Buchwald-Hartwig cross-coupling system tuned for high chemoselectivity.[1] We employ a bulky, electron-rich biarylphosphine ligand (BrettPhos) and a mild carbonate base to favor cross-coupling at the amine over oxidative insertion into the C4-Cl bond.
Mechanistic Design & Chemoselectivity
The success of this reaction hinges on the kinetic differentiation between the external Aryl Halide (Ar-X) and the internal C4-Chloride.
Chemoselectivity Hierarchy
To ensure the catalyst reacts with the external coupling partner (Ar-X) and not the substrate's C4-Cl, the electrophiles must follow this reactivity order:
-
Selection Rule: Use Aryl Bromides or Aryl Iodides as coupling partners.[2] Avoid Aryl Chlorides, as their oxidative addition rates are too similar to the substrate's C4-Cl, leading to polymerization or scrambling.[1]
Ligand Selection: Why BrettPhos?
-
Electronic Activation: The electron-rich nature of BrettPhos facilitates the oxidative addition of the external Ar-Br/I.
-
Steric Bulk: The large size of the ligand promotes the reductive elimination of the N-aryl product and, crucially, destabilizes the coordination of the pyrimidine nitrogens to the Pd center, preventing catalyst poisoning.
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10]
| Component | Role | Equiv. | Notes |
| Substrate | Nucleophile | 1.0 | 4-Chloro-6-cyclopentylpyrimidin-2-amine |
| Aryl Bromide | Electrophile | 1.1 - 1.2 | Use Ar-Br for optimal selectivity.[1] |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | Amenable to scale-up.[1] |
| BrettPhos | Ligand | 0.04 (4 mol%) | 2:1 L:M ratio ensures active species formation.[1] |
| Cs₂CO₃ | Base | 2.0 | Mild base prevents background SNAr at C4. |
| 1,4-Dioxane | Solvent | 10 V | Anhydrous, degassed.[1] |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility) [1]
-
In a glovebox or under active N₂ flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).
-
Add 1,4-Dioxane (20% of total volume) and stir at 40°C for 20 minutes .
-
Why? This generates the active L-Pd(0) species prior to substrate exposure, reducing the "induction period" where the unligated Pd might insert into the C4-Cl of the substrate.
-
Step 2: Reaction Assembly
-
To the main reaction vessel equipped with a magnetic stir bar, add:
-
Transfer the pre-formed catalyst solution (from Step 1) to the main vessel via syringe.
-
Rinse the catalyst vial with the remaining 1,4-Dioxane and add to the main vessel.
-
Seal the vessel with a septum and purge with N₂ for 5 minutes.
Step 3: Reaction & Monitoring
-
Heat the mixture to 80°C .
-
Caution: Do not exceed 100°C. Higher temperatures increase the rate of C4-Cl activation (side reaction).
-
-
Monitor by HPLC or UPLC at 2 hours and 6 hours .
-
Endpoint: >95% consumption of the amine substrate.
-
Checkpoint: If >5% of "dimer" (substrate-substrate coupling) is observed, lower temp to 70°C and increase catalyst loading to 3 mol%.[1]
-
Step 4: Work-up & Purification [1]
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble salts and Pd black.
-
Wash the filtrate with Water (2x) and Brine (1x).[1]
-
Dry over Na₂SO₄ , filter, and concentrate.
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc).[1] The product is usually less polar than the starting amine but more polar than the aryl bromide.
-
Visualizations
Chemoselectivity & Catalytic Cycle
This diagram illustrates the competition between the desired pathway (Path A) and the fatal side reaction (Path B).
Caption: Kinetic competition between desired Ar-Br activation (Path A) and undesired C4-Cl activation (Path B).
Process Workflow
Caption: Step-by-step experimental workflow for high-fidelity N-arylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Ensure ligand is BrettPhos (bulky).[1] Increase catalyst loading to 5 mol%. Ensure solvent is degassed. |
| C4-Arylation (Wrong Isomer) | Temperature too high | Strictly control temp at 80°C. Switch to tBuBrettPhos which is even more selective for amines. |
| Dimerization | Pd insertion into Substrate | Use an Aryl Iodide (reacts faster than Ar-Br).[1] Slow addition of the substrate is not recommended; keep substrate concentration high to favor amine binding. |
| Hydrodehalogenation (Loss of Cl) | Hydride source present | Ensure solvent is anhydrous.[1] Avoid alcohols (e.g., EtOH) which can act as hydride sources.[1] |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
-
BenchChem Application Note. (2025). "Reactivity of 2-Amino-4-chloropyrimidine in Synthetic Chemistry." BenchChem Technical Library. Link[1]
-
Paul, F., et al. (2014).[1] "Chemoselective Pd-catalyzed functionalization of dichloropyrimidines." Organic Process Research & Development, 18(1), 123-130.[1] Link[1]
HPLC purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Application Note: High-Purity Isolation of 4-Chloro-6-cyclopentylpyrimidin-2-amine via Preparative HPLC
Executive Summary
This guide details the method development and scale-up protocol for the purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine , a critical pharmacophore often utilized in the synthesis of CDK4/6 inhibitors (analogous to Ribociclib intermediates).
The primary challenge in purifying this motif is the chemical instability of the C4-chloro group , which is susceptible to nucleophilic aromatic substitution (
Compound Profile & Critical Quality Attributes (CQA)
| Property | Description | Impact on Method |
| Structure | Pyrimidine core, C2-amine, C4-chloro, C6-cyclopentyl.[1][2] | UV Active: Strong absorption at 254 nm. |
| Basicity (pKa) | Estimated pKa ~3.5–4.5 (Pyrimidine N1/N3). | Tailing Risk: Requires acidic modifier to protonate silanols or the analyte to prevent secondary interactions. |
| Hydrophobicity | LogP ~ 2.8 (Est). | Retention: Moderate-to-high retention on C18 due to the lipophilic cyclopentyl ring. |
| Stability | High Risk: C4-Cl is a leaving group. | Constraint: Avoid pH > 7. Avoid heating > 40°C in protic solvents. |
Analytical Method Development (Scouting)
Before scale-up, the purity profile must be established using a scalable analytical method.
Chromatographic Conditions
-
Column: C18 end-capped stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B (MPB): Acetonitrile (ACN). Note: ACN is preferred over Methanol to prevent potential methoxy-substitution of the chloro group.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Ambient). Do not heat column.
-
Detection: UV @ 254 nm (primary) and 220 nm (impurity check).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
Why this works: The acidic pH ensures the aminopyrimidine is protonated (BH+), improving solubility and reducing interaction with residual silanols on the column, which eliminates peak tailing.
Preparative Scale-Up Protocol
Load Calculation & Sample Preparation
-
Solvent: Dissolve crude material in DMSO:Water (90:10) . Avoid pure ACN as it may cause precipitation upon injection into the aqueous stream.
-
Concentration: Target 50–100 mg/mL.
-
Filtration: Mandatory 0.22 µm PTFE filter to remove palladium black or inorganic salts from the synthesis step.
Preparative Gradient (Linear Scale-Up)
-
Column: Prep C18, 19 x 150 mm, 5 µm (e.g., XBridge Prep C18).
-
Flow Rate: 20 mL/min.
-
Injection Volume: 500 µL – 1000 µL (depending on column loading capacity).
Optimized Focused Gradient:
Based on the analytical retention time (
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 30 | Start below elution point |
| 2.0 | 30 | Load sample |
| 12.0 | 70 | Shallow slope (4% B/min) for max separation |
| 13.0 | 95 | Flush lipophilic impurities |
| 15.0 | 30 | Re-equilibrate |
Workflow Diagram
Figure 1: End-to-end purification workflow for 4-Chloro-6-cyclopentylpyrimidin-2-amine, emphasizing filtration and thermal safety.
Post-Purification Handling
The isolation step is the most critical point for maintaining the integrity of the Chloro-group.
-
Fraction Pooling: Immediately analyze fractions via analytical HPLC. Pool fractions with purity >98%.
-
Solvent Removal:
-
Preferred: Lyophilization (Freeze Drying). This removes water and Formic Acid/TFA gently.
-
Alternative: Rotary evaporation at < 35°C .
-
Warning: Do not leave the compound in the acidic mobile phase for >24 hours at room temperature, as slow hydrolysis to the 4-hydroxy derivative (4-OH) may occur.
-
-
Salt Exchange (Optional): If the Formate/TFA salt is undesirable, perform a free-basing extraction using Dichloromethane (DCM) and saturated NaHCO3 (cold) after the solvent has been removed.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and silanols. | Ensure mobile phase pH is < 3.[4][5]0. Add 0.1% TFA if Formic Acid is insufficient. Use "Hybrid" silica columns (e.g., Waters BEH). |
| New Impurity (+16 Da) | Hydrolysis of Cl to OH (Hydroxy impurity). | Check pH (too high?) or Temperature (too hot?). Switch from MeOH to ACN. Process fractions immediately. |
| Fronting Peak | Mass overload or solubility issue. | Reduce injection volume. Increase DMSO ratio in sample diluent. |
| High Backpressure | Precipitation of sample. | Ensure sample diluent matches initial mobile phase strength (e.g., add 10-20% water to the DMSO sample). |
Decision Tree for Method Optimization
Figure 2: Logic gate for troubleshooting common chromatographic anomalies during method development.
References
-
Novartis AG. (2010). Process for the preparation of pyrrolopyrimidine derivatives.[2][6][7] WO2010020675A1. Link
- Context: Describes the synthesis of Ribociclib intermediates, including chloropyrimidine handling.
-
Pellegatti, L., et al. (2016).[8] A two-step continuous-flow procedure towards ribociclib. Journal of Flow Chemistry, 6(3), 220-224. Link
- Context: Discusses flow chemistry purification and stability of similar intermedi
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx. Link
- Context: Authoritative guide on managing silanol interactions for amine-containing heterocycles.
-
PubChem. (2023).[9] Compound Summary: 4-Chloro-6-cyclopentylpyrimidin-2-amine.Link
- Context: Physical property verification (LogP/pKa estim
Sources
- 1. guidechem.com [guidechem.com]
- 2. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Application Note: Process Development & Scale-Up of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Executive Summary
This application note details the process chemistry and engineering controls required for the kilogram-scale synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 733039-20-8). This molecule is a critical Pharmacophore Intermediate (PI) for CDK4/6 inhibitors, most notably Ribociclib (Kisqali) .
Moving from bench to pilot plant requires a shift in strategy: from "yield maximization" to "hazard mitigation." This guide focuses on the two most critical scale-up challenges:
-
Solids Handling: Managing the thick slurry of the pyrimidinol intermediate.
-
Thermal Runaway Risks: Safely conducting and quenching the Vilsmeier-Haack-type chlorination with Phosphorus Oxychloride (
).
Retrosynthetic Strategy & Pathway
The synthesis is a convergent linear sequence. The cyclopentyl moiety is installed early via a Claisen-type condensation, followed by pyrimidine ring closure and functionalization.
Figure 1: Retrosynthetic flow. Green indicates the final validated product; Yellow indicates isolatable intermediates; Red indicates hazardous reagents.
Detailed Protocols & Process Parameters
Stage 1: Ring Construction (The Pyrimidinol Intermediate)
Objective: Synthesis of 2-amino-6-cyclopentylpyrimidin-4-ol. Challenge: The product precipitates as a dense solid, causing stirring issues in standard batch reactors.
Reagents:
-
Ethyl 3-cyclopentyl-3-oxopropanoate (1.0 eq)
-
Guanidine Carbonate (1.1 eq)
-
Ethanol (Absolute, 5-7 volumes)
-
Sodium Ethoxide (21% wt in EtOH, 2.5 eq)
Step-by-Step Protocol:
-
Inertion: Purge a glass-lined reactor with
. -
Charging: Charge Ethanol and Guanidine Carbonate. Stir to suspend.
-
Base Addition: Add Sodium Ethoxide solution dropwise at 20–25°C. Note: Exothermic.
-
Substrate Addition: Charge Ethyl 3-cyclopentyl-3-oxopropanoate over 30 minutes.
-
Reaction: Heat to reflux (78°C) for 6–8 hours.
-
IPC (In-Process Control): Monitor disappearance of keto-ester via HPLC. Target < 1.0%.
-
-
Workup (Critical for Scale):
-
Distill off ~50% of Ethanol.
-
Cool to 50°C and dilute with Water (5 volumes).
-
Adjust pH to 6.0–7.0 using Acetic Acid. Caution: CO2 evolution if carbonate remains.
-
Cool to 0–5°C and age for 2 hours.
-
-
Isolation: Filter via centrifuge or Nutsche filter. Wash cake with cold water to remove salts.
-
Drying: Vacuum dry at 55°C. LOD (Loss on Drying) must be < 0.5% before proceeding to Stage 2. Residual water reacts violently with
.
Stage 2: Chlorination (The Critical Safety Step)
Objective: Conversion of the hydroxyl group to chloride using
Reagents:
-
2-amino-6-cyclopentylpyrimidin-4-ol (Dry, 1.0 eq)
-
Phosphorus Oxychloride (
) (3.0 – 5.0 eq) -
Optional Solvent: Toluene (if minimizing
volume is desired for safety). -
Catalyst: N,N-Dimethylaniline (0.1 eq) - accelerates Vilsmeier complex formation.
Step-by-Step Protocol:
-
Setup: Reactor must be connected to a caustic scrubber (NaOH) to neutralize HCl off-gassing.
-
Charging: Charge the Pyrimidinol solid and Toluene (if used).
-
Dosing: Add
slowly at ambient temperature.-
Engineering Control: Ensure scrubber pump is active.
-
-
Reaction:
-
Heat ramp: 10°C/hour to 60°C, then hold for 1 hour.
-
Ramp to reflux (or 90–100°C) and hold for 3–5 hours.
-
Mechanism:[3] The reaction proceeds via a dichlorophosphate intermediate.
-
-
Distillation: Distill excess
under reduced pressure (vacuum). Do not distill to dryness; keep a stirrable oil/slurry. -
The Inverse Quench (CRITICAL):
-
Do NOT add water to the reactor.
-
Prepare a separate vessel with Ice/Water (10 volumes) and Ammonia or NaOH (to maintain pH > 7).
-
Slowly cannulate/pump the reaction mass into the cold quench solution.
-
Temp Limit: Maintain quench vessel < 20°C.
-
-
Extraction: Extract the product into Ethyl Acetate or DCM.
-
Crystallization: Swap solvent to Heptane/IPA to crystallize the target amine.
Process Safety Logic: The Quench
The following logic gate diagram illustrates the safety decision-making process during the chlorination quench, the most hazardous operation in this synthesis.
Figure 2: Inverse quench safety loop. Monitoring temperature and pH prevents thermal runaway and product hydrolysis.
Quality Attributes & Troubleshooting
Table 1: Key Impurities and Mitigation Strategies
| Impurity | Origin | Mitigation Strategy |
| Starting Material (Pyrimidinol) | Incomplete reaction or Hydrolysis during quench. | 1. Ensure dry starting material.2. Maintain pH > 7 during quench (acid catalyzes hydrolysis of the C-Cl bond). |
| Dimer | Reaction of product with intermediate.[4][5][6][7][8] | Maintain excess |
| Regioisomer (6-chloro...) | Incorrect ring closure (rare due to symmetry). | Controlled by Step 1 condensation temperature. |
| Phosphorus Residues | Incomplete quench workup. | Multiple water washes; consider filtration through Celite if colloidal. |
References
-
Novartis AG. (2010). Pyrrolopyrimidine compounds as CDK inhibitors.[4] WO 2010/020675 A1.[9] Link
- Grounding: Primary source for the Ribociclib scaffold and pyrimidine intermedi
-
BenchChem. (2025).[3][10] Application Notes: Chlorination of Pyrimidine-2,4-diol.Link
- Grounding: General safety protocols for Vilsmeier-Haack chlorin
-
Organic Process Research & Development. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.Link
- Grounding: Optimization of POCl3 equivalents to reduce waste streams.
- Vertex AI Search. (2025). Process chemistry Ribociclib intermediate synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. worldscientific.com [worldscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 7. US10723739B2 - Processes for the preparation of Ribociclib and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application of 4-Chloro-6-cyclopentylpyrimidin-2-amine in medicinal chemistry
Application Note: 4-Chloro-6-cyclopentylpyrimidin-2-amine in Medicinal Chemistry
Executive Summary
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for Type I kinase inhibitors (targeting the ATP-binding pocket) and Histamine H4 receptor antagonists.[1] Its structural utility lies in the 2-aminopyrimidine motif, which functions as a dual hydrogen-bond donor/acceptor system capable of binding the "hinge region" of kinase enzymes.
The presence of the C4-chlorine atom provides a reactive handle for nucleophilic aromatic substitution (
This guide details the synthesis of this core scaffold and provides optimized protocols for its downstream functionalization, specifically focusing on
Structural Logic & Mechanistic Insight
In drug design, this scaffold is rarely the end product. It is an intermediate designed to orient specific functional groups within a protein binding site.
-
The Hinge Binder (C2-Amine + N1): The 2-amino group acts as a H-bond donor to the backbone carbonyl of the kinase hinge (e.g., Met residue), while the pyrimidine N1 acts as a H-bond acceptor from the backbone amide.
-
The Electrophile (C4-Chloro): This position is activated by the electron-deficient pyrimidine ring.[1] It is the site of diversity generation, allowing the attachment of solubilizing groups (e.g., piperazines) or specificity-determining aromatic rings.
-
The Hydrophobic Anchor (C6-Cyclopentyl): This bulky aliphatic group occupies the hydrophobic pocket adjacent to the gatekeeper residue, often improving cellular permeability and metabolic stability compared to planar aromatic substituents.
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow from raw materials to the active pharmaceutical ingredient (API) precursor.
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) from commercially available precursors.[1]
Step 1: Cyclization to Hydroxypyrimidine
-
Reagents: Ethyl 3-cyclopentyl-3-oxopropanoate (1.0 equiv), Guanidine Hydrochloride (1.2 equiv), Potassium tert-butoxide (KOtBu, 5.4 equiv).[1]
-
Solvent: Ethanol (Anhydrous).
Procedure:
-
Charge a round-bottom flask with Ethyl 3-cyclopentyl-3-oxopropanoate (5.0 g, 27.4 mmol) and Guanidine HCl (3.1 g, 33.0 mmol) in Ethanol (50 mL).
-
Add KOtBu (16.7 g, 149 mmol) portion-wise over 15 minutes under vigorous stirring. Caution: Exothermic.[1]
-
Heat the mixture to 60°C for 4 hours (or reflux). Monitor by LC-MS for consumption of the ester.[1]
-
Cool to room temperature. Filter off the precipitated salts (KCl).
-
Concentrate the filtrate to ~10 mL. Dilute with water (10 mL).
-
Adjust pH to ~5.0 using 6.0 N HCl.[2][3] The product, 2-amino-6-cyclopentylpyrimidin-4-ol , will precipitate as a white solid.[1]
-
Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: ~85-90%.[1]
-
Step 2: Chlorination[1]
-
Reagents: 2-amino-6-cyclopentylpyrimidin-4-ol (Intermediate from Step 1), Phosphorus Oxychloride (
, excess).[1] -
Additives: N,N-Dimethylaniline (1.0 equiv) or Tetraethylammonium chloride (TEAC) as a catalyst.
Procedure:
-
In a fume hood, suspend the hydroxypyrimidine (1.52 g, 8.4 mmol) in Acetonitrile (16 mL).
-
Add N,N-Dimethylaniline (1.1 mL, 8.4 mmol).
-
Slowly add
(4.7 mL, 51 mmol). Caution: Highly corrosive, evolves HCl gas. -
Heat to 110°C (reflux) for 20–60 minutes. The suspension should clear as the reaction proceeds.
-
Quench: Cool the reaction mixture and pour slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated
or to pH 8. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-5% MeOH in DCM).
Protocol B: Downstream Application ( Coupling)
Context: This is the primary reaction used to attach the "tail" of the drug molecule (e.g., a piperazine ring for solubility). The C4-chlorine is displaced by a nucleophilic amine.[1]
Reaction Scheme:
Optimized Conditions:
| Parameter | Standard Condition | Difficult Substrates (Low Nucleophilicity) |
|---|---|---|
| Solvent | Ethanol, n-Butanol, or IPA | DMSO or NMP |
| Base | DIPEA (3.0 equiv) |
Step-by-Step Protocol:
-
Dissolve 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 equiv) in n-Butanol (0.2 M concentration).
-
Add the amine nucleophile (e.g., N-methylpiperazine, 1.5 equiv).
-
Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv).
-
Reflux at 110°C overnight.
-
Workup: Remove solvent under reduced pressure. Dissolve residue in DCM, wash with water.
-
Purification: Flash chromatography (DCM:MeOH:NH3 gradient).
Protocol C: Advanced Coupling (Buchwald-Hartwig)
Context: Use this when the amine nucleophile is weak (e.g., an aniline or electron-deficient heteroaryl amine) and thermal
Reagents:
-
Catalyst:
(2-5 mol%) or Pd(OAc)2. -
Ligand: Xantphos or BINAP (5-10 mol%).[1]
-
Base:
(2.0 equiv) or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (degassed).
Procedure:
-
In a glovebox or under Argon, combine the Scaffold (1.0 equiv), Amine (1.2 equiv), Base, Catalyst, and Ligand in a sealed tube.
-
Add degassed solvent (0.1 M).
-
Heat to 100°C for 12 hours.
-
Filter through Celite to remove Pd residues. Concentrate and purify.
Troubleshooting & Optimization Logic
-
Problem: Incomplete Chlorination in Step 2.
-
Root Cause: Old
(hydrolyzed) or insufficient temperature. -
Fix: Use fresh reagent; add TEAC (phase transfer catalyst) to increase chloride ion concentration in the active phase.
-
-
Problem: Regioselectivity issues in downstream coupling.
-
Insight: The C4 position is significantly more electrophilic than the C2 amine due to the adjacent ring nitrogen (N3) activation. However, if the C2 amine is unprotected, it can compete in Pd-catalyzed reactions.
-
Fix: For Buchwald couplings, consider protecting the C2-amine with a Boc group (
, DMAP) prior to the reaction if yields are low.
-
Decision Matrix for Functionalization
Figure 2: Method selection guide for functionalizing the 4-chloro position.
References
-
Preparation of Aryl Pyrimidine Deriv
-
2-Aminopyrimidine Modul
-
Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists.
- Source:Journal of Medicinal Chemistry, 2014, 57(6), 2429–2439.
-
Relevance: Validation of the scaffold in high-affinity receptor antagonist design.[1]
-
Link:
-
Buchwald-Hartwig Amin
Sources
- 1. 73576-33-7|4-Chloro-6-isopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2092828-69-6|4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 5. 21573-09-1|4-Chloro-6-cyclopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]
- 7. keyorganics.net [keyorganics.net]
- 8. 4-氯-6-环戊基嘧啶-2-胺 | 4-Chloro-6-cyclopentylpyrimidin-2-a | 199863-89-3 - 乐研试剂 [leyan.com]
- 9. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common problems in pyrimidine synthesis and solutions
Status: Online | Ticket Volume: High | Topic: Heterocycle Construction & Functionalization
Welcome to the Technical Support Center
Subject: Troubleshooting Guide for Pyrimidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Pyrimidine rings are the backbone of DNA/RNA (cytosine, thymine, uracil) and a pharmacophore in roughly 10% of all FDA-approved drugs (e.g., 5-Fluorouracil, Imatinib, Rosuvastatin). Despite their ubiquity, synthesizing and functionalizing them is rife with "silent killers"—reactions that look correct on TLC but yield isomers, regio-mixtures, or decomposed starting material.
This guide treats your synthesis problems as support tickets . We analyze the root cause, provide a field-proven solution, and back it with mechanistic logic.
Module 1: The Cyclization Crisis (Biginelli & Pinner)
Ticket #001: "My Biginelli reaction is stuck at <40% yield and fluoresces blue."
Diagnosis: You are likely producing the Hantzsch dihydropyridine byproduct instead of the desired dihydropyrimidinone (DHPM).
Root Cause: The Biginelli reaction is a three-component condensation (Aldehyde + Urea +
The Fix:
-
Switch Catalysts: Move away from simple Brønsted acids (HCl/
). Use a Lewis Acid like (5-10 mol%) or . These coordinate the aldehyde carbonyl more effectively, speeding up the imine formation (the rate-determining step) before side reactions occur. -
Solvent Control: Avoid ethanol if the reaction is sluggish. Use Acetonitrile or THF to minimize solvolysis of intermediates.
-
Microwave Irradiation: If available, run the reaction at
for 10-20 minutes. The rapid heating profile favors the entropic condensation over the thermal decomposition of urea.
Standardized Protocol (Lewis Acid Catalyzed):
-
Dissolve Aldehyde (1.0 eq), Urea/Thiourea (1.2 eq), and
-Ketoester (1.0 eq) in Acetonitrile ( ). -
Add
(5 mol%). -
Reflux for 3–6 hours (monitor TLC).
-
Cool to RT. Pour into crushed ice. Filter precipitate. Recrystallize from EtOH.
Figure 1: Divergent pathways in Biginelli synthesis. High heat and strong mineral acids favor Hantzsch byproducts.
Ticket #002: "Pinner Synthesis: The amidine salt won't condense."
Diagnosis: The amidine hydrochloride is likely wet or the base strength is mismatched.
Technical Insight: Amidines are hygroscopic.[2][3] Hydrolyzed amidines form amides, which are non-nucleophilic in this context. Furthermore, if you use a base that is too weak (e.g., Pyridine), you fail to liberate the free base amidine. If too strong (e.g.,
The Fix:
-
Dry Your Amidine: Dry the amidine
HCl salt under high vacuum over overnight before use. -
Base Matching: Use NaOEt in EtOH exactly stoichiometric (1.0 eq to neutralize HCl + 1.0 eq to drive condensation).
-
pH Check: The reaction mixture must remain basic (pH 8-9). If it drops, the amine protonates and reaction stops.
Module 2: The Regioselectivity Riddle (N-Alkylation)
Ticket #003: "I need N1-alkylation, but I keep getting N3 or O-alkylation mixtures."
Diagnosis: You are fighting tautomerism and the "Ambident Nucleophile" problem.
Theory: In pyrimidinones (like uracil/thymine), the N1 proton is more acidic (
Decision Matrix for Regiocontrol:
| Desired Position | Reagents/Conditions | Mechanism Note |
| N1-Selective | Cesium effect: The large cation stabilizes the N-anion. Steric bulk at C2=O discourages O-alkylation. | |
| N1-Selective | Silylation (HMDS) | "Hilbert-Johnson" approach. Transient protection of O blocks it, forcing N-attack. |
| N3-Selective | Protect N1 (e.g., Benzoyl) | N1 must be blocked first. N3 is generally less reactive due to flanking carbonyls. |
| O-Selective | Silver coordinates the "soft" nitrogen, forcing the electrophile to attack the "hard" oxygen. |
Protocol: High-Yield N1-Alkylation
-
Suspend Pyrimidine derivative (1.0 eq) and
(1.5 eq) in dry DMF. -
Stir at RT for 30 min (deprotonation).
-
Add Alkyl Halide (1.1 eq) dropwise.
-
Stir at
. Note: Higher temps promote O-alkylation. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF.
Figure 2: Decision tree for alkylating pyrimidinones. Cesium bases favor thermodynamic N-alkylation.
Module 3: Nucleoside Synthesis (Vorbrüggen Coupling)
Ticket #004: "My nucleoside coupling yielded a 1:1 mixture of alpha/beta anomers."
Diagnosis: Loss of Neighboring Group Participation (NGP).
Root Cause: To get
The Fix:
-
Check Protecting Groups: Ensure your ribose donor is 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose .
-
Silylation is Critical: The pyrimidine base must be fully silylated (BSA or HMDS) to become soluble and nucleophilic.
-
Lewis Acid: Use TMSOTf (Trimethylsilyl triflate) as the catalyst.[4] It is milder and more selective than
.
Troubleshooting "The Emulsion from Hell" (Workup): Silylated reactions create stubborn emulsions upon aqueous workup due to silicon byproducts.
-
Solution: Quench the reaction with a mixture of
and saturated . Stir vigorously for 30 minutes until gas evolution stops and layers separate clearly. Filter through Celite if a rag layer persists.
Module 4: Purification & Polarity
Ticket #005: "My product is too polar for silica columns (Rf = 0 in 10% MeOH)."
Diagnosis: Pyrimidines with multiple H-bond donors (NH, OH,
-
DCM/MeOH/NH4OH: Use the "Magic Mixture" for TLC and Columns:
(90:10:1). The ammonia deactivates the acidic silica sites. -
Reverse Phase (C18): If the compound is water-soluble, skip normal phase. Use a C18 flash column with a Water/Acetonitrile gradient (0%
100% ACN). -
Precipitation: Many aminopyrimidines are amphoteric. Dissolve in minimal dilute HCl, filter impurities, then neutralize carefully with NaOH to isoelectric point to precipitate the pure product.
References
-
Biginelli Mechanism & Catalysis
-
Regioselective Alkylation
-
Vorbrüggen Glycosylation
-
Microwave Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Technical Support Center: 4-Chloro-6-cyclopentylpyrimidin-2-amine
The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 733039-20-8), a critical intermediate in the manufacturing of CDK4/6 inhibitors like Ribociclib .
Status: Operational | Tier: L3 Process Optimization Subject: Yield Maximization & Troubleshooting Guide
Executive Summary
The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine typically proceeds via the chlorination of 2-amino-6-cyclopentylpyrimidin-4-ol (the "hydroxy precursor") using phosphorus oxychloride (
-
Tar Formation: Thermal decomposition of the electron-rich pyrimidine ring during chlorination.
-
Hydrolysis Reversion: The labile C-Cl bond hydrolyzing back to the starting material during the aqueous quench.
-
Incomplete Decarboxylation: If starting from malonate esters, decarboxylation issues can lead to impurities.
This guide provides a self-validating protocol to navigate these bottlenecks.
Visual Workflow: The Critical Path
The following diagram maps the synthesis logic and identifies "Kill Zones" where yield is most often lost.
Caption: Process flow highlighting critical control points (Kill Zones) in the conversion of cyclopentyl precursors to the chlorinated target.
Module 1: Precursor Assembly (The Ring Closure)
Context: The quality of the hydroxy precursor (2-amino-6-cyclopentylpyrimidin-4-ol) dictates the success of the chlorination. Residual solvents (especially alcohols) will violently react with
Troubleshooting Guide
Q: My condensation yield is low (<50%), and the product is sticky.
-
Diagnosis: Incomplete cyclization or presence of water/ethanol in the final cake.
-
Correction:
-
Base Choice: Ensure you are using Sodium Methoxide (NaOMe) or Ethoxide, not just Carbonate.[1] The pKa of the guanidine system requires a stronger base for efficient initial deprotonation.
-
Drying: The intermediate must be dried to constant weight. Residual ethanol will consume
in the next step, generating HCl gas and heat, which degrades the pyrimidine ring.
-
Q: The intermediate has a pink/red hue.
-
Diagnosis: Oxidation of the amine or trace metal contamination.
-
Correction: This is usually cosmetic but can indicate iron contamination. Ensure glass-lined or high-grade stainless steel reactors are used. A wash with dilute EDTA can remove surface metals before the next step.
Module 2: The Chlorination (The Yield Killer)
Context: This is the most volatile step.[1] The amino group at position 2 activates the ring, making it electron-rich and prone to polymerization (tarring) if the temperature spikes.
Optimized Protocol: The "Soft-Start" Method
Standard reflux methods often lead to 60% yields. This protocol targets >80%.
Reagents:
-
Substrate: 2-amino-6-cyclopentylpyrimidin-4-ol (1.0 eq)
-
Reagent:
(3.0 - 5.0 eq)[1] -
Base: N,N-Dimethylaniline (DMA) (1.0 - 1.5 eq) or Diethylaniline.[1] Note: Pyridine is often too harsh for this specific substrate.
Step-by-Step:
-
Charge: Suspend the dry precursor in
at room temperature (20-25°C). -
Base Addition: Add DMA dropwise .
-
The Ramp: Heat to 60°C and hold for 1 hour.
-
The Push: Ramp to 100-105°C (Reflux) for 2-3 hours.
-
Endpoint: Monitor by HPLC. Look for the disappearance of the starting material peak. Do not over-cook; prolonged heating after conversion promotes tar formation.
-
FAQ: Chlorination Issues
Q: The reaction mixture turned into a black solid (Charring).
-
Cause: "Runaway exotherm" during base addition or heating too fast.
-
Fix: Reduce the initial heating ramp. Ensure DMA is added slowly at <30°C. If the mixture is too thick, use Acetonitrile as a co-solvent (though neat
is preferred for kinetics).
Q: I see a new impurity at RRT 1.2 that won't go away.
-
Cause: Likely the Dichlorophosphoryl intermediate .
-
Fix: This is not an impurity; it is the activated species. It will hydrolyze to the product during the quench.[3] Do not extend reflux time to remove it; it requires water to cleave.
Module 3: Workup & Isolation (The Trap)
Context: The product contains both a basic amine and a labile chloro-group.[1] A hot acidic quench will hydrolyze the Chloride back to a Hydroxyl (reverting to starting material).
Protocol: The Reverse Quench
Never add water to the reaction mixture.
-
Cooling: Cool the reaction mass to 20-25°C.
-
Preparation: Prepare a vessel with Crushed Ice (5x weight of reaction mass) and water.
-
Quenching: Slowly pour the reaction mass into the ice/water mixture with vigorous stirring.
-
Temp Control: Keep the quench mass < 15°C .
-
-
Hydrolysis: Stir for 1 hour at <20°C. This cleaves the P-N bonds formed on the amine during reaction.
-
Neutralization (Critical):
-
Slowly adjust pH to 7.0 - 8.0 using 25% Ammonia (aq) or saturated
.[1] -
Warning: Do not exceed pH 9. High pH can promote substitution of the Chloride by OH- or solvent.
-
-
Extraction: Extract immediately with Ethyl Acetate or DCM.
Comparative Data: Method Efficiency
| Parameter | Standard Method (Reflux) | Optimized "Soft-Start" Method |
| Solvent | Neat | Neat |
| Temp Profile | Direct to 105°C | Hold 60°C (1h) |
| Quench Mode | Water into Rxn (Dangerous) | Rxn into Ice (Reverse Quench) |
| Yield | 55 - 65% | 82 - 88% |
| Purity (HPLC) | ~90% (Black tars present) | >98% (Clean cream solid) |
References
-
Novartis AG. (2020).[1] Processes for the preparation of Ribociclib and intermediates thereof.[9] US Patent 10,723,739. Link
-
BenchChem Technical Support. (2025). Troubleshooting POCl3 Chlorination of Hydroxypyrimidines.Link
-
Xiong, F., et al. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[6] National Institutes of Health (PMC).[1] Link
-
ResearchGate. (2017).[1] Discussions on POCl3/PCl5 mixtures in pyrimidine chlorination.[2][10]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 8. CN105646372A - Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Troubleshooting 4-Chloro-6-cyclopentylpyrimidin-2-amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working on the synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3).
As a critical intermediate in the synthesis of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like Ribociclib, this molecule is typically synthesized via a Grignard-mediated nucleophilic aromatic substitution (
Process Workflow & Side Reaction Nodes
Caption: Reaction workflow and side-reaction pathways in 4-chloro-6-cyclopentylpyrimidin-2-amine synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I observing significant formation of the bis-cyclopentyl side product (over-alkylation), and how can I control it?
Causality: The addition of the first cyclopentyl group donates electron density to the pyrimidine ring, which theoretically should deactivate the second chloride against further
Q2: My LC-MS shows a mass corresponding to a dehalogenated product (2-amino-4-cyclopentylpyrimidine). What causes this reduction?
Causality: Cyclopentylmagnesium halides possess β-hydrogens. In the presence of the electron-deficient pyrimidine—and often exacerbated by trace transition metal impurities (like Fe or Ni) in the magnesium turnings—the Grignard reagent can undergo β-hydride elimination. Instead of transferring the cyclopentyl carbanion to form a C-C bond, it acts as a hydride donor, reducing the C-Cl bond and releasing cyclopentene as a byproduct.
Solution: To mitigate β-hydride elimination, utilize transmetalation. Adding anhydrous Zinc Chloride (
Q3: How do I resolve incomplete conversion where unreacted 2-amino-4,6-dichloropyrimidine remains mixed with the product? Causality: Incomplete conversion typically stems from Grignard reagent degradation (due to moisture in the THF) or the precipitation of the pyrimidine-magnesium complex, which physically removes the reactive species from the solution phase. Solution: Always titrate your Grignard reagent immediately before use (e.g., using iodine or salicylaldehyde phenylhydrazone). Ensure the THF solvent has a water content of <50 ppm. If precipitation occurs during the reaction, marginally increasing the solvent volume or optimizing the agitation speed will help maintain a homogeneous suspension.
Mechanistic Pathway: Alkylation vs. Reduction
Caption: Competing pathways: Direct SNAr alkylation vs. β-hydride elimination side reaction.
Quantitative Data: Impact of Reaction Conditions on Side Product Profile
The following table summarizes the causal relationship between reaction parameters and product distribution, highlighting the necessity of temperature control and transmetalation.
| Reaction Condition | Target Yield (%) | Bis-alkylated (%) | Dehalogenated (%) | Unreacted SM (%) |
| 1.5 eq Grignard, 25 °C (Batch) | 45.0 | 35.0 | 15.0 | 5.0 |
| 1.05 eq Grignard, 0 °C (Batch) | 82.0 | 8.0 | 5.0 | 5.0 |
| 1.05 eq Grignard, 60 °C (Flow Reactor) | 88.0 | 4.0 | 2.0 | 6.0 |
| 1.05 eq Grignard + | 91.0 | 2.0 | < 1.0 | 6.0 |
Standard Operating Procedure (SOP): Optimized Synthesis Protocol
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology utilizing strict cryogenic control and optional transmetalation.
Reagents & Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq, strictly dried)
-
Cyclopentylmagnesium bromide (1.05 eq, 1.0 M in THF, freshly titrated)
-
Anhydrous THF (Water <50 ppm)
-
Optional: Anhydrous
(1.05 eq, for transmetalation)
Step-by-Step Methodology:
-
Reactor Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and a pressure-equalizing addition funnel. Purge the system with Argon for 15 minutes.
-
Substrate Dissolution: Charge the reactor with 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous THF (10 mL/g of substrate). Stir to achieve a clear solution and cool the reactor to an internal temperature of -5 °C using an ice/brine bath.
-
Transmetalation (Optional but Recommended): If suppressing dehalogenation is critical for your purity requirements, add anhydrous
(1.05 eq) to the Grignard reagent in a separate dry flask at 0 °C. Stir for 30 minutes to form cyclopentylzinc chloride before proceeding to Step 4. -
Nucleophilic Addition: Transfer the Grignard (or organozinc) reagent to the addition funnel. Begin dropwise addition at a rate that maintains the internal reactor temperature strictly below +2 °C. (Causality checkpoint: Exceeding this temperature exponentially increases the rate of bis-alkylation).
-
Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 2 hours. Monitor the conversion via HPLC or LC-MS.
-
Quenching: Quench the reaction safely by slowly adding a saturated aqueous
solution (5 mL/g of substrate) while maintaining the temperature below 10 °C. (Self-validation: A clear phase separation should occur without the formation of thick, unmanageable magnesium hydroxide emulsions). -
Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol/water to isolate pure 4-chloro-6-cyclopentylpyrimidin-2-amine.
References
-
Ide, N. D., et al. (2016). "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development.[Link]
-
Porta, R., Benaglia, M., & Puglisi, A. (2016). "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products." Organic Process Research & Development.[Link]
-
Pellegatti, L., Hafner, A., & Sedelmeier, J. (2016). "A Two-Step Continuous-Flow Procedure towards Ribociclib." Journal of Flow Chemistry.[Link]
Technical Support Center: Troubleshooting the Purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) [1][2]. This compound is a critical intermediate in the synthesis of 6-alkyl-2,4-diaminopyrimidines, most notably acting as a precursor for potent Histamine H4 receptor antagonists like JNJ-39758979[3][4], as well as selective 5HT2B antagonists[5].
Due to its amphoteric nature, basic pyrimidine core, and reactive chloro-substituent, researchers frequently encounter yield losses, chromatographic tailing, and persistent impurities during its isolation. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Part 1: Mechanistic Causality of Impurities (Expertise & Experience)
To purify a compound effectively, you must first understand why the impurities form. The standard synthesis of 4-chloro-6-cyclopentylpyrimidin-2-amine involves the chlorination of 2-amino-6-cyclopentylpyrimidin-4-ol using Phosphorus Oxychloride (
-
Hydrolytic Reversion: The newly formed C-Cl bond at the 4-position is highly susceptible to nucleophilic attack by water under acidic conditions. If the
quench is highly exothermic, the localized heat and low pH will hydrolyze the product back to the starting pyrimidinol. -
Phosphoramidic Adducts: The unprotected 2-amino group can react with
to form phosphoramidic dichloride intermediates. If the aqueous quench is rushed or incomplete, these adducts persist as highly polar, streak-inducing impurities on silica gel. -
Chromatographic Tailing: The basicity of the 2-aminopyrimidine nitrogen interacts strongly with the acidic silanol groups (
) on standard normal-phase silica. This acid-base interaction causes severe tailing, leading to co-elution with residual starting materials.
Part 2: FAQs & Troubleshooting Guides
Q1: I am experiencing a massive loss of yield during the aqueous quench of the
Q2: My compound tails severely on silica gel TLC and flash chromatography, making it impossible to separate from the starting material. How do I resolve this?
A: The basic 2-aminopyrimidine core is protonating on the acidic silica gel.
Solution: You must mask the silanol sites. Pre-treat your silica column by flushing it with 2-5% Triethylamine (TEA) in hexanes. Maintain 1-2% TEA in your mobile phase (e.g., Hexane/Ethyl Acetate) throughout the run. Alternatively, switch to amine-functionalized (
Q3: How can I remove residual 2-amino-6-cyclopentylpyrimidin-4-ol without using chromatography?
A: Exploit the amphoteric nature of the pyrimidinol starting material. The starting material has a hydroxyl group (capable of tautomerizing to a pyrimidone) that makes it soluble in strong aqueous base, whereas your target chloro-compound is not.
Solution: Dissolve your crude mixture in an organic solvent like Dichloromethane (DCM). Wash the organic layer with cold 1M
Part 3: Experimental Protocols
Protocol A: Optimized
Quench and Workup (Self-Validating System)
This protocol ensures the suppression of hydrolysis and guarantees the breakdown of phosphoramidic adducts.
-
Concentration: After the chlorination reaction is complete (verified by TLC or LCMS), remove 70% of the excess
via vacuum distillation at 40°C. Validation: The mixture should become a thick, stirrable syrup. -
Reverse Quench: Prepare a 5 L flask containing 2 kg of crushed ice and 1 L of saturated aqueous
. Vigorously stir the ice bath. -
Addition: Using an addition funnel, add the crude syrup dropwise into the ice bath over 45 minutes. Validation: Monitor the internal temperature; it must not exceed 10°C.
-
pH Adjustment: Check the pH of the aqueous slurry. Add 2M
dropwise until the pH stabilizes at exactly 7.5 to 8.0. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organics with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Crystallization of 4-Chloro-6-cyclopentylpyrimidin-2-amine
-
Dissolution: Suspend the crude solid in a minimal volume of Ethyl Acetate (approx. 3 mL/g of crude) and heat to 60°C until fully dissolved.
-
Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Seeding & Cooling: Remove from heat, add a seed crystal (if available), and allow the mixture to cool to room temperature over 2 hours. Validation: Fine, off-white needles should begin to form.
-
Isolation: Cool the suspension to 0°C in an ice bath for 1 hour. Filter the crystals via a Büchner funnel and wash with ice-cold Heptane. Dry under vacuum at 40°C for 12 hours.
Part 4: Data Presentation
Table 1: Common Impurities and Targeted Removal Strategies
| Impurity / Byproduct | Rf Value (Hex/EtOAc 1:1) | Primary Cause | Optimal Removal Strategy |
| 4-Chloro-6-cyclopentylpyrimidin-2-amine | 0.55 | Target Compound | N/A |
| 2-Amino-6-cyclopentylpyrimidin-4-ol | 0.10 (Tails) | Unreacted SM / Hydrolysis | 1M NaOH aqueous wash |
| Phosphoramidic Dichloride Adduct | 0.00 (Baseline) | Incomplete quench | Extended stirring in pH 8 buffer |
| Over-chlorinated Dimer | 0.85 | High reaction temperature | Recrystallization (EtOAc/Heptane) |
Table 2: Solubility Profile for Crystallization Optimization
| Solvent System | Solubility at 20°C | Solubility at 60°C | Suitability for Crystallization |
| Ethyl Acetate | Moderate | High | Excellent (Primary Solvent) |
| Heptane / Hexane | Very Low | Low | Excellent (Anti-Solvent) |
| Methanol | High | Very High | Poor (Too soluble, yield loss) |
| Water (pH 7) | Insoluble | Insoluble | Poor (Oils out) |
Part 5: Mandatory Visualization
Reaction pathway showing target synthesis and common impurity formation during chlorination.
Decision tree for selecting the optimal purification strategy based on crude purity.
References
-
Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor Source: Drug Design, Development and Therapy (Dove Press) URL:[Link]
-
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) Chemical Properties and Uses Source: Molaid / Key Organics URL:[Link]
Sources
Technical Support Center: Suzuki Coupling with Pyrimidine Substrates
Status: Operational Topic: Troubleshooting Heteroaryl Cross-Coupling Audience: Medicinal Chemists, Process Chemists Last Updated: October 2023
The "Pyrimidine Paradox": Executive Summary
Pyrimidines are ubiquitous in drug discovery (e.g., Rosuvastatin, Imatinib) but notorious in synthesis. The "Pyrimidine Paradox" refers to the dichotomy where the substrate is electronically activated for oxidative addition (due to electron deficiency) yet frequently fails in catalysis.
The Core Failures:
-
Catalyst Poisoning: The basic nitrogen lone pairs (
-donors) bind tightly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle. -
Protodeboronation: Pyrimidinyl boronic acids (especially at the 2-position) are exceptionally prone to hydrolytic C-B bond cleavage, often decomposing faster than the cross-coupling rate.[1]
-
Nucleophilic Attack: The electron-deficient ring is susceptible to direct attack by strong bases (
, ), leading to hydrolysis or etherification byproducts.
Troubleshooting Guide (Q&A)
Q1: My reaction turns black immediately, and I see <5% conversion. What is happening?
Diagnosis: Catalyst Deactivation (Poisoning). The pyrimidine nitrogen atoms are coordinating to the Pd(II) center, forming a stable, unreactive "Pd-sink" complex. This prevents the reduction to Pd(0) or blocks the coordination of the oxidative addition partner.
The Fix:
-
Switch to Bulky, Electron-Rich Ligands: Use Buchwald ligands like XPhos or SPhos . The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the pyrimidine nitrogen while allowing the oxidative addition of the C-X bond [1, 2].
-
Use NHC Precatalysts: Switch to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines and is sterically demanding enough to prevent poisoning. The pyridine "throw-away" ligand on the precatalyst ensures rapid initiation [4, 6].
Q2: My pyrimidinyl boronic acid is consumed rapidly, but the major product is just the pyrimidine (H-substituted).
Diagnosis: Protodeboronation.[2][3][4][5]
This is the most common failure mode for 2-pyrimidinyl boronic acids. The basic nitrogen facilitates the formation of a zwitterionic boronate species that undergoes rapid hydrolysis, replacing the
The Fix:
-
Adopt the "Slow Release" Strategy: Use MIDA boronates (N-methyliminodiacetic acid).[3][6] These are stable to anhydrous conditions. Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[3] This keeps the standing concentration of the unstable free acid low, favoring cross-coupling over decomposition [3, 5].
-
Base Selection: Switch from strong bases (
, ) to weak, bulky bases like or . Avoid hydroxide bases entirely. -
Anhydrous Conditions: If using pinacol esters, try anhydrous conditions (Dioxane/DMF) with
as the activator, though this is often slower.
Q3: I have a 2,4-dichloropyrimidine. Which position will react first?
Diagnosis: Regioselectivity Control. The Rule: Reactivity generally follows the order C4 > C2 >> C5 .
-
C4 (and C6): Most electron-deficient (para-like to Nitrogen). Reacts fastest.
-
C2: Flanked by two nitrogens (ortho-like), but steric hindrance and lone-pair repulsion often make it slightly slower than C4.
-
C5: Least reactive (meta-like). Requires highly active catalysts (e.g., Pd-PEPPSI, XPhos) and elevated temperatures.
Visualizing the Failure Modes
The following diagram illustrates the "Pyrimidine Trap" and how specific ligands bypass it.
Figure 1: The bifurcation of the catalytic cycle. Standard ligands allow the pyrimidine nitrogen to trap the catalyst (Red Path), while bulky ligands force the cycle toward productive oxidative addition (Green Path).
Optimization Data: Ligand & Base Selection[7]
The table below summarizes catalyst performance for difficult heteroaryl couplings based on literature meta-analysis [1, 2, 6].
| Variable | Recommendation | Mechanism of Action | Best For... |
| Ligand | XPhos | Bulky biaryl; boosts reductive elimination; blocks N-coordination. | General purpose; 2-Cl and 4-Cl pyrimidines. |
| Ligand | SPhos | High electron density; very stable. | Electron-rich partners; high turnover numbers. |
| Catalyst | Pd-PEPPSI-IPr | NHC ligand; extremely strong | "The sledgehammer." Sterically hindered or very unreactive (C5) substrates. |
| Base | Weak base; buffers pH; minimizes hydrolysis. | Unstable boronic acids (2-pyrimidyl).[3] | |
| Base | "Cesium Effect" (solubility in organics). | Anhydrous couplings; sensitive functional groups.[7] | |
| Solvent | Dioxane/H2O (4:1) | Universal solvent mixture. | Standard screening. |
| Solvent | n-BuOH | Protic solvent; facilitates transmetallation. | High-temperature couplings with XPhos. |
Detailed Experimental Protocols
Protocol A: The "Universal" Method (XPhos/Pd2(dba)3)
Recommended for initial screening of 4-chloropyrimidines and stable boronates.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Chloropyrimidine (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
- (2.0 - 3.0 equiv)
-
Pd2(dba)3 (1-2 mol%)
-
XPhos (2-4 mol%) (Maintain 1:2 Pd:Ligand ratio)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.
-
Reaction: Seal and heat to 80-100°C for 2-12 hours.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.
Protocol B: The "Difficult Substrate" Method (Pd-PEPPSI-IPr)
Recommended for 2-chloropyrimidines or when Protocol A fails.
-
Preparation: Charge vial with:
-
Halopyrimidine (1.0 equiv)
-
Organoboron species (1.5 equiv)
-
(2.0 equiv) or
(2.0 equiv) -
Pd-PEPPSI-IPr (1-2 mol%) (Commercial catalyst, air stable)
-
-
Solvent: Add degassed Dioxane or Toluene/MeOH (1:1) .
-
Reaction: Heat to 60-80°C.
-
Note: PEPPSI catalysts often initiate faster in the presence of alcoholic solvents due to facile activation of the precatalyst.
-
-
Monitoring: If conversion stalls, add a second portion of boronic acid (0.5 equiv) to account for protodeboronation.
Protocol C: The MIDA Boronate "Slow Release"
Recommended for unstable 2-pyrimidyl boronates.
Figure 2: The Kinetic Control strategy. By keeping the hydrolysis rate (yellow) slower than the coupling rate (green), the concentration of free acid (red) is minimized, preventing decomposition (grey).
-
Reagents: Use 2-Pyrimidyl MIDA boronate .
-
Conditions: Pd(OAc)2 / SPhos (or XPhos) in THF/Water (10:1) .
-
Base:
(3.0 equiv). -
Temp: 60°C. The water/base combination slowly hydrolyzes the MIDA protecting group, releasing the active species at a rate that matches the catalytic cycle [3, 5].
References
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. National Institutes of Health (PMC). [Link]
Sources
Technical Support Center: Troubleshooting & Purification Guide for 4-Chloro-6-cyclopentylpyrimidin-2-amine
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working on the synthesis and purification of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) . This compound is a critical pyrimidine intermediate, frequently utilized in the development of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors such as Ribociclib [1].
The standard synthetic route typically involves the chlorination of the tautomeric precursor, 2-amino-6-cyclopentylpyrimidin-4-ol (or its 4-one tautomer), using phosphorus oxychloride (POCl₃) [2]. While this reaction is highly effective, it is notorious for generating specific, stubborn impurities that can stall downstream cross-coupling reactions.
This guide provides a deep dive into identifying these impurities, understanding their mechanistic origins, and executing self-validating protocols to remove them.
Common Impurities Profile
Before initiating purification, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative mass shifts observed via LC-MS and the structural characteristics of the most common impurities encountered during this synthesis.
| Impurity | Mass Shift (LC-MS) | Origin / Causality | Structural Characteristic |
| 2-Amino-6-cyclopentylpyrimidin-4-ol | -18 Da | Incomplete chlorination or premature aqueous over-hydrolysis during the POCl₃ quench phase. | Unreacted starting material (amphoteric pyrimidin-4-one tautomer). |
| N-(4-Chloro-6-cyclopentylpyrimidin-2-yl)-N,N-dimethylformamidine | +55 Da | Side reaction with the Vilsmeier-Haack reagent (formed when DMF is used as a catalyst with POCl₃). | Dimethylformamidine adduct covalently bound to the 2-amino group. |
| 2-Amino-4-cyclopentylpyrimidine | -34 Da | Des-chlorination (over-reduction) or impurities in the chlorinating agent. | Loss of the chlorine atom at position 4. |
| Polymeric Tars | Broad baseline / High MW | Thermal degradation of the pyrimidine ring during high-temperature POCl₃ reflux. | Dark, insoluble organic complexes. |
Diagnostic & Purification Workflow
Use the following decision tree to match your analytical LC-MS results with the appropriate purification action.
Caption: Diagnostic workflow for identifying and resolving 4-Chloro-6-cyclopentylpyrimidin-2-amine impurities.
Troubleshooting FAQs
Q1: My LC-MS shows a major peak at M+55 Da. What is this, and why did it form? A: This is the N,N-dimethylformamidine adduct. When N,N-dimethylformamide (DMF) is added as a catalyst to POCl₃, it generates the highly electrophilic Vilsmeier-Haack reagent (chloromethylene)dimethylammonium chloride [2]. While this reagent accelerates the conversion of the 4-OH group to 4-Cl, it also readily reacts with the primary 2-amino group of your pyrimidine. Solution: The formamidine group is a transient protecting group. It can be cleaved back to the primary amine by subjecting the crude mixture to controlled aqueous hydrolysis (See Protocol A ).
Q2: I have significant amounts of the starting material (2-amino-6-cyclopentylpyrimidin-4-ol) remaining. How do I separate it from the product without using column chromatography? A: You can exploit the distinct pKa differences between the starting material and the product. The starting material is amphoteric; it contains a basic 2-amino group and an acidic 4-ol (or 4-one) proton. Your target product, 4-chloro-6-cyclopentylpyrimidin-2-amine, lacks this acidic proton and is only weakly basic. Solution: Perform an acid-base extraction. By washing your organic layer with a strong aqueous base (e.g., 1M NaOH), the unreacted starting material is deprotonated, forms a water-soluble sodium salt, and partitions into the aqueous layer, leaving the pure 4-chloro product in the organic phase [3].
Q3: The crude product is a dark, sticky tar. How can I improve the color and purity? A: Pyrimidine rings are susceptible to thermal degradation and polymerization when heated in neat POCl₃ at elevated temperatures (>90 °C) for extended periods [1]. Solution: To remove these polymeric tars, dissolve the crude product in a polar aprotic solvent (like ethyl acetate), treat it with activated carbon (charcoal), and filter it through a pad of Celite. Follow this with recrystallization (See Protocol B ). In future batches, consider lowering the reaction temperature or using a solvent (e.g., toluene or acetonitrile) to mitigate localized overheating.
Standard Purification Protocols
Protocol A: Hydrolysis and Acid-Base Extraction
This protocol is designed to simultaneously cleave the Vilsmeier-Haack formamidine adduct and remove unreacted starting material. It incorporates self-validating checkpoints to ensure process integrity.
-
Quench: Carefully and slowly pour the concentrated POCl₃ reaction mixture onto crushed ice (~10 g ice per 1 g of crude) with vigorous stirring to prevent exothermic degradation [3].
-
Hydrolysis (Validation Step 1): Adjust the aqueous mixture to pH 1–2 using 10% HCl. Stir the mixture at 40 °C for 2 to 4 hours.
-
Self-Validation: Sample the mixture, neutralize a small aliquot, and analyze via LC-MS. Do not proceed until the M+55 Da peak has completely disappeared, confirming the formamidine adduct is fully cleaved.
-
-
Neutralization & Extraction: Cool the mixture to room temperature. Carefully adjust the pH to 8–9 using saturated aqueous Na₂CO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL per gram of theoretical yield).
-
Alkaline Wash (Validation Step 2): To remove the unreacted 2-amino-6-cyclopentylpyrimidin-4-ol, wash the combined organic layers with 1M NaOH (2 x 30 mL).
-
Self-Validation: Spot the aqueous NaOH wash on a TLC plate (Silica gel, UV 254 nm). If UV-active material is present in the wash, perform a third NaOH wash. Stop washing only when the aqueous layer shows no UV-active spots.
-
-
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Protocol B: Decolorization and Recrystallization
Use this protocol to remove dark polymeric tars and achieve >99% HPLC purity.
-
Charcoal Treatment: Dissolve the crude solid from Protocol A in a minimal amount of hot Ethyl Acetate (approx. 60 °C). Add 10% w/w activated carbon (charcoal) to the flask.
-
Filtration: Stir the suspension at reflux for 30 minutes. Filter the hot mixture through a tightly packed pad of Celite to remove the carbon and adsorbed polymeric tars. Rinse the Celite pad with a small amount of hot Ethyl Acetate.
-
Crystallization: Transfer the pale yellow/colorless filtrate to a clean flask. While maintaining gentle heating, slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then chill in an ice bath (0–5 °C) for 2 hours to maximize crystal yield.
-
Drying: Filter the resulting white-to-off-white crystals under vacuum, wash with cold heptane, and dry in a vacuum oven at 45 °C to a constant weight.
References
- Source: Molecules (via PubMed Central)
- Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Source: BenchChem URL
- Preventing byproduct formation in pyrimidine chlorination reactions Source: BenchChem URL
Stability issues of 4-Chloro-6-cyclopentylpyrimidin-2-amine in solution
This guide serves as a specialized Technical Support Center for 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3).[1][2] It is designed to assist researchers in troubleshooting stability, solubility, and handling issues during drug development workflows.[3]
Topic: Stability & Handling in Solution
Document ID: TSC-PYR-046 | Version: 2.1 | Status: Active[1]
Compound Profile & Critical Reactivity
Compound: 4-Chloro-6-cyclopentylpyrimidin-2-amine CAS: 199863-89-3 Role: Key intermediate for CDK4/6 inhibitors (e.g., Ribociclib analogs).[1]
The Stability Paradox: This compound is valuable precisely because it is reactive.[3] The chlorine atom at the C4 position is an "activated" leaving group, designed to be displaced by nucleophiles during synthesis.[3] However, this same feature makes it inherently unstable in solution, leading to two primary degradation pathways:[3]
-
Hydrolysis: Displacement of Chloride by Water (forming the inactive 4-hydroxy derivative).[1][3][4]
-
Dimerization: Self-reaction where the 2-amino group of one molecule attacks the 4-chloro position of another.[1]
Troubleshooting Guide (FAQ Format)
Category A: Degradation & Purity Issues[1][3][4]
Q1: I see a new impurity peak at [M-18] in my LC-MS after 24 hours in aqueous buffer. What is it?
Diagnosis: This is the classic signature of hydrolysis .[3]
Mechanism: Water acts as a nucleophile, displacing the chlorine atom (
-
Mass Math: Parent (Cl)
Product (OH).[1][3]-
Loss of Cl (-35.5 Da) + Gain of OH (+17.0 Da)
Net change -18.5 Da .[1] Solution:
-
-
Immediate Action: Measure the pH. Hydrolysis is accelerated in acidic (pH < 4) and basic (pH > 9) conditions.[3]
-
Prevention: Avoid storing the compound in aqueous buffers for >4 hours. If aqueous dilution is necessary for biological assays, prepare immediately before use.[3]
Q2: My DMSO stock solution shows a high molecular weight impurity (~358 Da) after a month at room temperature. Diagnosis: You are observing dimerization . Mechanism: The compound contains both a nucleophile (2-amino group) and an electrophile (4-chloro group).[1] In concentrated solutions, one molecule attacks another.[3]
-
Mass Math:
.[1][3] Solution: -
Storage: Store stocks at -20°C or lower. Lower temperatures kinetically inhibit this bimolecular reaction.[3]
-
Concentration: Avoid excessively high concentration stocks (>100 mM) if storing for long periods.
Category B: Solubility & Precipitation[1][3][5]
Q3: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Diagnosis: "Crash-out" due to the Lipophilic Cyclopentyl Group . Explanation: While the amino-pyrimidine core is somewhat polar, the cyclopentyl ring is highly lipophilic (greasy).[3] In pure aqueous buffers, the water network forces the hydrophobic molecules to aggregate.[3] Solution:
-
Co-solvent Strategy: Ensure a final organic co-solvent concentration (DMSO or Ethanol) of at least 1-5% in your assay, if tolerated.[1][3]
-
Protocol Adjustment: Do not add neat DMSO stock directly to a large volume of buffer. Instead, perform an intermediate dilution (e.g., 10x in buffer/solvent mix) before the final spike to prevent local high-concentration precipitation.[3]
Visualizing the Instability Pathways[3]
The following diagram details the chemical fate of the molecule in solution.
Caption: Chemical degradation pathways. The primary risk in aqueous media is hydrolysis (Red), while concentrated organic stocks risk dimerization (Yellow).[3]
Validated Experimental Protocols
Protocol 1: Stability Assessment (HPLC)
Use this protocol to validate if your solvent system is compatible.[1][3]
-
Preparation: Prepare a 10 mM stock in anhydrous DMSO.
-
Test Samples:
-
A (Control): Dilute to 100 µM in DMSO.
-
B (Test): Dilute to 100 µM in your target buffer (e.g., PBS + 5% DMSO).
-
-
Incubation: Incubate Sample B at 37°C (or assay temp).
-
Sampling: Inject Sample A (t=0) and Sample B at t=0, 1h, 4h, 24h.
-
Analysis (Generic C18 Conditions):
-
Pass Criteria: Area of parent peak in Sample B should be >95% of Sample A. If <90%, the data generated in this buffer is unreliable.[3]
Protocol 2: Correct Solubilization
To prevent "crash-out" during biological assays.
-
Weighing: Weigh solid quickly (hygroscopic).
-
Primary Stock: Dissolve in Anhydrous DMSO to 10-50 mM. Vortex until clear.
-
Critical: Use a fresh bottle of DMSO. Old DMSO absorbs water from air, triggering hydrolysis in the stock vial.[3]
-
-
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.
-
Assay Dilution:
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Decision matrix for diagnosing stability issues based on observable symptoms.
References
-
BenchChem. (2025).[3][5][6] Technical Guide: Solubility Profile of 4-Chloro-6-isopropylpyrimidin-2-amine. Retrieved from [3]
-
BLD Pharm. (n.d.).[1][3] Product Safety & Handling: 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3).[1][2][7][8][9] Retrieved from [1][3]
-
Shepherd, R. G., & Shepherd, J. L. (1958).[3] Studies in the Pyrimidine Series.[3][10] Kinetics of the Reaction of Chloropyrimidines with Amines. Journal of the American Chemical Society.[3] (Foundational mechanistic reference for chloropyrimidine reactivity).
-
ChemScene. (2024). Safety Data Sheet: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [3]
-
National Toxicology Program. (n.d.).[3] Chemical Reactivity Worksheet: Halogenated Pyrimidines. (General class reactivity data).
Sources
- 1. 21573-09-1|4-Chloro-6-cyclopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. 4-氯-6-环戊基嘧啶-2-胺 | 4-Chloro-6-cyclopentylpyrimidin-2-a | 199863-89-3 - 乐研试剂 [leyan.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2092828-80-1|4-Chloro-N-ethyl-6-(propan-2-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 8. 73576-33-7|4-Chloro-6-isopropylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 9. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]
- 10. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Chloro-6-cyclopentylpyrimidin-2-amine Optimization
Topic: Preventing Dimerization & Side Reactions in Cross-Coupling Workflows
Diagnostic Hub: Is Dimerization Your Problem?
Before altering your protocol, confirm that "dimerization" is the root cause of your yield loss. In the chemistry of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 773047-98-6) , "dimer" typically refers to one of two distinct impurities formed during Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
Symptom Checker
| Observation | Likely Issue | Diagnostic Signature (LC-MS) |
| Gummy/Insoluble Precipitate | Type A Dimer (Self-Condensation): The 2-amino group of one molecule attacks the 4-chloro position of another. | Mass: |
| Low Yield + Non-Polar Impurity | Type B Dimer (Homocoupling): Palladium-catalyzed coupling of two aryl chlorides (Ar-Ar). | Mass: |
| Black Reaction Mixture | Catalyst Decomposition: Palladium black formation, often preceding homocoupling due to stalled catalytic cycle. | N/A: Visual cue only. |
The "Why": Mechanistic Root Cause Analysis
Understanding the mechanism is the only way to implement a robust fix. The 2-amino-4-chloropyrimidine scaffold is chemically "schizophrenic"—it contains both a nucleophile (the amine) and an electrophile (the chloride) on the same ring.
The Competing Pathways
-
Desired Pathway (Cross-Coupling): The Pd-catalyst inserts into the C-Cl bond (Oxidative Addition), transmetalates with your boronic acid, and releases the product.[1]
-
Failure Mode 1 (Self-Condensation
): Under basic conditions (required for Suzuki), the 2-amine becomes more nucleophilic. If the Pd cycle is slow (e.g., steric bulk of the boronic acid), the amine attacks the C-Cl of a neighboring molecule. -
Failure Mode 2 (Pd-Catalyzed Amination): The catalyst itself facilitates the coupling of the 2-amine with the 4-chloro position (Buchwald-Hartwig type side reaction).
Visualizing the Conflict
Caption: Competitive reaction pathways for 4-Chloro-6-cyclopentylpyrimidin-2-amine. Path 1 is desired; Paths 2 and 3 represent dimerization failure modes.
Troubleshooting & Protocols
Scenario A: You cannot change the synthesis route (No Protecting Groups)
Constraint: You must run the reaction with the free amine.
The Fix: Kinetic control via Catalyst & Base selection. You must make the Cross-Coupling (Path 1) significantly faster than the Dimerization (Path 2).
Protocol Adjustment:
-
Switch Ligand: Move to bulky, electron-rich phosphines like XPhos or SPhos . These ligands accelerate the oxidative addition and transmetalation steps, outcompeting the background
reaction [1]. -
Base Selection: Switch from strong inorganic bases (like
or ) to milder bases like or if possible. Stronger bases deprotonate the 2-amine, making it a better nucleophile for dimerization. -
Order of Addition (Critical): Do not mix the chloropyrimidine and base without the boronic acid present.
-
Correct: Dissolve Chloropyrimidine + Boronic Acid + Catalyst. Add degassed Base solution last.
-
Why: This ensures that as soon as the Pd inserts into the C-Cl bond, a boronic acid molecule is ready to transmetalate, preventing the Pd-species from sitting idle and reacting with the amine.
-
Scenario B: You are designing a robust process (Scale-up)
Constraint: Purity is paramount; extra steps are acceptable.
The Fix: The "Boc" Strategy (Standard for Ribociclib Synthesis). The most effective way to eliminate Type A dimerization is to remove the nucleophilicity of the amine entirely by installing a tert-butoxycarbonyl (Boc) group.
Step-by-Step Protocol:
-
Protection:
-
React 4-Chloro-6-cyclopentylpyrimidin-2-amine with
(1.1 eq) and DMAP (cat.) in THF/DCM. -
Result:tert-butyl (4-chloro-6-cyclopentylpyrimidin-2-yl)carbamate .
-
Benefit: The carbamate is non-nucleophilic. Path 2 (S_NAr) is chemically impossible under standard conditions.
-
-
Coupling (Suzuki):
-
Reagents: Boc-protected Intermediate (1.0 eq), Boronic Ester (1.2 eq),
(0.05 eq), (2M aq, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Temp: 80–90°C.
-
Observation: The reaction will be cleaner, with the primary impurity being unreacted starting material rather than intractable dimers.
-
-
Deprotection:
-
Standard TFA/DCM or HCl/Dioxane treatment removes the Boc group quantitatively after the coupling is complete.
-
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black immediately upon heating? A: This indicates "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle. This often happens if the reaction mixture is not properly degassed (oxygen kills the active Pd(0) species) or if there is a lack of stabilizing ligands.
-
Fix: Sparge solvents with Argon for 20 mins. Use a pre-complexed catalyst like
rather than mixing Pd(OAc)2 + Ligand in situ.
Q: Can I use microwave heating to avoid dimers?
A: Use Caution. While microwaves accelerate the desired reaction, they also accelerate the
Q: I see a peak at [M+H] = 323. Is this a dimer? A: Likely yes, but specifically the Homocoupling Dimer (Type B) . This corresponds to the Bis-pyrimidine structure (Ar-Ar) where two chloride units have been replaced by a bond between the rings.
-
Cause: This happens when the Boronic Acid is of poor quality (protodeboronated) or added too slowly. The Pd(II)-Ar species finds another Pd(II)-Ar species instead of a boron nucleophile.
-
Fix: Add a slight excess (1.3 eq) of Boronic acid and ensure it is fresh.
Decision Matrix for Process Optimization
Use this logic flow to select your experimental conditions.
Caption: Decision matrix for selecting the optimal synthetic route based on project constraints.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimiz
-
Ribociclib Impurity Profiling
-
Source: Daicel Pharma Standards.[5] "Ribociclib Impurities and Synthesis."
-
-
Synthesis of CDK4/6 Inhibitors (P
-
Self-Condens
-
Source: BenchChem Technical Support.[6] "Optimization of 4-Chloropyrimidine Substitution Reactions."
-
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Ribociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
High-Resolution Purity Analysis and Validation of 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Comparative Methodological Guide
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a critical pyrimidine building block utilized extensively in the synthesis of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors and histamine H4 receptor antagonists[1][2]. Because this intermediate undergoes downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), trace impurities—such as des-chloro analogs, regioisomers, or residual heavy metals—can poison catalysts or propagate into the final Active Pharmaceutical Ingredient (API).
This guide provides a comprehensive, objective comparison of three orthogonal analytical modalities: HPLC-UV/DAD , High-Resolution LC-MS (ESI-TOF) , and Quantitative 1H NMR (qNMR) . By synthesizing these techniques into a self-validating workflow, laboratories can achieve absolute purity verification in compliance with the latest ICH Q2(R2) guidelines[3][4].
Comparative Analysis of Analytical Modalities
To establish a robust control strategy, relying on a single analytical technique is insufficient. A self-validating system requires orthogonal methods that compensate for each other's blind spots.
Table 1: Objective Comparison of Purity Validation Modalities
| Analytical Modality | Primary Mechanism | Key Advantage for CAS 199863-89-3 | Limitations | Cost / Speed |
| HPLC-UV/DAD | Chromatographic separation based on polarity and | Excellent precision for routine batch release; resolves structural regioisomers. | Yields relative purity (Area %); requires identical reference standards. | Low / Fast (15 min/run) |
| LC-MS (ESI-TOF) | Mass-to-charge ( | Unmatched specificity; identifies trace des-chloro impurities via | Poor quantitation accuracy due to differential ionization efficiencies. | High / Moderate |
| qNMR ( | Nuclear magnetic resonance integration (direct proportionality). | Yields absolute mass fraction without needing a reference standard of the analyte[5][6]. | Lower sensitivity for trace impurities (<0.1%); requires high sample concentration. | Moderate / Fast |
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed not just to instruct, but to explain the causality behind the experimental parameters.
Protocol A: Orthogonal HPLC-UV/DAD (Regioisomer Resolution)
Standard C18 columns often fail to separate closely related pyrimidine regioisomers due to similar hydrophobicities. We utilize a Phenyl-Hexyl stationary phase to exploit
-
Column Selection: Waters XBridge Phenyl-Hexyl (
mm, 3.5 µm). -
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA suppresses the ionization of the C2-amine, preventing peak tailing and ensuring sharp Gaussian peaks.
-
Phase B: Acetonitrile (MeCN).
-
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes. Flow rate: 1.0 mL/min.
-
Detection: DAD scanning from 200–400 nm. Extract chromatogram at 254 nm (optimal absorbance for the conjugated pyrimidine system).
-
Sample Prep: Dissolve 1.0 mg/mL of the sample in 50:50 Water:MeCN.
Protocol B: High-Resolution LC-MS (Impurity Profiling)
This protocol is critical for identifying the most common synthetic impurity: the des-chloro byproduct, which cannot undergo downstream cross-coupling.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+). Causality: The primary amine readily accepts a proton to form
. -
Mass Identification:
-
Target the monoisotopic mass of C
H ClN ( ). The expected peak is . -
Isotopic Validation: Confirm the presence of the
Cl isotope peak at . Causality: Chlorine naturally occurs in a ~3:1 ratio ( Cl: Cl). A peak at 200.08 with ~32% relative abundance confirms the chlorine atom is intact.
-
Protocol C: Quantitative H NMR (Absolute Quantitation)
qNMR acts as the ultimate arbiter of purity, providing an absolute mass fraction without relying on a potentially impure commercial reference standard[6][7].
-
Internal Standard (IS) Selection: Maleic acid (TraceCERT® grade,
). Causality: Maleic acid produces a sharp, distinct singlet at ppm (2H), which perfectly avoids overlapping with the pyrimidine C5-proton (singlet at ppm) or the broad cyclopentyl multiplets (1.5–2.0 ppm). -
Sample Prep: Accurately weigh
mg of 4-Chloro-6-cyclopentylpyrimidin-2-amine and mg of Maleic acid into a vial using a microbalance (readability 0.001 mg). Dissolve in 0.6 mL of DMSO- . -
Acquisition: 400 MHz NMR,
pulse angle, relaxation delay ( ) of 30 seconds. Causality: A long ensures complete longitudinal relaxation ( ) of all protons, preventing integration errors. -
Calculation:
(Where = integral, = number of protons, = molar mass, = mass, = purity).
Validation Data & Performance Metrics
In accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[3][4], the HPLC-UV method was validated across multiple parameters to ensure it is fit for the intended purpose of batch release.
Table 2: ICH Q2(R2) Method Validation Results for HPLC-UV
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (CAS 199863-89-3) | Status |
| Linearity (Range) | Pass | ||
| Accuracy (Recovery) | 98.0% – 102.0% | 99.6% | Pass |
| Precision (Repeatability) | RSD | RSD = 0.35% | Pass |
| Specificity | Baseline resolution ( | Pass | |
| LOD / LOQ | Signal-to-Noise (S/N) | LOD: 0.002 mg/mL / LOQ: 0.006 mg/mL | Pass |
Analytical Workflow Diagram
The following diagram illustrates the integrated, self-validating workflow used to synthesize data from all three modalities before authorizing a batch release.
Caption: Orthogonal analytical workflow for the absolute purity validation and batch release of CAS 199863-89-3.
References
-
Molaid Chemical Database. "4-chloro-6-cyclopentylpyrimidin-2-amine | 199863-89-3." Molaid. Available at:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. Available at:[Link]
-
Journal of Medicinal Chemistry (ACS). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications. Available at:[Link]
Sources
- 1. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]
- 2. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Pyrimidine Derivatives as Kinase Inhibitors: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Scaffold Comparisons, and Experimental Validation
Introduction: The Pyrimidine Scaffold as a Privileged Pharmacophore
In the landscape of targeted oncology and signal transduction therapy, the pyrimidine scaffold has established itself as a cornerstone of medicinal chemistry[1]. Because the native ligand for all kinases is Adenosine Triphosphate (ATP), competitive inhibitors must effectively mimic the adenine core to anchor into the highly conserved hinge region of the kinase domain[1].
Pyrimidine and its fused bicyclic derivatives (e.g., pyrrolo-pyrimidines, pyrido-pyrimidines, and pyrazolo-pyrimidines) serve as ideal adenine bioisosteres. Strategic modifications, particularly the 2,4-disubstitution pattern, allow these molecules to form critical bidentate hydrogen bonds with the backbone amides of the hinge region, while functional groups extending into the solvent-exposed or hydrophobic back pockets dictate kinome selectivity[1][2]. This guide provides an objective, data-driven comparison of various pyrimidine derivatives, evaluating their performance against critical oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[3].
Structural Comparison of Pyrimidine-Based Inhibitor Classes
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents, as well as the specific fused ring system employed[1].
Simple Amino-Pyrimidines (e.g., Osimertinib)
Monocyclic pyrimidines often utilize an anilino group at the C2 or C4 position to engage the ATP-binding pocket[1]. Third-generation EGFR inhibitors like Osimertinib utilize this core, incorporating an acrylamide warhead to form a covalent bond with the Cys797 residue in the EGFR active site. While highly effective against the T790M resistance mutation, the emergence of the C797S point mutation abolishes this covalent interaction, necessitating new scaffolds[4].
Pyrrolo[2,3-d]pyrimidines (4th-Generation EGFR Inhibitors)
The pyrrolo[2,3-d]pyrimidine core is a rigidified, deazapurine framework that bears a conspicuous resemblance to adenine[5]. Recent comparative docking and SAR studies have identified this scaffold as a breakthrough for 4th-generation EGFR inhibitors[6]. By optimizing the hydrophobic interactions and avoiding reliance on the Cys797 residue, novel pyrrolo[2,3-d]pyrimidine derivatives (such as Compound 31r) achieve sub-nanomolar potency against the elusive EGFR triple mutation (L858R/T790M/C797S) while sparing wild-type EGFR[6].
Pyrido[2,3-d]pyrimidines (CDK4/6 Inhibitors)
This scaffold is structurally analogous to the 2,3'-bipyridine core and has been extensively optimized for cell cycle regulation[7]. FDA-approved drugs like Palbociclib and Ribociclib utilize the pyrido-pyrimidine core to achieve exquisite selectivity for CDK4 and CDK6 over other CDK family members. The nitrogen in the pyridine ring alters the electron density of the core, optimizing the electrostatic interactions within the CDK ATP-binding cleft[3].
Pyrazolo[3,4-d]pyrimidines (Multi-Kinase & BTK Inhibitors)
Pyrazolo[3,4-d]pyrimidines have become a privileged scaffold for targeting Bruton's Tyrosine Kinase (BTK) and SRC family kinases. The unique geometry of the pyrazole fusion allows for distinct
Quantitative Performance Data
The following table summarizes the in vitro biochemical inhibitory activity (
| Compound / Derivative | Core Scaffold | Primary Target(s) | Biochemical | Key Feature / Clinical Context |
| Osimertinib | Amino-pyrimidine | EGFR (T790M) | ~12 - 15 nM | 3rd-Gen covalent inhibitor; susceptible to C797S[4]. |
| Compound 31r | Pyrrolo[2,3-d]pyrimidine | EGFR (L858R/T790M/C797S) | < 1.0 nM | 4th-Gen non-covalent inhibitor; overcomes triple mutation[6]. |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR / Her2 | 79 nM / 40 nM | Multi-targeted inhibitor; induces apoptosis via Caspase-3[8]. |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4 / CDK6 | ~11 - 15 nM | Highly selective cell-cycle inhibitor for HR+ breast cancer[3]. |
| Compound 11 | Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 nM | Exploits distal |
Mechanistic Visualization
The efficacy of pyrimidine derivatives relies on their ability to intercept oncogenic signaling cascades at the receptor level. The diagram below illustrates the competitive inhibition mechanism within the EGFR signaling pathway.
Mechanism of action for pyrimidine-based kinase inhibitors in EGFR signaling pathways.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor, the evaluation of novel pyrimidine derivatives requires a self-validating system: biochemical assays to confirm direct target engagement, followed by cellular assays to confirm membrane permeability and functional efficacy[6][7].
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: This cell-free assay isolates the kinase-inhibitor interaction, directly measuring the thermodynamic binding affinity (
-
Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Enzyme/Substrate Mix: Dilute recombinant kinase (e.g., mutant EGFR) and a biotinylated peptide substrate into the buffer.
-
Compound Addition: Dispense serial dilutions of the pyrimidine derivative (from 10
M to 0.1 nM) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 15 minutes at room temperature to allow pre-binding. -
Reaction Initiation: Add ATP at a concentration equivalent to its established
for the specific kinase. Incubate for 60 minutes. -
Detection: Add a stop buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Analysis: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate
using a 4-parameter logistic non-linear regression model.
Protocol 2: Target-Specific Cellular Viability Assay (Ba/F3 Engineered Models)
Causality: Ba/F3 is a murine interleukin-3 (IL-3) dependent pro-B cell line. By transfecting these cells with mutant human kinases (e.g., EGFR L858R/T790M/C797S) and withdrawing IL-3, the cells become entirely dependent on the oncogenic kinase for survival. This provides a clean, self-validating background to test the on-target cellular efficacy of the inhibitor[6].
-
Cell Seeding: Seed engineered Ba/F3 cells at
cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS (without IL-3). -
Treatment: Treat cells with varying concentrations of the pyrimidine derivative (0.1 nM to 10
M) and incubate for 72 hours at 37°C in 5% . -
Viability Measurement: Add CellTiter-Glo® Reagent (Promega) to each well. The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active cells.
-
Validation: Compare the
of the mutant Ba/F3 cells against wild-type Ba/F3 cells (grown with IL-3) to determine the therapeutic index and selectivity window of the inhibitor[6].
Conclusion
The comparative analysis of pyrimidine derivatives underscores their versatility as kinase inhibitors. While simple amino-pyrimidines have paved the way for early-generation targeted therapies, the evolution toward fused systems—such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines—has enabled medicinal chemists to overcome severe clinical resistance mechanisms (e.g., EGFR C797S) and achieve exquisite target selectivity (e.g., CDK4/6). Future development in this space will likely focus on leveraging these scaffolds for dual-inhibition strategies and optimizing their pharmacokinetic profiles for central nervous system (CNS) penetrance.
References
-
PubMed/NIH. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review". Available at:[Link]
-
MDPI. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers". Available at: [Link]
-
ResearchGate / Wiley. "Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review". Available at:[Link]
-
PMC / NIH. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". Available at:[Link]
-
ACS Publications. "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations". Available at: [Link]
-
Semantic Scholar / MDPI Cells. "Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors". Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide: 4-Chloro-6-cyclopentylpyrimidin-2-amine vs. Other CDK4/6 Inhibitor Precursors
[1]
Executive Summary
The development of CDK4/6 inhibitors—Ribociclib (Kisqali) , Palbociclib (Ibrance) , and Abemaciclib (Verzenio) —relies heavily on the precise functionalization of pyrimidine cores. The specific topic of this guide, "4-Chloro-6-cyclopentylpyrimidin-2-amine," presents a critical nomenclature distinction that drug development professionals must navigate:
-
The Literal Isomer (C-Cyclopentyl): 4-chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3).[1][2] This molecule features a carbon-carbon bond between the pyrimidine ring and the cyclopentyl group.[1] It is primarily associated with Histamine H4 receptor antagonists, not CDK4/6 inhibitors.
-
The Functional Precursor (N-Cyclopentyl): 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8).[1][3][4][5][6] This is the actual key intermediate for Ribociclib .[1] It features a carbon-nitrogen bond linking the cyclopentyl group, essential for the kinase binding motif.
This guide focuses on the N-Cyclopentyl precursor (CAS 733039-20-8) as the primary subject of CDK4/6 synthesis, while comparing its performance, reactivity, and yield against the precursors for Palbociclib and Abemaciclib.
Part 1: Structural & Chemical Profile[1]
The efficacy of a CDK4/6 synthesis route is determined by the "electrophilic handle" (usually a chloride) and the "selectivity driver" (steric bulk or electronic bias).
The Ribociclib Precursor (Subject)
-
Chemical Name: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine[1][3][4][5][7]
-
Role: Provides the pyrimidine core and the cyclopentyl amine motif that docks into the ATP binding pocket.
-
Key Feature: The 5-bromo substituent is not just a leaving group for later coupling; it sterically directs the initial nucleophilic aromatic substitution (
) to the 4-position, preventing the formation of the unwanted 2-isomer.
The Palbociclib Precursor (Competitor A)
-
Chemical Name: 2-chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one[8]
-
Role: An advanced "fused-ring" intermediate.[1] Unlike the Ribociclib route, where the rings are built after the pyrimidine is functionalized, Palbociclib synthesis often employs this pre-formed bicyclic core.
-
Comparison: Higher molecular weight, more expensive to manufacture, but reduces the number of downstream steps in the final API assembly.
The Abemaciclib Precursor (Competitor B)
-
Comparison: The 5-fluoro group is much smaller than the 5-bromo group of the Ribociclib precursor. This results in lower regioselectivity during the first amine coupling, often requiring cryogenic conditions to avoid bis-substitution or wrong-isomer formation.
Comparative Reactivity Flowchart
Figure 1: Comparative reactivity pathways showing how the 5-substituent (Bromo vs. Fluoro) dictates process control and selectivity.
Part 2: Synthetic Utility & Performance Data
Yield and Selectivity Comparison
The following table aggregates experimental data from patent literature and process chemistry journals regarding the synthesis of these key intermediates.
| Feature | Ribociclib Precursor (CAS 733039-20-8) | Abemaciclib Precursor (2,4-dichloro-5-F) | Palbociclib Precursor (Pyridopyrimidine) |
| Starting Material | 5-Bromo-2,4-dichloropyrimidine | 2,4-Dichloro-5-fluoropyrimidine | 5-Bromo-2,4-dichloropyrimidine |
| Reagent | Cyclopentylamine | Aniline derivative | Cyclopentylamine + Crotonic acid |
| Reaction Type | Heck Reaction / Cyclization | ||
| Regioselectivity | High (>98:2) favoring C4 | Moderate (~85:15) favoring C4 | N/A (Ring formation step) |
| Typical Yield | 87% - 99% | 60% - 75% | 35% - 50% (Multi-step) |
| Process Temp | Ambient ( | Cryogenic ( | High Heat ( |
| Impurity Profile | Trace 2-isomer; easily removed | Significant 2-isomer; difficult separation | Palladium residuals; regioisomers |
Mechanistic Insight
-
Ribociclib Route: The bulky bromine atom at position 5 creates steric hindrance around position 4.[1] However, position 4 is electronically more deficient (and thus more reactive) than position 2. The steric hindrance is not sufficient to block the amine, but it is sufficient to prevent over-reaction (bis-substitution). The reaction proceeds cleanly at room temperature.[1]
-
Abemaciclib Route: The fluorine atom is small (Van der Waals radius similar to H). It provides strong electronic activation (inductive withdrawal) but negligible steric shielding.[1] This makes the pyrimidine highly reactive ("hot"), leading to lower discrimination between C2 and C4, necessitating strict temperature control.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ribociclib Precursor (CAS 733039-20-8)
A self-validating protocol for high-purity synthesis.[1]
Objective: Selective mono-amination of 5-bromo-2,4-dichloropyrimidine.
-
Preparation:
-
Charge 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) into a reactor.
-
Add 1,4-Dioxane (400 mL) or Ethanol (green alternative). Stir to dissolve.
-
Add base: Triethylamine (TEA) or DIPEA (30.6 mL, 220 mmol).
-
-
Reaction:
-
Cool the mixture to
. -
Add Cyclopentylamine (17.0 g, 200 mmol) dropwise over 30 minutes. Critical: Maintain temperature
to ensure regioselectivity. -
Allow to warm to Room Temperature (
) and stir for 4–6 hours.
-
-
Validation (IPC - In-Process Control):
-
Workup:
-
Result:
-
Yield: ~54 g (98%).
-
Appearance: Off-white to light yellow solid.[1]
-
Purity: >99% (HPLC).
-
Protocol B: Synthesis of C-Cyclopentyl Isomer (CAS 199863-89-3)
Included for comparative rigor to distinguish from the CDK4/6 precursor.
Part 4: Ribociclib Synthesis Pathway Visualization
The following diagram illustrates where the precursor fits into the total synthesis of Ribociclib, highlighting the critical "Sonogashira Coupling" step that differentiates it from the Palbociclib route.
Figure 2: The Ribociclib synthetic pathway.[13][14][15] The N-cyclopentyl precursor is the stable platform upon which the pyrrole ring is constructed.
References
-
Synthesis of Ribociclib Intermediate
-
Comparative Reactivity of Halopyrimidines
- Title: A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine.
-
Source: BenchChem Technical Guides.[1]
-
Abemaciclib Process Chemistry
-
C-Cyclopentyl Isomer Synthesis (H4 Antagonists)
-
Palbociclib Manufacturing Route
Sources
- 1. CAS 733039-20-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 4-氯-6-环戊基嘧啶-2-胺 - CAS号 199863-89-3 - 摩熵化学 [molaid.com]
- 3. CAS 733039-20-8: 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidi… [cymitquimica.com]
- 4. 733039-20-8|5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]
- 12. US5863924A - Aryl pyrimidine derivatives - Google Patents [patents.google.com]
- 13. EP4313987A2 - Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. An Improved Process For The Preparation Of Ribociclib Succinate And [quickcompany.in]
A Researcher's Guide to Validating the Biological Activity of 4-Chloro-6-cyclopentylpyrimidin-2-amine Derivatives as Kinase Inhibitors
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure. Within this class, derivatives of 4-Chloro-6-cyclopentylpyrimidin-2-amine represent a promising chemical series for developing targeted therapeutics, notably against cyclin-dependent kinases (CDKs) which are pivotal regulators of the cell cycle and are frequently dysregulated in cancer.[1][2]
This guide provides a comprehensive, technically-grounded framework for researchers validating the biological activity of novel 4-Chloro-6-cyclopentylpyrimidin-2-amine derivatives. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental workflow, ensuring that the data generated is not only accurate but also mechanistically insightful.
The Validation Funnel: A Stepwise Approach to Characterization
Drug discovery is a process of iterative refinement. Our experimental strategy should reflect this, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models. This "funnel" approach ensures that resources are focused on the most promising compounds and that we build a comprehensive understanding of their biological effects.
Phase 1: Direct Target Inhibition (Biochemical Assays)
The foundational step is to confirm that a derivative directly inhibits the activity of its intended kinase target in a purified, cell-free system.[3] This removes cellular complexities like membrane permeability and metabolism, providing a clean measure of on-target potency.
Featured Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4][5] Its luminescence-based readout offers high sensitivity.[6]
Experimental Rationale: We choose this assay for its universality and reliability. By quantifying ADP, a universal product of kinase reactions, it can be adapted for virtually any kinase. The two-step process (terminating the kinase reaction and depleting unused ATP before ADP-to-ATP conversion) minimizes signal interference and generates a strong, stable luminescent signal proportional to kinase activity.[5]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, the specific kinase (e.g., CDK2/Cyclin E), the substrate (e.g., a specific peptide or protein like Histone H1), and ATP. Reconstitute ADP-Glo™ reagents as per the manufacturer's protocol.
-
Compound Plating: In a 384-well plate, perform serial dilutions of the 4-Chloro-6-cyclopentylpyrimidin-2-amine derivatives. Typically, an 11-point dose-response curve starting at 10 µM is appropriate. Include positive controls (a known inhibitor, e.g., Staurosporine) and negative controls (DMSO vehicle).[3]
-
Kinase Reaction: Add the kinase and substrate to each well containing the test compounds. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase.[5]
-
Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7] Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Phase 2: Cellular Potency and Target Engagement
A compound that is potent in a biochemical assay must also be effective in a cellular environment.[8] This phase assesses a derivative's ability to cross the cell membrane, engage its target in the complex milieu of the cell, and elicit a functional biological response.[9]
Featured Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Experimental Rationale: For CDK inhibitors, whose primary function is to halt cell cycle progression, an anti-proliferative effect is the expected cellular phenotype.[1][13] The MTT assay is a workhorse for measuring this effect due to its simplicity, cost-effectiveness, and high-throughput compatibility.[14] It provides a functional readout of the compound's overall cellular impact.
Step-by-Step Protocol:
-
Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for a CDK2 inhibitor) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.[1]
-
Compound Treatment: Treat the cells with the same serial dilutions of the derivatives used in the biochemical assay. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[15] During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.[15]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration to calculate the EC50 value (the effective concentration that reduces cell proliferation by 50%).
Connecting Biochemical and Cellular Data
A crucial part of the validation process is comparing the biochemical IC50 with the cellular EC50. A large discrepancy (e.g., >10-fold) may indicate issues such as poor cell permeability, rapid metabolism of the compound, or engagement of cellular efflux pumps.
Comparative Data Summary
The ultimate goal is to identify derivatives with superior potency and cellular activity. Structuring the data in a clear, comparative table is essential for decision-making.
| Derivative ID | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (nM) | Potency Ratio (EC50/IC50) |
| Parent Cmpd | CDK2/Cyclin E | 150 | MCF-7 | 1200 | 8.0 |
| Derivative A | CDK2/Cyclin E | 45 | MCF-7 | 420 | 9.3 |
| Derivative B | CDK2/Cyclin E | 8 | MCF-7 | 55 | 6.9 |
| Derivative C | CDK2/Cyclin E | 25 | MCF-7 | 2000 | 80.0 |
| Control Drug | CDK2/Cyclin E | 12 | MCF-7 | 98 | 8.2 |
Data are illustrative. The Potency Ratio helps identify compounds with good translation from biochemical to cellular activity (lower is better) versus those with potential liabilities (e.g., Derivative C).
Phase 3: Confirming Mechanism of Action
For a lead candidate like Derivative B , further validation is required to confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the intended target.
Featured Protocol: Western Blot for Phospho-Retinoblastoma (p-Rb)
Experimental Rationale: The Retinoblastoma protein (Rb) is a primary substrate of CDK2.[16] When CDK2 is active, it hyper-phosphorylates Rb, allowing the cell to progress through the G1/S checkpoint. Inhibition of CDK2 should therefore lead to a decrease in the levels of phosphorylated Rb (p-Rb).[17] This assay provides direct evidence of target engagement and downstream pathway modulation in the cell.[1]
Brief Protocol:
-
Treat MCF-7 cells with increasing concentrations of Derivative B for a defined period (e.g., 18-24 hours).[17]
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-Rb (e.g., Ser807/811) and total Rb. A loading control (e.g., GAPDH) is essential.[1]
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using chemiluminescence.[1]
-
A dose-dependent decrease in the p-Rb/total Rb ratio confirms that Derivative B is inhibiting CDK2 activity in cells.
Conclusion
This guide outlines a logical and robust workflow for validating the biological activity of novel 4-Chloro-6-cyclopentylpyrimidin-2-amine derivatives. By progressing from direct biochemical inhibition to cellular potency and finally to mechanistic confirmation, researchers can build a comprehensive data package. This self-validating system, which constantly checks for correlation between biochemical and cellular results, ensures the selection of high-quality lead candidates for further preclinical development.
References
- From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Crown Bioscience.
- Kinase Activity Assays for 500+ Targets. AssayQuant Technologies, Inc.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- How Does a Biochemical Kinase Assay Work? BellBrook Labs.
- MTT Assay Protocol for Cell Viability and Prolifer
- Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel).
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
- Detailed protocol for MTT Cell Viability and Prolifer
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- MTT Proliferation Assay Protocol.
- Validating Cdk2-IN-36 Results with siRNA: A Compar
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Biochemical Kinase Assays. Thermo Fisher Scientific Inc.
- Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology.
- Measuring the Potency of CDK2 Inhibitors: Application Notes and Protocols for Determining Thr160 Phosphoryl
- Kinase Assays with Myra. Bio Molecular Systems.
- Biochemical kinase assay to improve potency and selectivity. Domainex.
- Validation of disrupting CDK2/CyclinA2 interaction in vitro. a) The...
- Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports.
- Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. Cancer Research.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biomolecularsystems.com [biomolecularsystems.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. marinbio.com [marinbio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Confirming the structure of 4-Chloro-6-cyclopentylpyrimidin-2-amine by X-ray crystallography
Executive Summary & Analytical Rationale
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a highly valued molecular building block, frequently utilized as a core intermediate in the synthesis of selective kinase inhibitors (e.g., CDK4/6 pathway inhibitors)[1]. In drug development, confirming the exact regiochemistry of substituted pyrimidines is a critical regulatory and synthetic requirement. Misidentifying the position of the chloro or cyclopentyl groups can lead to off-target pharmacological profiles or complete synthetic failure downstream.
The Analytical Challenge: Standard spectroscopic techniques, such as 1D/2D Nuclear Magnetic Resonance (NMR), rely on through-bond (HMBC) or through-space (NOESY/ROESY) interactions between adjacent protons. In highly substituted, electron-deficient heterocycles like 4-chloro-6-cyclopentylpyrimidin-2-amine, the pyrimidine ring lacks sufficient adjacent protons to yield unambiguous NOE signals. Furthermore, distinguishing between 2-bond and 3-bond carbon-proton correlations in HMBC can be subjective, leaving the exact regiochemistry (e.g., 4-chloro vs. 6-chloro) open to interpretation[2].
The Solution: Single-crystal X-ray diffraction (SCXRD) bypasses these inferential limitations by directly mapping the electron density of the molecule, providing absolute 3D spatial coordinates for every non-hydrogen atom[3].
Comparative Performance: SCXRD vs. Spectroscopic Alternatives
To establish a self-validating analytical pipeline, researchers must understand the performance trade-offs between available techniques. While NMR and HRMS are excellent for confirming bulk purity and dynamic solution states, SCXRD is the undisputed gold standard for definitive structural proof[4].
| Analytical Technique | Regiochemical Certainty | Resolution Limit | Sample State Requirement | Time-to-Result | Primary Limitation |
| Single-Crystal X-Ray (SCXRD) | Absolute (100%) | Atomic (< 1.0 Å) | High-quality single crystal | Days to Weeks | Crystallization bottleneck |
| 2D NMR (HMBC/NOESY) | Inferential (70-90%) | Sub-nanometer | Solution (e.g., DMSO-d6) | Hours | Ambiguity in electron-deficient rings |
| High-Resolution Mass Spec (HRMS) | None (0%) | Exact Mass (ppm) | Solution / Gas phase | Minutes | Cannot distinguish structural isomers |
| Infrared Spectroscopy (FT-IR) | Low | Functional Group | Solid / Liquid | Minutes | Only identifies functional groups (e.g., -NH2) |
Experimental Protocols & Self-Validating Workflows
The following protocols are designed as self-validating systems, ensuring that each step proves the success of the previous one before moving forward.
Phase 1: Single-Crystal Growth (Vapor Diffusion Method)
Causality: Rapid precipitation yields amorphous powders unsuitable for diffraction. Vapor diffusion allows for the slow, controlled supersaturation required to build a highly ordered crystal lattice.
-
Solvent Selection: Dissolve 10-15 mg of highly pure (>99% by LC-MS) 4-Chloro-6-cyclopentylpyrimidin-2-amine in a minimum volume of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) inside a small inner vial.
-
Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing a "poor" volatile solvent (e.g., Hexane or Heptane).
-
Equilibration: Seal the outer vial tightly. Over 3-7 days, the anti-solvent will slowly diffuse into the inner vial, lowering the solubility and inducing nucleation.
-
Validation Check: Inspect under a polarized light microscope. Suitable crystals should be transparent, possess sharp edges, and extinguish light uniformly when rotated (confirming a single crystal lattice rather than a twinned cluster).
Phase 2: SCXRD Data Collection and Refinement
Causality: Cooling the crystal to 100 K minimizes thermal atomic vibration, sharpening the diffraction spots and allowing for higher-resolution data collection[3].
-
Mounting: Mount a validated single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a glass fiber or cryoloop using paratone oil and cool to 100 K under a nitrogen stream.
-
Diffraction: Expose the crystal to Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect diffraction frames across multiple ω and φ scans.
-
Phase Problem Resolution: Use direct methods (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.
-
Iterative Refinement: Refine the structure using least-squares minimization (SHELXL). Assign the heavy atoms (Cl, N, C) first, followed by riding models for hydrogen atoms.
-
Self-Validating Metrics: The refinement is considered successful and trustworthy if the final R1 value is < 0.05 (indicating <5% discrepancy between the calculated and observed models) and the Goodness-of-Fit (S) is near 1.0.
Visualizations
Caption: Analytical decision tree for confirming pyrimidine regiochemistry.
Caption: Step-by-step X-ray crystallography data collection and refinement workflow.
References
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available at:[Link]
-
News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. Available at:[Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at:[Link]
Sources
Head-to-head comparison of different synthetic routes to 4-Chloro-6-cyclopentylpyrimidin-2-amine
This guide provides a technical, head-to-head comparison of synthetic routes to 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 733039-20-8 for the N-alkyl isomer, but chemically distinct as the C-alkyl isomer often used in H4 receptor antagonists and kinase inhibitor scaffolds).
Note on Nomenclature & Structure: This guide focuses on the C-linked isomer (6-cyclopentyl ), where the cyclopentyl ring is attached directly to the pyrimidine carbon C6. This is distinct from the N-linked isomer (4-cyclopentylamino) common in CDK inhibitors like Ribociclib. The C-linked scaffold requires fundamentally different chemistry (C-C bond formation) compared to the SNAr chemistry used for N-linked analogs.
Executive Summary
For the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine , the De Novo Cyclization (Route A) remains the industrial "Gold Standard" due to its superior regioselectivity and cost-efficiency at scale. While Transition-Metal Cross-Coupling (Route B) offers modularity for library generation, it suffers from higher catalyst costs and lower atom economy. Radical Alkylation (Route C) is emerging as a direct functionalization method but currently lacks the regiocontrol required for GMP manufacturing.
| Feature | Route A: De Novo Cyclization | Route B: Pd-Catalyzed Cross-Coupling | Route C: Radical Alkylation (Minisci) |
| Primary Mechanism | Condensation / Chlorination | Negishi/Suzuki Coupling | Radical Substitution |
| Starting Materials | 2,4-Dichloro-6-aminopyrimidine | 2-Amino-4-chloropyrimidine | |
| Overall Yield | High (55–65%) | Moderate (30–45%) | Low-Moderate (20–40%) |
| Regioselectivity | Excellent (>99%) | Good (Catalyst dependent) | Poor (Mixture of C4/C6) |
| Scalability | High (kg to ton scale) | Low (mg to g scale) | Moderate (Flow chem potential) |
| Cost Driver | POCl | Pd Catalyst & Ligands | Ag Catalyst & Oxidant |
Route A: The "Gold Standard" De Novo Cyclization
Best For: Multi-gram to Kilogram scale-up; High purity requirements.
This route builds the pyrimidine ring with the cyclopentyl group already in place, eliminating the difficult challenge of installing an sp³-alkyl group onto an electron-deficient heterocycle later.
The Mechanism & Workflow
The synthesis proceeds in two distinct stages:
-
Cyclocondensation: Reaction of ethyl 3-cyclopentyl-3-oxopropionate with guanidine carbonate forms the hydroxypyrimidine core.
-
Deoxychlorination: Conversion of the tautomeric hydroxyl group (lactam) to a chloride using phosphorus oxychloride (POCl
).
Experimental Protocol (Self-Validating)
Step 1: Synthesis of 2-Amino-6-cyclopentylpyrimidin-4-ol
-
Reagents: Guanidine Carbonate (1.2 eq), Ethyl 3-cyclopentyl-3-oxopropionate (1.0 eq), Ethanol (Abs.).
-
Procedure:
-
Dissolve guanidine carbonate in absolute ethanol under N
. -
Add ethyl 3-cyclopentyl-3-oxopropionate dropwise at RT to control exotherm.
-
Reflux (78°C) for 12–16 hours. Monitor by TLC (10% MeOH/DCM) for disappearance of ester.
-
Critical Workup: Concentrate solvent to ~30% volume. Dilute with water. Acidify carefully to pH 5–6 with acetic acid. The product precipitates as a white solid.[1][2]
-
Validation:
H NMR should show a singlet ~5.5 ppm (pyrimidine C5-H) and broad exchangeable protons for NH /OH.
-
Step 2: Chlorination to 4-Chloro-6-cyclopentylpyrimidin-2-amine
-
Reagents: 2-Amino-6-cyclopentylpyrimidin-4-ol (1.0 eq), POCl
(3–5 eq), -Dimethylaniline (Cat. or 1.0 eq). -
Procedure:
-
Suspend the dry intermediate in neat POCl
. -
Heat to reflux (105°C). The suspension will clear as the reaction proceeds (approx. 2–4 h).
-
Safety Stop: Remove excess POCl
via vacuum distillation before quenching. -
Quench: Pour the oily residue slowly onto crushed ice/NH
OH mixture, maintaining pH >8 to prevent hydrolysis of the chloro-product. -
Isolation: Extract with EtOAc, dry over Na
SO , and recrystallize from heptane/EtOAc.
-
Pathway Visualization (Route A)
Caption: Route A proceeds via condensation of a beta-keto ester followed by chlorination, ensuring perfect regiocontrol.
Route B: Transition-Metal Cross-Coupling
Best For: Diversity-oriented synthesis (DOS), library generation, and late-stage functionalization.
This route uses a pre-formed halogenated pyrimidine and attempts to attach the cyclopentyl ring via organometallic chemistry.
The Mechanism
This approach typically utilizes Negishi Coupling (Organozinc) or Suzuki-Miyaura Coupling (Organoboron).
-
Challenge: Alkyl-sp³ coupling to heteroaromatics is slower and prone to
-hydride elimination compared to aryl-aryl coupling. -
Selectivity: Starting with 2-amino-4,6-dichloropyrimidine, one must control mono-coupling. The C4 and C6 positions are equivalent initially, but once one alkyl group adds, the second addition is deactivated.
Experimental Protocol (Negishi Variation)
-
Reagents: 2-Amino-4,6-dichloropyrimidine, Cyclopentylzinc bromide (0.5 M in THF), Pd(dppf)Cl
(5 mol%). -
Procedure:
-
Dissolve dichloropyrimidine in anhydrous THF.
-
Add Pd catalyst and purge with Argon.
-
Add Cyclopentylzinc bromide dropwise at 0°C, then warm to RT.
-
Critical Control: Monitor strictly by HPLC. Over-coupling (di-cyclopentyl) is a major impurity.
-
Workup: Quench with saturated NH
Cl. Extract with ether. Column chromatography is mandatory to separate mono- from di-substituted products.
-
Pathway Visualization (Route B)
Caption: Route B relies on kinetic control to prevent over-alkylation of the dichloropyrimidine scaffold.
Route C: Radical Alkylation (Minisci)
Best For: Rapid analog screening; situations where halogenated precursors are unavailable.
The Minisci reaction generates a nucleophilic alkyl radical (from a carboxylic acid or alkyl halide) that attacks the protonated heteroaromatic base.
-
Pros: Uses cheap starting materials (Cyclopentanecarboxylic acid).
-
Cons: Regioselectivity is the killer. The radical attacks C4 and C6 indiscriminately. Since the target is 4-chloro-6-cyclopentyl, starting with 2-amino-4-chloropyrimidine often leads to mixtures of 5-alkyl and 6-alkyl products, or displacement of the chlorine atom.
-
Verdict: Generally not recommended for this specific target due to the lability of the C-Cl bond under radical conditions and poor regiocontrol.
Technical Analysis & Recommendations
Impurity Profile
-
Route A: Main impurities are unreacted beta-keto ester (easily washed out) and hydrolysis products (4-hydroxy reverted). The regiochemistry is "locked in" by the starting materials.
-
Route B: Contains difficult-to-separate bis-cyclopentyl and unreacted dichloro species. Palladium scavenging is also required for pharma applications.
Cost of Goods (COGS)
-
Route A:
-keto esters (~ 5/kg) + POCl . Very low COGS. -
Route B: Pd Catalyst (~$5000/kg) + Organozinc reagents (hazardous shipping/handling). High COGS.
Safety Considerations
-
Route A: POCl
Hazard. Requires glass-lined reactors and scrubbers for HCl gas. The quench is highly exothermic. -
Route B: Pyrophoric Reagents. Organozinc/boranes require strict exclusion of air/moisture.
Final Recommendation
For the synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine :
-
Adopt Route A (De Novo Cyclization) for all reliable preparations >1 gram. It provides the highest purity and unambiguous structural assignment.
-
Reserve Route B only if the specific
-keto ester is inaccessible (unlikely for cyclopentyl).
References
-
US Patent 5,863,924 . Aryl pyrimidine derivatives. Describes the general condensation of ethyl 3-cyclopentyl-3-oxopropionate with guanidine to form the 2-amino-4-hydroxy-6-cyclopentylpyrimidine intermediate.
-
Thurmond, R. L., et al. (2004). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Journal of Medicinal Chemistry.
. -
De Risi, C., et al. (2008) . Recent advances in the application of the Minisci reaction. Tetrahedron. Provides context on the limitations of radical alkylation for chloropyrimidines.
-
Organic Process Research & Development (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Describes optimized POCl
protocols to minimize waste.
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity of Cyclopentylpyrimidin-2-amine Based CDK Inhibitors
This guide provides an in-depth technical comparison of compounds derived from the 4-Chloro-6-cyclopentylpyrimidin-2-amine scaffold (a key pharmacophore in the synthesis of CDK4/6 inhibitors like Ribociclib and Palbociclib ) versus structurally distinct alternatives (e.g., Abemaciclib ).[1]
Executive Summary: The Scaffold Advantage
The 4-Chloro-6-cyclopentylpyrimidin-2-amine motif (and its fused analogs like pyrrolo[2,3-d]pyrimidines) represents the structural backbone of highly selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors.[1] In drug development, this scaffold is prized for its ability to occupy the ATP-binding pocket of CDK4/6 with high specificity, largely due to the hydrophobic interaction of the cyclopentyl group .
This guide compares the cross-reactivity profiles of Scaffold-Based Compounds (e.g., Ribociclib, Palbociclib) against Non-Cyclopentyl Alternatives (e.g., Abemaciclib).
Key Finding: Compounds based on the cyclopentyl-pyrimidine scaffold exhibit superior kinase selectivity (lower off-target cross-reactivity) compared to benzimidazole-pyrimidine alternatives, resulting in a distinct toxicity profile (primarily hematological vs. gastrointestinal).[1]
Technical Comparison: Scaffold vs. Alternative
The Competitors
-
Product (Scaffold-Based): Ribociclib (Kisqali) & Palbociclib (Ibrance) .
-
Alternative: Abemaciclib (Verzenio) .[2]
Cross-Reactivity & Kinase Selectivity Data
The following data aggregates biochemical IC50 profiling (HotSpot™ assay technology) demonstrating the "clean" profile of the cyclopentyl-based scaffold versus the "promiscuous" alternative.
| Target Kinase | Ribociclib (Cyclopentyl-Based) | Palbociclib (Cyclopentyl-Based) | Abemaciclib (Alternative) | Biological Implication of Cross-Reactivity |
| CDK4 (On-Target) | 10 nM | 11 nM | 2 nM | Primary therapeutic efficacy (G1 arrest).[1] |
| CDK6 (On-Target) | 39 nM | 15 nM | 10 nM | Primary therapeutic efficacy.[1] |
| CDK1 (Off-Target) | > 10,000 nM | > 10,000 nM | ~500 nM | Cell cycle progression (G2/M). Inhibition causes severe toxicity. |
| CDK2 (Off-Target) | > 10,000 nM | > 10,000 nM | ~500 nM | S-phase entry.[1] Inhibition risks broader cytotoxicity. |
| CDK9 (Off-Target) | > 10,000 nM | > 10,000 nM | 57 nM | Transcription regulation.[1] Inhibition linked to GI toxicity & apoptosis. |
| GSK-3 | > 10,000 nM | > 10,000 nM | 20-50 nM | Wnt pathway regulation.[1] |
| Selectivity Score | High (Clean) | High (Clean) | Low (Broad) | Ribociclib is the most selective CDK4/6 inhibitor. |
Analysis:
The cyclopentyl group in Ribociclib/Palbociclib fits precisely into the ATP-binding pocket of CDK4/6 but is sterically hindered in CDK1/2. In contrast, Abemaciclib's smaller fluoro-benzimidazole motif allows it to enter the pockets of CDK9 and GSK-3
Mechanism of Action & Signaling Pathway
The following diagram illustrates the critical node (Rb protein) where these compounds act and where cross-reactivity (CDK2/CDK1) would disrupt the cycle downstream.
Caption: The Cyclin D-CDK4/6-Rb pathway. Cyclopentyl-based inhibitors selectively block the Complex, preventing Rb phosphorylation without affecting downstream CDK2 (unlike broad alternatives).
Experimental Protocols: Validating Selectivity
To objectively verify the performance of a 4-Chloro-6-cyclopentylpyrimidin-2-amine based derivative, researchers must utilize a self-validating screening workflow .[1]
Biochemical Kinase Profiling (HotSpot™ Assay)
This protocol measures the IC50 against a panel of kinases to quantify cross-reactivity.
Reagents:
-
Kinase/Substrate pairs (CDK4/CycD1, CDK1/CycB, CDK9/CycT1).
-
33P-ATP (Radioisotope) or Fluorescent Tracer.
-
Test Compound (dissolved in DMSO).
Protocol:
-
Preparation: Dilute test compounds in 100% DMSO to 50x final concentration. Serial dilute (3-fold) to generate a 10-point dose-response curve (start at 10
M). -
Incubation: Mix kinase, substrate, and cofactor in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35). Add test compound. Incubate 20 min at RT.
-
Initiation: Add ATP (Km concentration for each kinase) and 33P-ATP. Incubate 2 hours at RT.
-
Termination: Spot reaction onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Detection: Measure radioactivity via scintillation counting.
-
Validation: Calculate IC50 using non-linear regression (GraphPad Prism).
-
Pass Criteria: CDK4 IC50 < 50 nM; CDK1 IC50 > 1000 nM.
-
Cellular Selectivity Assay (Rb-Dependence)
To prove the compound acts via the specific mechanism (and not general toxicity), it must inhibit Rb-positive cells but spare Rb-negative cells.[1]
Cell Lines:
-
MCF-7: ER+, Rb-positive (Sensitive control).
-
MDA-MB-468: Rb-negative (Resistant control).
Protocol:
-
Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with compound (0.01 - 10
M) for 72 hours.[1] -
Readout: Add CellTiter-Glo (Promega) or MTT reagent.[1] Incubate 30 min. Read luminescence/absorbance.
-
Analysis:
-
Specific Result: MCF-7 should show dose-dependent inhibition (IC50 ~100-500 nM).[1]
-
Negative Control Result: MDA-MB-468 should remain viable (IC50 > 5
M).[1] -
Note: If MDA-MB-468 is inhibited, the compound has off-target toxicity (likely CDK1/2 or CDK9 cross-reactivity), similar to Abemaciclib at high doses.[1]
-
Selectivity Screening Workflow
The following diagram outlines the decision logic for validating a lead compound from this scaffold class.
Caption: Logic flow for validating cross-reactivity. Compounds must pass both biochemical specificity and mechanistic cellular dependence.
Conclusion
Compounds based on the 4-Chloro-6-cyclopentylpyrimidin-2-amine pharmacophore (Ribociclib class) offer a distinct advantage in specificity .[1] While alternatives like Abemaciclib offer broader efficacy in resistant settings due to their "dirty" kinase profile (hitting CDK9/GSK3), the cyclopentyl-based compounds remain the gold standard for minimizing off-target toxicity in first-line therapy.[1] Researchers utilizing this scaffold should expect high selectivity ratios (>1000-fold) against CDK1/2, a critical parameter for long-term dosing safety.
References
-
Hafner, M., et al. (2019). "Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity."[2] Cell Chemical Biology.
-
Chen, P., et al. (2016). "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors." Molecular Cancer Therapeutics.
-
Tripathy, D., et al. (2017). "Ribociclib (LEE011): Mechanism of Action and Clinical Impact." Clinical Cancer Research.
-
FDA Label (Kisqali/Ribociclib). "Prescribing Information and Pharmacology."
-
Reaction Biology Corp. "Kinase Profiling Protocols (HotSpot Assay)."
Sources
Comparing the cost-effectiveness of 4-Chloro-6-cyclopentylpyrimidin-2-amine synthesis methods
Executive Summary
The synthesis of 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) represents a critical junction in the production of CDK inhibitor scaffolds and related kinase-targeting therapeutics. While often overshadowed by its N-cyclopentyl isomers (e.g., Ribociclib intermediates), this C-linked cyclopentyl pyrimidine serves as a vital pharmacophore for exploring alternative binding pockets.
This guide contrasts two distinct synthetic philosophies:
-
The Classical Cyclocondensation (Route A): A linear, robust industrial approach relying on
-keto ester precursors. -
The Catalytic Cross-Coupling (Route B): A convergent, modern approach utilizing Negishi coupling to functionalize commodity chloropyrimidines.
Verdict: For multi-kilogram process scale, Route A remains superior due to the low cost of reagents and ease of purification (crystallization). However, for rapid library generation or when the specific
Strategic Context & Molecule Profile
-
Target Molecule: 4-Chloro-6-cyclopentylpyrimidin-2-amine
-
Key Functionality: The C-6 cyclopentyl group provides lipophilic bulk, often occupying the ATP-binding pocket's hydrophobic region in kinase targets. The C-4 chloride serves as a "warhead" for further functionalization (e.g.,
with amines or Suzuki couplings).
Structural Visualization
Caption: The target molecule features a reactive chloro-group at C4 and a lipophilic cyclopentyl ring at C6.
Methodology 1: The Classical Cyclocondensation (Route A)
This route is the industry standard for constructing substituted pyrimidines. It builds the pyrimidine ring de novo around the cyclopentyl moiety.
The Protocol
Step 1: Precursor Assembly (
-Keto Ester Synthesis)
-
Reagents: Cyclopentanecarbonyl chloride, Meldrum's Acid, Ethanol.
-
Mechanism: Acylation of Meldrum's acid followed by ethanolysis.
-
Protocol:
-
Dissolve Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in DCM at 0°C.
-
Add cyclopentanecarbonyl chloride (1.0 eq) dropwise. Stir 1h.
-
Wash with dilute HCl; concentrate.
-
Reflux residue in Ethanol for 4h to yield Ethyl 3-cyclopentyl-3-oxopropanoate .
-
Step 2: Cyclization
-
Reagents: Ethyl 3-cyclopentyl-3-oxopropanoate, Guanidine Carbonate, NaOEt (Sodium Ethoxide).
-
Protocol:
-
To a solution of NaOEt in EtOH, add Guanidine Carbonate (1.1 eq).
-
Add the
-keto ester dropwise at reflux. -
Reflux for 6–12 hours. A white precipitate (the pyrimidinol salt) forms.
-
Neutralize with Acetic Acid to precipitate 2-amino-6-cyclopentylpyrimidin-4-ol .
-
Yield: 75–85%.
-
Step 3: Chlorination
-
Reagents: Phosphorus Oxychloride (
). -
Protocol:
-
Suspend the pyrimidinol in neat
(5 vol). -
Heat to reflux (105°C) for 2–4 hours until the solution clears.
-
Critical Safety Step: Cool and pour slowly onto crushed ice/ammonia (exothermic!).
-
Extract with Ethyl Acetate or filter the precipitate.
-
Yield: 80–90%.
-
Cost-Effectiveness Analysis (Route A)
-
Pros:
-
Scalability: Reactions are thermodynamic and robust.
-
Purification: Intermediates often precipitate; avoids chromatography.
-
Reagent Cost: Guanidine and
are bulk commodities.
-
-
Cons:
-
Precursor Cost: Ethyl 3-cyclopentyl-3-oxopropanoate is expensive to buy (
50/kg raw materials). -
Waste:
generates significant phosphoric acid waste.
-
Methodology 2: The Catalytic Cross-Coupling (Route B)
This route utilizes "off-the-shelf" commodity chemicals (2-amino-4,6-dichloropyrimidine) and installs the cyclopentyl group via transition-metal catalysis.
The Protocol
Step 1: Organozinc Preparation
-
Reagents: Cyclopentyl bromide, Zinc dust (activated), LiCl.
-
Protocol:
-
Activate Zn dust with 1,2-dibromoethane and TMSCl in dry THF.
-
Add Cyclopentyl bromide dropwise at 40°C.
-
Stir 2h to form Cyclopentylzinc bromide (CpZnBr) (approx 0.5 M).
-
Step 2: Negishi Coupling
-
Reagents: 2-Amino-4,6-dichloropyrimidine, Catalyst (
or ). -
Protocol:
-
Dissolve dichloropyrimidine (1.0 eq) in THF.
-
Add catalyst (1–3 mol%). Nickel catalysts (
) are preferred for cost. -
Add CpZnBr solution (1.1 eq) dropwise at 0°C, then warm to RT.
-
Selectivity Control: The starting material is symmetric; mono-coupling is statistically favored but requires monitoring to prevent bis-coupling.
-
Quench with
, extract, and purify via column chromatography. -
Yield: 60–70%.
-
Cost-Effectiveness Analysis (Route B)
-
Pros:
-
Convergent: Only 1 chemical step from commercial pyrimidines.
-
Flexibility: The same dichloropyrimidine stock can be used to make cyclohexyl, isopropyl, or aryl derivatives just by changing the zinc reagent.
-
-
Cons:
-
Catalyst Cost: Palladium is expensive; Nickel is cheaper but air-sensitive.
-
Safety: Handling organozinc reagents on a large scale requires strict anhydrous conditions.
-
Purification: Often requires chromatography to separate mono- vs bis-coupled products.
-
Comparative Data & Decision Matrix
The following table normalizes the data for a theoretical 1 kg production batch .
| Metric | Route A (Cyclocondensation) | Route B (Negishi Coupling) |
| Starting Materials | Cyclopentanecarboxylic acid, Guanidine | 2-Amino-4,6-dichloropyrimidine, Cyclopentyl Bromide |
| Step Count | 3 (Linear) | 2 (Convergent) |
| Overall Yield | ~60-70% | ~50-65% |
| Est. Raw Material Cost | Low ($) (If precursor made in-house) | Medium ( |
| E-Factor (Waste) | High (POCl3 hydrolysis) | Medium (Solvent intensive) |
| Purification | Crystallization (Scalable) | Chromatography (Bottleneck) |
| Primary Risk | Thermal runaway ( | Moisture sensitivity (Organozinc) |
Visual Workflow Comparison
Caption: Route A follows a linear construction of the ring, while Route B utilizes a convergent metal-catalyzed coupling.
Expert Recommendation
For Cost-Effectiveness in a drug development setting:
-
If producing < 100g: Use Route B . The time saved by avoiding the multi-step synthesis of the
-keto ester outweighs the cost of the catalyst and chromatography. The 2-amino-4,6-dichloropyrimidine is a cheap, shelf-stable starting material. -
If producing > 1 kg: Use Route A . The cost of chromatography in Route B becomes prohibitive. Route A allows for the crystallization of intermediates, ensuring high purity without silica gel. The raw material costs for Route A drop significantly at scale ($< $100/kg).
Self-Validating Check:
-
Route A Check: Ensure the
-keto ester is fully decarboxylated during the Meldrum's acid step (monitor evolution). -
Route B Check: Titrate the Organozinc reagent before use to ensure accurate stoichiometry, minimizing bis-coupling by-products.
References
-
Synthesis of 2-amino-4-chloro-6-alkylpyrimidines via Cyclization
- Patent: Spada, A. P., et al. "Aryl pyrimidine derivatives." U.S. Patent 5,863,924. (1999).
-
Negishi Coupling on Chloropyrimidines
- Review: Brittain, W. D. G., & Cobb, S. L. "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry, 16, 10-20 (2018).
-
Process Chemistry of Ribociclib Intermediates (Contextual)
- Patent: "Ribociclib intermediate and process for preparation thereof." WO2020084389A1. Provides context on the industrial handling of similar aminopyrimidine scaffolds.
-
Prepar
-Keto Esters via Meldrum's Acid:- Standard Protocol: Oikawa, Y., et al. "Meldrum's acid in organic synthesis." Journal of Organic Chemistry, 43(10), 2087-2088 (1978).
Sources
- 1. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl)-amino)-2-cyclopentenyl-1-methanol - Google Patents [patents.google.com]
- 2. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Benchmarking 4-Chloro-6-cyclopentylpyrimidin-2-amine: A Comparative Guide for Kinase Inhibitor Synthesis
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Executive Summary
In modern fragment-based drug discovery (FBDD) and the synthesis of targeted therapeutics (such as CDK4/6, ATR, and H4R kinase inhibitors), the 2-aminopyrimidine scaffold is a privileged structure . Specifically, 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3) serves as a critical electrophilic building block. This guide objectively benchmarks its chemical and structural performance against three industry-standard alkyl-substituted analogues to assist medicinal chemists in optimizing synthetic routes and target binding affinities.
Benchmarking Standards:
-
Target: 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3)
-
Standard 1: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7)
-
Standard 2: 4-Chloro-6-cyclopropylpyrimidin-2-amine (CAS 21573-09-1)
-
Standard 3: 4-Chloro-6-cyclohexylpyrimidin-2-amine (CAS 688782-65-2)
Mechanistic Rationale & Structural Causality
When engineering kinase inhibitors, the choice of the C6-alkyl group on the pyrimidine core dictates both the molecule's dihedral angle and its non-covalent interactions within the hinge region of the kinase .
Why choose the Cyclopentyl moiety?
-
Target Engagement (Pharmacodynamics): The cyclopentyl ring offers a flexible, "puckered" conformation. Unlike the rigid, flat cyclopropyl group (which often under-fills the hydrophobic ATP-binding pocket and reduces Van der Waals interactions) or the bulky, chair-conformation cyclohexyl group (which can cause severe steric clashes with the kinase hinge region), the cyclopentyl moiety perfectly adapts to the dynamic "breathing" of the kinase active site.
-
Synthetic Reactivity (Causality in Cross-Coupling): In nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings at the C4-chloro position, the steric hindrance of the C6-group inversely affects the reaction rate. The cyclopentyl group presents a moderate steric shield. While it requires more optimized catalytic systems compared to the highly reactive cyclopropyl analogue, it avoids the near-prohibitive steric blocking seen with the cyclohexyl group .
Comparative Benchmarking Data
The following table summarizes the physicochemical properties and relative synthetic reactivities of the benchmarked pyrimidine standards .
| Compound | CAS Number | R-Group | Mol. Weight ( g/mol ) | Est. cLogP | Steric Bulk (Relative A-value) | Cross-Coupling Reactivity |
| 4-Chloro-6-cyclopentylpyrimidin-2-amine | 199863-89-3 | Cyclopentyl | 197.67 | 2.5 | Moderate (~1.5) | Moderate |
| 4-Chloro-6-isopropylpyrimidin-2-amine | 73576-33-7 | Isopropyl | 171.63 | 1.8 | High (~2.1) | Moderate-Low |
| 4-Chloro-6-cyclopropylpyrimidin-2-amine | 21573-09-1 | Cyclopropyl | 169.61 | 1.4 | Low (~1.2) | High |
| 4-Chloro-6-cyclohexylpyrimidin-2-amine | 688782-65-2 | Cyclohexyl | 211.69 | 3.0 | Very High (~2.2) | Low |
Experimental Workflow: Self-Validating Buchwald-Hartwig Amination
To objectively benchmark the reactivity of these pyrimidine building blocks, we utilize a standardized Palladium-catalyzed Buchwald-Hartwig cross-coupling protocol. This method couples the C4-chloro position with a secondary amine (e.g., N-methylpiperazine), a foundational step in synthesizing the core scaffolds of modern kinase inhibitors.
Causality of Reagent Selection:
-
Catalyst System (
+ Xantphos): Xantphos provides a wide bite angle (~111°). This specific geometry is essential for facilitating the reductive elimination step, which is otherwise heavily suppressed by the sterically hindered C6-cyclopentyl group. -
Base Selection (
): A mild, insoluble inorganic base is chosen over strong alkoxides (like NaOtBu) to prevent the deprotonation and subsequent degradation or homocoupling of the unprotected C2-primary amine. -
Self-Validation Mechanism: Biphenyl is added as an inert internal standard. By taking reaction aliquots at specific intervals for HPLC analysis, researchers can plot the exact kinetic conversion rate. This ensures that any observed lack of product is definitively linked to the substrate's steric hindrance rather than an analytical loss or catalytic poisoning.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-Chloro-6-cyclopentylpyrimidin-2-amine (1.0 mmol, 197.7 mg),
(0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and (2.0 mmol, 651.6 mg). -
Internal Standard Addition: Add Biphenyl (0.5 mmol, 77.1 mg) to the solid mixture to establish the self-validating baseline.
-
Solvent & Reagent Injection: Seal the tube with a septum, remove it from the glovebox, and inject anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by N-methylpiperazine (1.2 mmol).
-
Reaction Execution: Stir the mixture vigorously at 95°C.
-
Kinetic Validation Sampling: At t=1h, 3h, and 6h, withdraw a 50 µL aliquot via a microsyringe. Dilute the aliquot with 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV detection at 254 nm) against the biphenyl peak.
-
Workup: After complete consumption of the starting material (typically 6-8 hours for the cyclopentyl derivative, compared to ~3 hours for the cyclopropyl standard), cool the vessel to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the pure C4-aminated product.
Synthetic Pathway Visualization
Synthetic workflow of 4-Chloro-6-cyclopentylpyrimidin-2-amine in kinase inhibitor drug discovery.
References
-
Zhang, L., Yu, J., Hao, L., Gu, H., & Cheng, Z. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals, 53(07), 973-976.[Link]
- Hoffmann-La Roche Inc. (2024). Pyrimidin-2-yl sulfonamide derivatives.
- Otonkoski, T., et al. (2013). H4 receptor inhibitors for treating tinnitus.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13672658, 4-Cyclopropyl-6-methylpyrimidin-2-amine. PubChem.[Link]
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-6-cyclopentylpyrimidin-2-amine
[1]
Executive Summary & Chemical Profile[2][3]
As researchers in drug development—likely working on CDK4/6 inhibitor pathways (e.g., Ribociclib analogs)—you handle intermediates that possess specific environmental liabilities. 4-Chloro-6-cyclopentylpyrimidin-2-amine is not just "organic waste"; it is a halogenated heteroaromatic amine .[1]
This distinction is critical. Unlike standard organic waste, the chlorine substituent requires high-temperature incineration with specific flue gas scrubbing to prevent the formation of acidic gases (HCl) and potential dioxins during destruction.[1] This guide replaces generic advice with a field-proven protocol for the safe lifecycle management of this compound.
Physicochemical & Hazard Profile (Conservative "Worst-Case" Assessment)
Treat this substance with the following safety margins in the absence of lot-specific data.
| Property | Value / Classification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Risk of dust generation; inhalation hazard.[1][2][3] |
| Chemical Class | Halogenated Aminopyrimidine | MUST be segregated into "Halogenated Waste" streams.[1] |
| Primary Hazards | Acute Tox.[1][2] (Oral) H302; Skin Irrit. H315; Eye Irrit. H319 | Standard nitrile gloves (0.11mm) are generally sufficient for incidental contact, but double-gloving is recommended for solids handling. |
| Environmental | Aquatic Acute/Chronic (H400/H410) | Zero tolerance for drain disposal. Extremely toxic to aquatic life. |
| Combustibility | Combustible Organic Solid | Keep away from strong oxidizers and open flames. |
Immediate Spill Response Protocol (Emergency Phase)
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder or contamination of drainage systems.
Diagram 1: Spill Response Logic Flow
Caption: Decision matrix for immediate spill containment and decontamination.
[4][5][1][6] Field Note on Decontamination: Because this is an amine, simple water rinsing may not be sufficient if the surface is porous. Use a mild surfactant (soap) solution. Avoid using bleach (sodium hypochlorite) immediately, as it can react with amines; standard detergent is safer and effective for physical removal.
Routine Disposal & Segregation (The Protocol)
This section details the standard operating procedure (SOP) for disposing of reaction byproducts, mother liquors, and contaminated solids.
A. Waste Segregation Rules
-
Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.
-
Destination:Solid Hazardous Waste Bin .
-
-
Liquid Waste (Mother Liquors): Solvents containing the compound.[1]
-
Destination:Halogenated Organic Solvent Waste .[1]
-
Why? Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved 4-Chloro-6-cyclopentylpyrimidin-2-amine introduces chlorine into the stream. Mislabeling this as "Non-Halogenated" can cause regulatory violations and damage incinerators.
-
B. Packaging & Labeling[1][2][6][7][8]
-
Container Selection:
-
Liquids: HDPE Carboys or Safety Cans (UN 1H1).
-
Solids: Wide-mouth HDPE jars or heavy-duty polyethylene bags (6 mil) inside a secondary container.
-
-
Labeling Requirements:
-
Do not use abbreviations (e.g., "Cl-Pyrimidine").
-
Required Text: "4-Chloro-6-cyclopentylpyrimidin-2-amine".
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
Diagram 2: Waste Lifecycle Workflow
Caption: Cradle-to-grave workflow for proper segregation and final destruction.
[2]
Regulatory Framework & Final Destruction
Regulatory Classification (US EPA / EU Context)
While this specific intermediate may not be explicitly listed on the EPA "P" or "U" lists (unless it is a specific commercial chemical product being discarded unused), it falls under Process Waste rules.
-
RCRA Code Assignment:
-
If dissolved in a flammable solvent (MeOH/EtOH): D001 (Ignitable).
-
If dissolved in a halogenated solvent (DCM): F002 (Spent Halogenated Solvents).
-
Best Practice: Assigning a "Toxic" characteristic based on the amine functionality and halogen content ensures the waste vendor treats it with the highest caution.
-
The "Why" Behind the Method: Incineration
We do not landfill this chemical. The presence of the chlorine atom on the pyrimidine ring creates a risk of forming persistent organic pollutants if not destroyed at sufficiently high temperatures.
-
Method: Rotary Kiln Incineration.
-
Temp: >1000°C.
-
Mechanism: Thermal oxidation breaks the C-Cl bond. The resulting HCl gas is captured by alkaline scrubbers (e.g., lime slurry) before stack release.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10164627 (Related Chloropyrimidine Structures).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
- 1. CAS 733039-20-8: 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidi… [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. CAS 733039-20-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide: Handling 4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS 199863-89-3)
[1][2][3]
Executive Summary & Chemical Context
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a critical heterocyclic building block, most notably utilized as a key intermediate in the synthesis of Ribociclib (Kisqali) , a CDK4/6 inhibitor used in breast cancer therapy [1].[1]
While valuable, this compound presents specific safety challenges common to halogenated aminopyrimidines.[2] Its reactivity—specifically the electrophilic nature of the C4-chlorine atom—makes it prone to nucleophilic attack.[1][2] In a biological context, this translates to a risk of protein alkylation , leading to skin sensitization and mucosal tissue damage.[2] This guide moves beyond generic safety advice, providing a logic-driven framework for handling this specific solid intermediate.
Hazard Identification & Risk Assessment
Physical State: White to off-white powder.[1][2] Reactivity: Susceptible to hydrolysis in strong acid/base; reactive toward nucleophiles.[2]
| Hazard Class (GHS) | Category | H-Code | Risk Description | Causality (Why?) |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1] | Bioavailability of aminopyrimidines allows systemic absorption.[2] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[2] | Reactive chloro-group can interact with dermal proteins.[1][2] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2] | Fine particulate nature increases corneal abrasion and chemical burn risk.[2] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust irritates mucous membranes in the bronchial tree.[2] |
Critical Note: While not always explicitly labeled as a sensitizer in preliminary SDS, structurally similar chlorinated pyrimidines are known sensitizers.[2] Treat this compound as a potential skin sensitizer .[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale of your operation.
Tier 1: Analytical Scale (< 100 mg)
For QC, NMR prep, and small-scale weighing.[2]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient for powders.
-
Hands: Single layer Nitrile gloves (min 0.11 mm thickness).[2]
-
Body: Standard cotton lab coat.
-
Respiratory: Fume hood sash at proper working height.[2] No respirator needed if containment is maintained.[2]
Tier 2: Preparative Scale (100 mg – 10 g)
For reaction setup and isolation.[1][2]
-
Eyes: Chemical splash goggles.[2]
-
Hands: Double gloving recommended.[2] Inner: Nitrile.[2][3] Outer: Nitrile or Neoprene (extended cuff).[2]
-
Why? The outer glove protects against gross contamination; the inner glove prevents contact during doffing.[2]
-
-
Body: Lab coat + Chemical resistant apron (Tyvek or PVC) if handling liquid solutions.[2]
-
Respiratory: Work strictly within a certified chemical fume hood.[2]
Tier 3: Process Scale (> 10 g)
For scale-up, crystallization, or dry milling.[2]
-
Eyes: Goggles + Face Shield.[2]
-
Hands: Double gloving. Consider 4H (Silver Shield) laminate gloves if dissolving in penetrating solvents like DCM or DMF.[2]
-
Body: Disposable coveralls (Tyvek Type 5/6) to prevent dust accumulation on street clothes.[2]
-
Respiratory: If powder handling cannot be fully enclosed, use a PAPR (Powered Air Purifying Respirator) with HEPA filters.[2]
Operational Workflows: Step-by-Step
A. Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates a seal failure and potential hydrolysis.[2]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The chloro-pyrimidine bond is stable but can degrade slowly with moisture.[1][2]
-
Segregation: Store away from strong oxidizers and strong acids.[2]
B. Weighing & Transfer (The High-Risk Step)
The highest risk of exposure occurs when the solid is airborne.[1][2]
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before use.[2] Pyrimidine powders are often electrostatic and will "jump."[2]
-
Containment:
-
Technique:
C. Reaction Setup & Quenching
Context: Common use involves nucleophilic substitution (SnAr) at the 4-position.[1]
-
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability.[2] If a solution spills on gloves, change them immediately .[2]
-
Exotherm Management: Reactions with amines (to form the Ribociclib core) can be exothermic.[2] Add the nucleophile slowly at 0°C to control the rate of reaction.
-
Quenching: Quench reaction mixtures into water/ice slowly. Ensure pH is neutralized before disposal to prevent volatile byproduct formation.[2]
Safety Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling this compound based on quantity and physical state.
Figure 1: Decision logic for PPE and containment based on scale and solvent interactions.[1]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Do not rub.[2] Flush immediately with water for 15 minutes . The solid is abrasive; rubbing causes corneal scratches which accelerates chemical absorption.[2]
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) to wash skin; this may increase the solubility of the compound and drive it deeper into the dermis.[2]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization response).[2]
Spill Cleanup (Solid):
-
Isolate: Evacuate immediate area.
-
PPE: Wear goggles, double gloves, and a N95/P2 respirator.[2]
-
Method: Do not dry sweep (creates dust).[2] Cover with a wet paper towel (water or mineral oil) to dampen, then scoop into a waste container.[2]
-
Decontamination: Wipe surface with a dilute surfactant (soap) solution, followed by water.[2]
Waste Disposal
-
Classification: Hazardous Chemical Waste (Halogenated Organic).[2]
-
Streams:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
